molecular formula C9H10O3 B1305846 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol CAS No. 39270-39-8

2,3-Dihydro-1,4-benzodioxin-6-ylmethanol

カタログ番号: B1305846
CAS番号: 39270-39-8
分子量: 166.17 g/mol
InChIキー: FFLHNBGNAWYMRH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dihydro-1,4-benzodioxin-6-ylmethanol is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5,10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLHNBGNAWYMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192521
Record name 2,3-Dihydro-1,4-benzodioxin-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39270-39-8
Record name 2,3-Dihydro-1,4-benzodioxin-6-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39270-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1,4-benzodioxin-6-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039270398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-1,4-benzodioxin-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1,4-benzodioxin-6-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.433
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-1,4-benzodioxin-6-ylmethanol, a key heterocyclic building block, holds significant importance in the landscape of pharmaceutical research and development. Its versatile scaffold is a common feature in a variety of biologically active molecules, demonstrating its utility as a crucial intermediate in the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, alongside a detailed examination of its synthesis and its pivotal role in the development of enzyme inhibitors and other pharmaceuticals.

Chemical and Physical Properties

This compound, with the CAS Number 39270-39-8, is a substituted aromatic alcohol.[1][2] It possesses a molecular formula of C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[1][2] Commercial suppliers indicate that it is a liquid at room temperature.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 39270-39-8[1][2]
Molecular Formula C₉H₁₀O₃[1][2]
Molecular Weight 166.17 g/mol [1][2]
IUPAC Name (2,3-dihydrobenzo[b][2][5]dioxin-6-yl)methanol[3]
Physical Form Liquid[3][4]
Purity Typically ≥95%[3]

Table 2: Hazard Identification

Hazard StatementCodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureH335May cause respiratory irritation

Source: Aggregated GHS information from ECHA C&L Inventory.[1][4]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, a plausible and commonly employed synthetic route involves the reaction of a suitably protected catechol derivative with an appropriate electrophile. A general and logical synthetic approach is outlined below, based on established methodologies for the synthesis of related 2,3-dihydro-1,4-benzodioxin derivatives.

Proposed Synthesis of this compound:

A viable synthetic pathway commences with the protection of the hydroxyl groups of 3,4-dihydroxybenzyl alcohol. This can be followed by a Williamson ether synthesis with a dihaloethane, and subsequent deprotection to yield the target molecule.

Experimental Workflow for a Plausible Synthesis:

G cluster_0 Step 1: Protection cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection cluster_3 Final Product start 3,4-Dihydroxybenzyl alcohol step1 Protection of hydroxyl groups (e.g., with benzyl bromide) start->step1 Base (e.g., K2CO3) Solvent (e.g., DMF) step2 Williamson Ether Synthesis (with 1,2-dibromoethane) step1->step2 Base (e.g., K2CO3) Solvent (e.g., DMF) step3 Removal of protecting groups (e.g., catalytic hydrogenation) step2->step3 H2, Pd/C Solvent (e.g., Ethanol) end This compound step3->end

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Development and Research

This compound serves as a pivotal intermediate in the synthesis of a wide array of compounds with significant therapeutic potential. Its structural motif is a key component in the design of molecules targeting various biological pathways.

Intermediate for Enzyme Inhibitors

Derivatives of this compound have been extensively investigated as inhibitors of several key enzymes implicated in disease pathogenesis.

  • Acetylcholinesterase (AChE) and α-Glucosidase Inhibitors: Novel sulfonamide derivatives synthesized from 1,4-benzodioxan-6-amine have demonstrated inhibitory activity against acetylcholinesterase and α-glucosidase.[6] This suggests a potential therapeutic application in the management of Alzheimer's disease and type 2 diabetes.

  • Poly(ADP-ribose)polymerase 1 (PARP1) Inhibitors: The 2,3-dihydro-1,4-benzodioxine scaffold has been utilized in the development of potent PARP1 inhibitors.[7] PARP1 is a crucial enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy.

Scaffold for Neurological and Anti-inflammatory Agents

The benzodioxin moiety is a recognized pharmacophore in the development of drugs targeting neurological disorders.[5] Its ability to be incorporated into more complex molecules allows for the fine-tuning of interactions with biological targets, paving the way for the creation of novel compounds with potential therapeutic effects in neuropharmacology and against inflammation.[5]

Logical Relationship of this compound in Drug Discovery:

G A This compound (Starting Material) B Chemical Synthesis (Derivatization) A->B C Novel Benzodioxane Derivatives B->C D Enzyme Inhibition Assays C->D E Cell-based Assays C->E F Lead Compound Identification D->F E->F G Drug Candidate for Neurological Disorders F->G H Drug Candidate for Cancer (e.g., PARP1i) F->H I Drug Candidate for Diabetes (e.g., α-glucosidase inh.) F->I

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its stable and adaptable scaffold provides a solid foundation for the synthesis of a diverse range of biologically active compounds. The demonstrated success of its derivatives as enzyme inhibitors and as cores for neurologically active agents underscores its continued importance for researchers and scientists dedicated to the development of novel therapeutics. Further exploration of the synthetic utility and biological applications of this compound is warranted to unlock its full potential in addressing unmet medical needs.

References

"2,3-Dihydro-1,4-benzodioxin-6-ylmethanol" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for 2,3-dihydro-1,4-benzodioxin-6-ylmethanol, a key intermediate in the development of novel therapeutics.

Chemical Structure and IUPAC Name

This compound , also known as (2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methanol, is a heterocyclic compound featuring a benzene ring fused to a 1,4-dioxane ring, with a hydroxymethyl substituent at the 6-position.[3]

IUPAC Name: (2,3-Dihydro-1,4-benzodioxin-6-yl)methanol[3]

The chemical structure is as follows:

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C₉H₁₀O₃--INVALID-LINK--[2]
Molecular Weight 166.17 g/mol --INVALID-LINK--[2], --INVALID-LINK--[3]
CAS Number 39270-39-8--INVALID-LINK--[2]
Appearance Liquid--INVALID-LINK--
Purity ≥98%--INVALID-LINK--[2]
Topological Polar Surface Area (TPSA) 38.69 Ų--INVALID-LINK--[2]
LogP 0.9501--INVALID-LINK--[2]
Hydrogen Bond Donors 1--INVALID-LINK--[2]
Hydrogen Bond Acceptors 3--INVALID-LINK--[2]
Rotatable Bonds 1--INVALID-LINK--[2]

Synthesis and Experimental Protocols

A potential synthetic pathway for this compound could start from 3,4-dihydroxybenzaldehyde. The aldehyde would first be protected, followed by cyclization with a two-carbon electrophile like 1,2-dibromoethane or 1,2-dichloroethane under basic conditions to form the dihydrodioxin ring. Subsequent deprotection and reduction of the aldehyde group would yield the target alcohol.

An alternative approach involves the reduction of the commercially available 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Below is a generalized experimental protocol for the synthesis of a 2,3-dihydro-1,4-benzodioxin derivative, which can be adapted for the synthesis of the target molecule.

General Procedure for the Synthesis of 2,3-Dihydro-1,4-benzodioxin Derivatives:

  • Reaction Setup: A solution of the substituted catechol (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Base Addition: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2-3 equivalents), is added to the solution to deprotonate the hydroxyl groups of the catechol.

  • Cyclization: 1,2-Dibromoethane or a similar dielectrophile (1-1.2 equivalents) is added to the reaction mixture.

  • Heating: The reaction mixture is heated to an elevated temperature (typically 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2,3-dihydro-1,4-benzodioxin derivative.

Spectroscopic Data

While specific spectroscopic data for this compound is not extensively published, data for closely related derivatives can provide expected spectral features. For instance, the synthesis and characterization of (E)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one has been reported, providing insights into the NMR and IR characteristics of the 2,3-dihydro-1,4-benzodioxin core.[5]

Expected Spectroscopic Features:

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the benzene ring, a singlet for the methylene protons of the hydroxymethyl group, and a characteristic multiplet for the ethylene glycol bridge protons of the dioxane ring.

  • ¹³C NMR: The spectrum would display signals for the aromatic carbons, the carbon of the hydroxymethyl group, and the carbons of the ethylene glycol bridge.

  • FTIR: The infrared spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, as well as C-O stretching bands for the ether linkages and aromatic C-H stretching bands.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (166.17 g/mol ).

Applications in Drug Development

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[1] Derivatives of this core structure have shown a wide range of pharmacological activities, including anti-inflammatory and anticancer properties.[6] For example, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid has demonstrated anti-inflammatory potency comparable to ibuprofen.[6] Furthermore, derivatives of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide have been identified as inhibitors of poly(ADP-ribose)polymerase 1 (PARP1), a target in cancer therapy.[4]

This compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. Its functional handle, the primary alcohol, allows for a variety of chemical transformations to introduce different pharmacophores and modulate the biological activity of the resulting compounds.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and characterization of 2,3-dihydro-1,4-benzodioxin derivatives, including the target compound.

G Start Start: Starting Materials (e.g., Substituted Catechol, Dielectrophile) Reaction Chemical Synthesis (e.g., Williamson Ether Synthesis) Start->Reaction Reagents & Solvents Workup Reaction Work-up (Quenching, Extraction, Drying) Reaction->Workup Crude Product Purification Purification (Column Chromatography) Workup->Purification Concentrated Crude Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Purified Compound FinalProduct Final Product: This compound Characterization->FinalProduct Verified Structure

References

Spectroscopic Analysis of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the compound 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol (CAS No: 39270-39-8, Molecular Formula: C₉H₁₀O₃, Molecular Weight: 166.17 g/mol ). This compound is a notable derivative of the 1,4-benzodioxan scaffold, a core structure found in numerous biologically active molecules. A comprehensive understanding of its spectroscopic properties is fundamental for its identification, characterization, and utilization in research and development.

While a complete, publicly available dataset of ¹H NMR, ¹³C NMR, IR, and mass spectra for this specific molecule is not readily found in common databases, this guide outlines the expected spectral characteristics based on its chemical structure and provides standardized experimental protocols for obtaining this critical data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its structural motifs: a 1,2,4-trisubstituted benzene ring, an ethylenedioxy ring, and a primary alcohol functional group.

Table 1: Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 6.8d1HAromatic H
~ 6.7dd1HAromatic H
~ 6.7d1HAromatic H
~ 4.5s2H-CH₂OH
~ 4.2m4H-OCH₂CH₂O-
~ 2.0 (variable)br s1H-OH

Note: The exact chemical shifts and coupling constants for the aromatic protons will depend on the specific substitution pattern and can be confirmed by 2D NMR techniques.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)
Chemical Shift (δ) ppmAssignment
~ 143Aromatic C-O
~ 142Aromatic C-O
~ 135Aromatic C-CH₂OH
~ 122Aromatic C-H
~ 117Aromatic C-H
~ 116Aromatic C-H
~ 65-CH₂OH
~ 64-OCH₂CH₂O-
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200BroadO-H stretch (alcohol)
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (aliphatic)
1600 - 1450Medium-StrongC=C stretch (aromatic ring)
1270 - 1200StrongC-O stretch (aryl ether)
1080 - 1020StrongC-O stretch (primary alcohol)
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
m/zRelative IntensityAssignment
166High[M]⁺ (Molecular Ion)
137Medium[M - CH₂OH]⁺
107MediumFragmentation of benzodioxin ring

Experimental Protocols

The following are detailed, standardized methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Acquisition Parameters:

      • Pulse Program: Standard single-pulse (zg30).

      • Number of Scans: 16-32.

      • Relaxation Delay: 1.0 s.

      • Acquisition Time: ~4 s.

      • Spectral Width: -2 to 12 ppm.

    • Processing: Apply an exponential line broadening of 0.3 Hz. Fourier transform, phase correct, and baseline correct the resulting free induction decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

    • Acquisition Parameters:

      • Pulse Program: Standard proton-decoupled (zgpg30).

      • Number of Scans: 1024 or more, depending on sample concentration.

      • Relaxation Delay: 2.0 s.

      • Acquisition Time: ~1.5 s.

      • Spectral Width: -10 to 220 ppm.

    • Processing: Apply an exponential line broadening of 1.0 Hz. Fourier transform, phase correct, and baseline correct the FID. Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the neat liquid sample directly onto the ATR crystal. Ensure complete coverage of the crystal surface.

  • Instrument: FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Procedure:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply the sample to the crystal.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Instrument: Mass spectrometer with an electron ionization (EI) source.

  • Acquisition Parameters (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 40-500.

  • Procedure: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Report Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Report Technical Guide Structure_Elucidation->Report Purity_Assessment->Report

Caption: General workflow for spectroscopic analysis.

Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol from Protocatechuic Aldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol, a valuable building block in medicinal chemistry, starting from the readily available protocatechuic aldehyde (3,4-dihydroxybenzaldehyde). This document details the underlying chemical principles, offers a comparative analysis of various experimental protocols, and provides detailed methodologies for the key reaction steps.

Synthetic Strategy Overview

The synthesis of this compound from protocatechuic aldehyde is a robust two-step process. The initial step involves the formation of the 1,4-benzodioxan ring system via a Williamson ether synthesis, yielding the intermediate 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. Subsequent reduction of the aldehyde functionality affords the target primary alcohol. This synthetic route is efficient and utilizes common laboratory reagents and techniques.

Synthesis_Overview Protocatechuic_Aldehyde Protocatechuic Aldehyde Intermediate 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde Protocatechuic_Aldehyde->Intermediate Step 1: Williamson Ether Synthesis Final_Product This compound Intermediate->Final_Product Step 2: Aldehyde Reduction

Caption: Overall synthetic pathway.

Step 1: Williamson Ether Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde

The formation of the 1,4-benzodioxan ring is achieved through an intramolecular Williamson ether synthesis. This reaction involves the O-alkylation of the two hydroxyl groups of protocatechuic aldehyde with a 1,2-dihaloethane, typically 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base. The base deprotonates the phenolic hydroxyl groups, forming a phenoxide intermediate that acts as a nucleophile, attacking the electrophilic carbon of the 1,2-dihaloethane in an SN2 reaction to form the cyclic diether.

Comparative Analysis of Experimental Conditions

Several variations of the Williamson ether synthesis for this specific transformation have been reported. The choice of base, solvent, and reaction temperature can influence the reaction efficiency and yield. The following table summarizes key quantitative data from different experimental protocols.

ParameterProtocol 1Protocol 2Protocol 3
Starting Material Protocatechuic AldehydeProtocatechuic AldehydeProtocatechuic Aldehyde
Alkylating Agent 1,2-Dibromoethane1,2-Dichloroethane1,2-Dibromoethane
Base Cesium Carbonate (Cs₂CO₃)Potassium Carbonate (K₂CO₃)Potassium Hydroxide (KOH)
Solvent DMFDMFNot specified
Temperature 70°C105°CNot specified
Reaction Time 16 hoursSeveral hoursNot specified
Yield 97%Not specifiedNot specified
Detailed Experimental Protocol (Based on Protocol 1)

This protocol, utilizing cesium carbonate as the base, has demonstrated high yields for the synthesis of 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

Materials:

  • Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde)

  • 1,2-Dibromoethane

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 500 mg of 3,4-dihydroxybenzaldehyde, 2.6 g of cesium carbonate (2 equivalents), and 5 mL of anhydrous DMF.

  • Add 1.4 g of 1,2-dibromoethane (2 equivalents) to the mixture.

  • Stir the reaction mixture vigorously at 70°C for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel, eluting with dichloromethane (CH₂Cl₂) to obtain 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. A reported yield for this procedure is 97%.[1]

Williamson_Ether_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Protocatechuic Aldehyde, Cs₂CO₃, and DMF B Add 1,2-Dibromoethane A->B C Stir at 70°C for 16h B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Evaporate Solvent E->F G Purify by Flash Chromatography F->G H 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde G->H

Caption: Experimental workflow for Step 1.

Step 2: Reduction of 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde

The second step in the synthesis is the reduction of the aldehyde group of the intermediate to a primary alcohol. Sodium borohydride (NaBH₄) is a commonly used and effective reagent for this transformation due to its chemoselectivity for aldehydes and ketones over other functional groups. The reaction is typically carried out in a protic solvent such as methanol or ethanol.

General Principles of Sodium Borohydride Reduction

Sodium borohydride serves as a source of hydride ions (H⁻). The hydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide, usually from the solvent, to yield the primary alcohol.

Detailed Experimental Protocol

The following is a generalized yet detailed protocol for the reduction of 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde using sodium borohydride.

Materials:

  • 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add sodium borohydride (in slight excess, e.g., 1.1-1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Reduction_Signaling_Pathway cluster_reactants Reactants cluster_intermediates Intermediate Stage cluster_products Products Aldehyde 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic attack by H⁻ NaBH4 Sodium Borohydride (NaBH₄) Alcohol This compound Alkoxide->Alcohol Protonation (from solvent)

Caption: Chemical transformation pathway for Step 2.

Conclusion

The synthesis of this compound from protocatechuic aldehyde is a well-established and efficient two-step process. The initial Williamson ether synthesis to form the benzodioxan ring can be achieved in high yield, followed by a straightforward reduction of the aldehyde to the desired primary alcohol. The protocols provided in this guide offer a solid foundation for researchers and drug development professionals to produce this valuable intermediate for further synthetic applications. Careful monitoring of reaction progress and appropriate purification techniques are crucial for obtaining a high-purity final product.

References

Physical and chemical properties of "2,3-Dihydro-1,4-benzodioxin-6-ylmethanol"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol, a key intermediate in pharmaceutical research. The document details its chemical identity, physicochemical properties, and available spectral data. It also outlines a probable synthetic route and purification methods based on established chemical principles. Furthermore, this guide touches upon the potential biological significance of this compound by examining the pharmacological activities associated with the broader class of 2,3-dihydro-1,4-benzodioxin derivatives. All quantitative data is presented in structured tables for clarity, and a conceptual synthesis workflow is visualized using Graphviz.

Chemical Identity and Physical Properties

This compound, also known as (2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methanol, is a heterocyclic compound incorporating a benzodioxin core functionalized with a hydroxymethyl group.[3] Its versatile structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.[4][5]

Table 1: Chemical Identifiers and Computed Properties

Identifier/PropertyValueSource
CAS Number 39270-39-8[1][2][3]
Molecular Formula C₉H₁₀O₃[1][2][3]
Molecular Weight 166.17 g/mol [1][2][3]
IUPAC Name (2,3-dihydro-1,4-benzodioxin-6-yl)methanol[6]
Canonical SMILES C1OC2=C(O1)C=C(C=C2)CO[3]
InChI Key FFLHNBGNAWYMRH-UHFFFAOYSA-N[6]
Topological Polar Surface Area 38.7 Ų[3]
XLogP3 0.8[7]
Physical State Liquid[2][6]
Purity ≥98%[1]

Table 2: Experimentally Determined and Predicted Physical Properties

PropertyValueNotes
Melting Point Not availableData for the related compound (5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl)methanol is 119-126 °C.
Boiling Point Not available
Solubility Not availableLikely soluble in common organic solvents like methanol, ethanol, and DMSO.

Chemical Synthesis and Purification

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde

This intermediate can be prepared via a ring-closing reaction between 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane under alkaline conditions.

  • Materials: 3,4-dihydroxybenzaldehyde, 1,2-dibromoethane, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide - DMF).

  • Procedure:

    • Dissolve 3,4-dihydroxybenzaldehyde and the base in the solvent in a round-bottom flask.

    • Add 1,2-dibromoethane to the mixture.

    • Heat the reaction mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Step 2: Reduction to this compound

The aldehyde is then reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).

  • Materials: 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde, sodium borohydride, and an alcoholic solvent (e.g., methanol or ethanol).

  • Procedure:

    • Dissolve the aldehyde in the chosen alcohol in a round-bottom flask and cool the solution in an ice bath.

    • Gradually add sodium borohydride to the cooled solution while stirring.

    • After the addition is complete, allow the reaction to proceed at room temperature, monitoring by TLC.

    • Once the reaction is complete, quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1M HCl) until the effervescence ceases.

    • Remove the solvent under reduced pressure.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude alcohol.

Purification

The crude this compound can be purified by standard laboratory techniques:

  • Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent system can be employed.

  • Column Chromatography: For liquid products or to achieve high purity, column chromatography using silica gel is a standard method. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) would likely be effective for elution.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_product Intermediate Product cluster_reduction Reduction Step cluster_final Final Product cluster_purification Purification A 3,4-Dihydroxybenzaldehyde C Ring Closure Reaction (Base, Solvent, Heat) A->C B 1,2-Dibromoethane B->C D 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde C->D E Reduction (NaBH4, Alcohol) D->E F This compound E->F G Column Chromatography / Recrystallization F->G

Conceptual workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

Detailed experimental spectra for this compound are not widely published. However, based on the known spectral data of closely related 2,3-dihydro-1,4-benzodioxin derivatives, the expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dioxin ring, the benzylic methylene protons, and the hydroxyl proton. The aromatic protons would appear as multiplets in the range of δ 6.7-7.0 ppm. The four protons of the dioxin ring would likely appear as a singlet or a narrow multiplet around δ 4.2-4.3 ppm. The benzylic CH₂ group adjacent to the aromatic ring would give a singlet around δ 4.5 ppm, and the hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the carbons of the dioxin ring, and the benzylic carbon. The aromatic carbons are expected in the region of δ 115-145 ppm. The methylene carbons of the dioxin ring would resonate around δ 64 ppm, and the benzylic carbon (CH₂OH) would appear at a similar chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic protons would be observed around 2850-3100 cm⁻¹. The C=C stretching of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. Strong C-O stretching bands for the ether and alcohol functionalities would be present in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z 166. The fragmentation pattern would likely involve the loss of a hydroxyl radical (·OH) or a hydroxymethyl radical (·CH₂OH), and cleavage of the dioxin ring.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be utilized for the analysis of this compound. A suitable method would employ a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, with a small amount of acid (e.g., formic or phosphoric acid) as a modifier.[8]

Biological Activity and Potential Applications

While this compound itself has not been extensively studied for its biological activity, the 2,3-dihydro-1,4-benzodioxin scaffold is a prominent feature in a variety of biologically active compounds.[5] Derivatives of this heterocyclic system have shown a broad range of pharmacological properties, including:

  • Anti-inflammatory Activity: Certain derivatives bearing an acetic acid moiety at the 6-position have demonstrated anti-inflammatory properties.

  • Central Nervous System (CNS) Activity: The benzodioxin nucleus is a core component of several compounds that act on the CNS.

  • Antihypertensive and Diuretic Effects: Some sulfamoyl-substituted 2,3-dihydro-1,4-benzodioxins have been synthesized and evaluated for their antihypertensive and diuretic activities.[4]

The primary role of this compound in drug discovery is as a versatile intermediate. The hydroxyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for screening against various biological targets. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid, or the hydroxyl group can be converted to other functional groups to explore structure-activity relationships.

Potential Signaling Pathway Involvement

Given the reported anti-inflammatory and CNS activities of related benzodioxin derivatives, it is plausible that compounds synthesized from this compound could interact with signaling pathways involved in inflammation (e.g., cyclooxygenase pathways) or neurotransmission. However, specific pathway modulation by this particular compound has not been documented.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting.

Table 3: Hazard Information

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP264: Wash hands thoroughly after handling.
H315: Causes skin irritationP270: Do not eat, drink or smoke when using this product.
H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritationP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of novel therapeutic agents. While comprehensive experimental data on its physical and chemical properties are somewhat limited in the public domain, this guide provides a solid foundation based on available information and established chemical principles. Further research to fully characterize this compound and explore the biological activities of its derivatives is warranted and could lead to the discovery of new and effective pharmaceuticals.

References

An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. This technical guide focuses on the derivatives and analogs of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol, exploring their synthesis, biological activities, and potential therapeutic applications. Notably, these compounds have demonstrated significant potential as inhibitors of key enzymes implicated in neurodegenerative diseases and metabolic disorders, such as acetylcholinesterase (AChE) and α-glucosidase. This document provides a comprehensive overview of the current state of research, including detailed experimental protocols, quantitative biological data, and insights into their mechanisms of action, with a particular focus on their potential roles in modulating signaling pathways relevant to Alzheimer's disease and type 2 diabetes.

Core Structure and Chemical Properties

The foundational structure, this compound, possesses a fused ring system consisting of a benzene ring and a 1,4-dioxane ring, with a methanol group at the 6-position. This arrangement provides a versatile platform for chemical modification, allowing for the synthesis of a diverse library of analogs with a wide range of physicochemical properties.

Chemical Structure:

this compound structure

  • Molecular Formula: C₉H₁₀O₃

  • Molecular Weight: 166.17 g/mol

  • CAS Number: 39270-39-8

The presence of the hydroxyl group and the aromatic ring allows for a variety of synthetic transformations, including etherification, esterification, and substitution reactions, enabling the exploration of structure-activity relationships (SAR).

Synthesis of Derivatives and Analogs

A common strategy for synthesizing derivatives involves the modification of the 6-amino analog, 1,4-benzodioxan-6-amine. This amine serves as a versatile starting material for the introduction of various substituents through N-alkylation, N-arylation, and sulfonylation reactions.

General Synthesis of N-Substituted Sulfonamide Derivatives

A prevalent synthetic route involves a two-step process:

  • Sulfonylation of 1,4-benzodioxan-6-amine: The primary amine is reacted with a sulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride or 4-methylbenzenesulfonyl chloride) in an aqueous alkaline medium to yield the corresponding N-(2,3-dihydro-1,4-benzodioxan-6-yl)sulfonamide.[1][2]

  • N-Alkylation/Arylation: The resulting sulfonamide is then treated with various alkyl or aralkyl halides in the presence of a base (e.g., lithium hydride) in a polar aprotic solvent like N,N-dimethylformamide (DMF) to afford the final N-substituted derivatives.[1][2]

Synthesis_Workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: N-Alkylation/Arylation A 1,4-Benzodioxan-6-amine C N-(2,3-dihydro-1,4-benzodioxan-6-yl)sulfonamide A->C Aqueous alkaline medium B Sulfonyl Chloride (e.g., 4-chlorobenzenesulfonyl chloride) B->C D N-(2,3-dihydro-1,4-benzodioxan-6-yl)sulfonamide F N-Substituted Derivative D->F Base (e.g., LiH), DMF E Alkyl/Aralkyl Halide E->F

General synthesis workflow for N-substituted sulfonamide derivatives.
Synthesis of N-(un/substituted-phenyl)acetamides

Another class of derivatives involves the synthesis of acetamide analogs. This is typically achieved by reacting N-2,3-dihydrobenzo[3][4]-dioxin-6-amine with a substituted benzenesulfonyl chloride, followed by reaction with a 2-bromo-N-(un/substituted-phenyl)acetamide in the presence of a base.[5][6]

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of biological activities, with promising results in the areas of neurodegenerative diseases and type 2 diabetes.

Alzheimer's Disease: Acetylcholinesterase Inhibition

A key pathological hallmark of Alzheimer's disease is the decline in acetylcholine levels in the brain. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of this neurotransmitter. Inhibition of AChE is a major therapeutic strategy for managing the symptoms of Alzheimer's disease. Several N-substituted sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxin have been shown to be moderate to potent inhibitors of AChE.[1][2]

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected 2,3-Dihydro-1,4-benzodioxin Derivatives

CompoundSubstituentIC₅₀ (µM) vs. AChEReference
5d N-(1-butyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide58.13 ± 0.15[1][3]
5j N-2-phenethyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide26.25 ± 0.11[1][3]
Eserine (Standard)-0.04 ± 0.0001[1][3]
Type 2 Diabetes: α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key feature of type 2 diabetes. Certain N-substituted sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxin have demonstrated inhibitory activity against α-glucosidase.[1][2]

Table 2: α-Glucosidase Inhibitory Activity of Selected 2,3-Dihydro-1,4-benzodioxin Derivatives

CompoundSubstituentIC₅₀ (µM) vs. α-GlucosidaseReference
5f N-(pentane-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide83.52 ± 0.08[1][3]
5i N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide74.52 ± 0.07[1][3]
7i 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide86.31 ± 0.11[7]
7k 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(3,5-dimethylphenyl)acetamide81.12 ± 0.13[7]
Acarbose (Standard)-38.25 ± 0.12[1][3]

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound derivatives are likely mediated through the modulation of key signaling pathways. While direct evidence for these specific compounds is still emerging, their known enzyme inhibitory activities provide strong indications of their potential mechanisms of action.

Alzheimer's Disease Signaling Pathways

The pathogenesis of Alzheimer's disease is complex, involving multiple interconnected pathways. The inhibition of AChE by benzodioxin derivatives directly addresses the cholinergic deficit. Furthermore, there is growing interest in compounds that can modulate the underlying disease processes, such as the aggregation of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein. Some studies suggest that compounds with similar structural features can influence these pathways, potentially through the modulation of kinases like GSK3β.[8]

AD_Pathway cluster_Abeta Amyloid-beta Pathway cluster_Tau Tau Pathway cluster_Cholinergic Cholinergic Pathway APP APP Abeta Amyloid-beta (Abeta) Aggregation APP->Abeta β- and γ-secretase Plaques Senile Plaques Abeta->Plaques Neuronal_Dysfunction Neuronal Dysfunction and Cognitive Decline Plaques->Neuronal_Dysfunction Neurotoxicity Tau Tau Protein pTau Hyperphosphorylated Tau Tau->pTau Kinases (e.g., GSK3β) NFTs Neurofibrillary Tangles pTau->NFTs NFTs->Neuronal_Dysfunction Neurotoxicity ACh Acetylcholine Choline Choline + Acetate ACh->Choline Hydrolysis Synaptic_Transmission Synaptic_Transmission AChE AChE AChE->Choline Benzodioxin 2,3-Dihydro-1,4-benzodioxin Derivatives Benzodioxin->AChE Inhibition

Potential intervention points of benzodioxin derivatives in Alzheimer's pathways.
Type 2 Diabetes Signaling Pathways

In type 2 diabetes, the primary defects are insulin resistance and impaired insulin secretion. The inhibition of α-glucosidase by benzodioxin derivatives offers a direct mechanism to control postprandial glucose levels. Beyond this, key signaling pathways that regulate glucose metabolism, such as the PI3K/Akt and AMPK pathways, are critical targets for therapeutic intervention. Natural products with structural similarities to the benzodioxin core have been shown to modulate these pathways, suggesting that these derivatives may also exert their effects through similar mechanisms, potentially improving insulin sensitivity and glucose uptake in peripheral tissues.[9][10][11][12]

T2D_Pathway cluster_Carb_Digestion Carbohydrate Digestion cluster_Insulin_Signaling Insulin Signaling cluster_AMPK_Signaling AMPK Signaling Carbs Complex Carbohydrates Glucose Glucose Carbs->Glucose Hyperglycemia Postprandial Hyperglycemia alphaGlucosidase alpha-Glucosidase alphaGlucosidase->Glucose Insulin Insulin IR Insulin Receptor Insulin->IR PI3K_Akt PI3K/Akt Pathway IR->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Glucose_Uptake->Hyperglycemia Reduction AMPK AMPK Activation Metabolic_Effects Increased Glucose Uptake & Fatty Acid Oxidation AMPK->Metabolic_Effects Metabolic_Effects->Hyperglycemia Reduction Benzodioxin 2,3-Dihydro-1,4-benzodioxin Analogs Benzodioxin->alphaGlucosidase Inhibition Benzodioxin->PI3K_Akt Potential Modulation Benzodioxin->AMPK Potential Activation

Potential mechanisms of benzodioxin analogs in type 2 diabetes pathways.

Experimental Protocols

Synthesis of N-(1-butyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide (5d)
  • Step 1: Synthesis of N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide (3): To a solution of 1,4-benzodioxan-6-amine (1) in an aqueous solution of sodium carbonate, 4-chlorobenzenesulfonyl chloride (2) is added dropwise with stirring. The reaction mixture is stirred at room temperature for several hours. The resulting precipitate is filtered, washed with water, and dried to yield compound (3).[1][3]

  • Step 2: Synthesis of (5d): Compound (3) is dissolved in DMF, and lithium hydride is added. The mixture is stirred for 30 minutes. 1-Bromobutane is then added, and the reaction is stirred for an additional 3-4 hours. The reaction mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to afford the final product (5d).[1][3]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

The AChE inhibitory activity is determined using a spectrophotometric method. The assay is typically performed in a 96-well microplate.

  • Reagents:

    • Acetylcholinesterase (AChE) from electric eel

    • Acetylthiocholine iodide (ATCI) as the substrate

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) for color development

    • Phosphate buffer (pH 8.0)

    • Test compounds and a standard inhibitor (e.g., Eserine or Donepezil)

  • Procedure:

    • A solution of the test compound at various concentrations is pre-incubated with the AChE enzyme in the phosphate buffer.

    • The reaction is initiated by the addition of ATCI and DTNB.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.

    • The absorbance of the yellow product is measured spectrophotometrically at 412 nm.

    • The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro α-Glucosidase Inhibition Assay

The α-glucosidase inhibitory activity is also assessed using a spectrophotometric method in a 96-well microplate.

  • Reagents:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

    • Phosphate buffer (pH 6.8)

    • Test compounds and a standard inhibitor (e.g., Acarbose)

  • Procedure:

    • The test compound at various concentrations is pre-incubated with the α-glucosidase enzyme in the phosphate buffer.

    • The reaction is initiated by the addition of pNPG.

    • The hydrolysis of pNPG by α-glucosidase releases p-nitrophenol, a yellow-colored product.

    • The absorbance of p-nitrophenol is measured at 405 nm.

    • The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Conclusion and Future Directions

Derivatives and analogs of this compound represent a promising class of compounds with significant potential for the development of new therapeutic agents, particularly for Alzheimer's disease and type 2 diabetes. Their ability to inhibit key enzymes such as acetylcholinesterase and α-glucosidase provides a solid foundation for their further investigation.

Future research should focus on:

  • Expanding the chemical diversity: Synthesizing a broader range of analogs to establish more comprehensive structure-activity relationships.

  • Elucidating detailed mechanisms of action: Investigating the direct effects of these compounds on the key signaling pathways implicated in Alzheimer's disease and type 2 diabetes to move beyond enzyme inhibition studies.

  • In vivo studies: Evaluating the efficacy and safety of the most promising lead compounds in relevant animal models of these diseases.

  • Pharmacokinetic and toxicological profiling: Assessing the drug-like properties of these derivatives to identify candidates with favorable absorption, distribution, metabolism, and excretion (ADME) profiles and acceptable safety margins.

By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective treatments for these debilitating diseases.

References

An In-depth Technical Guide on the Biological Activity of the Benzodioxane Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-benzodioxane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile structural properties and a wide spectrum of biological activities.[1] This bicyclic system, consisting of a benzene ring fused to a 1,4-dioxane ring, is present in numerous natural products and synthetic compounds with therapeutic potential.[1][2] Naturally occurring benzodioxanes, such as silybin and americanin, are known for their antihepatotoxic properties.[3] The versatility of the benzodioxane moiety has led to its incorporation into a multitude of drug design campaigns, targeting a diverse array of biological targets including G-protein coupled receptors, ligand-gated ion channels, and enzymes.[4] Consequently, benzodioxane derivatives have been developed as anticancer, antibacterial, anti-inflammatory, and neuropharmacological agents.[3][5] This technical guide provides a comprehensive overview of the biological activities of the benzodioxane moiety, with a focus on quantitative data, detailed experimental protocols, and visualization of key signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the biological activity of various benzodioxane derivatives, categorized by their therapeutic area.

Table 1: Anticancer Activity of Benzodioxane Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
1 HTB-26 (Breast)Crystal Violet Assay10-50[6]
1 PC-3 (Prostate)Crystal Violet Assay10-50[6]
1 HepG2 (Hepatocellular Carcinoma)Crystal Violet Assay10-50[6]
2 HCT116 (Colorectal)Crystal Violet Assay0.34[6]
Compound 35 HEPG2, HELA, SW1116, BGC823Telomerase Activity Assay1.27[4]
(R)-4 PC-3 (Prostate)Cytotoxicity AssayPotent[7]

Table 2: Antibacterial Activity of Benzodioxane Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 21 E. coli1.5 - 6[4]
Compound 21 P. aeruginosa1.5 - 6[4]
Compound 21 S. aureus1.5 - 6[4]
Compound 21 B. subtilis1.5 - 6[4]
Compound 22 E. coli1.5 - 7 (µM)[4]
Compound 22 P. aeruginosa1.5 - 7 (µM)[4]
Compound 22 S. aureus1.5 - 7 (µM)[4]
Compound 22 B. subtilis1.5 - 7 (µM)[4]
FZ95 MRSA0.25[1]
FZ95 MSSA0.25[1]
FZ100 MRSA0.1[1]
FZ100 MSSA0.1[1]
Benzodioxane-benzamides S. pneumoniae25 - 80[8]

Table 3: Anti-inflammatory Activity of Benzodioxane Derivatives

CompoundAssayIn Vivo EfficacyReference
(-)-Aiphanol COX-1 InhibitionIC50 = 1.9 µM[4]
(-)-Aiphanol COX-2 InhibitionIC50 = 9.9 µM[4]
(S)-2, 14, 17 Carrageenan-induced rat paw edemaMore active than ibuprofen[9]
Compound 1 Carrageenan-induced rat paw edemaEquipotent to ibuprofen[9]
Compound 6a para-xylene-induced mice ear-swellingSignificant activity

Table 4: Neuropharmacological Activity of Benzodioxane Derivatives

CompoundReceptor/TransporterAssayKi (nM) / pA2EC50 (µM)Reference
Pyridodioxane derivative 4 α4β2 nAChRFunctional Assay10.1[4]
Compound 8 α1A-ARFunctional Assay7.98 (pA2)[4]
Compound 8 α1B-ARFunctional Assay<5 (pA2)[4]
Compound 8 α1D-ARFunctional Assay5.59 (pA2)[4]
(S)-2 5-HT1A ReceptorBinding AssayPotent Agonist[7]
(R)-4 α1D-ARBinding AssayEutomer[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Focal Adhesion Kinase (FAK) Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of benzodioxane derivatives against FAK.

Materials:

  • Recombinant human FAK enzyme

  • FAK substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (benzodioxane derivatives) dissolved in DMSO

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, FAK enzyme, and the test compound or DMSO (vehicle control).

  • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the FAK substrate and ATP.

  • Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, which measures luminescence.

  • Calculate the percentage of FAK inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

mTOR Kinase Inhibition Assay

This protocol describes an ELISA-based assay to measure the inhibition of mTOR kinase activity.

Materials:

  • Recombinant human mTOR enzyme

  • mTOR substrate (e.g., GST-p70S6K fusion protein)

  • ATP

  • Kinase assay buffer

  • Test compounds (benzodioxane derivatives) dissolved in DMSO

  • 96-well plates coated with an antibody specific for the phosphorylated substrate

  • HRP-conjugated secondary antibody

  • Chemiluminescent or colorimetric substrate

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase assay buffer, mTOR enzyme, and the test compound or DMSO (vehicle control).

  • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the mTOR substrate and ATP.

  • Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction and transfer the reaction mixture to the antibody-coated 96-well plate.

  • Incubate to allow the phosphorylated substrate to bind to the antibody.

  • Wash the plate to remove unbound components.

  • Add the HRP-conjugated secondary antibody and incubate.

  • Wash the plate again and add the chemiluminescent or colorimetric substrate.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percentage of mTOR inhibition and determine the IC50 value as described for the FAK assay.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common procedure to determine the MIC of antibacterial compounds.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (benzodioxane derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB without bacteria).

  • Incubate the plates at 37°C for 16-20 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is used to evaluate the anti-inflammatory activity of benzodioxane derivatives.

Materials:

  • Rats (e.g., Wistar or Sprague-Dawley)

  • Carrageenan solution (1% in sterile saline)

  • Test compounds (benzodioxane derivatives) formulated in a suitable vehicle

  • Positive control (e.g., ibuprofen or indomethacin)

  • Plethysmometer

Procedure:

  • Administer the test compound, vehicle, or positive control to the rats (e.g., orally or intraperitoneally).

  • After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The anticancer activity of certain benzodioxane derivatives is attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and migration, such as the FAK and mTOR pathways.

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation p130Cas p130Cas FAK->p130Cas Src Src FAK->Src Autophosphorylation (Y397) Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Cell_Migration Cell Migration p130Cas->Cell_Migration Src->FAK Phosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Benzodioxane_Inhibitor Benzodioxane FAK Inhibitor Benzodioxane_Inhibitor->FAK

Caption: FAK Signaling Pathway and Inhibition by Benzodioxane Derivatives.

mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibition Rheb Rheb-GTP TSC1_TSC2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 fourE_BP1 4E-BP1 mTORC1->fourE_BP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourE_BP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Benzodioxane_Inhibitor Benzodioxane mTOR Inhibitor Benzodioxane_Inhibitor->mTORC1

Caption: mTOR Signaling Pathway and Inhibition by Benzodioxane Derivatives.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental protocols.

MIC_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Benzodioxane Compound in 96-well plate Start->Prepare_Dilutions Add_Inoculum Add Standardized Bacterial Inoculum Prepare_Dilutions->Add_Inoculum Incubate Incubate at 37°C for 16-20 hours Add_Inoculum->Incubate Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End Edema_Assay_Workflow Start Start Administer_Compound Administer Benzodioxane Compound or Vehicle to Rats Start->Administer_Compound Induce_Edema Inject Carrageenan into the Hind Paw Administer_Compound->Induce_Edema Measure_Volume Measure Paw Volume at Regular Time Intervals Induce_Edema->Measure_Volume Calculate_Inhibition Calculate Percentage Inhibition of Edema Measure_Volume->Calculate_Inhibition End End Calculate_Inhibition->End

References

The Versatile Building Block: A Technical Guide to 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3-dihydro-1,4-benzodioxin-6-ylmethanol, a valuable heterocyclic building block in modern organic synthesis. Its unique structural motif, featuring a fused 1,4-dioxane and benzene ring system with a reactive hydroxymethyl group, makes it a cornerstone for the development of a diverse range of biologically active molecules. This document will explore its physicochemical properties, key synthetic routes, and its application in the synthesis of compounds with significant therapeutic potential, particularly in the areas of diabetes and cancer treatment.

Core Properties and Specifications

This compound is a stable, solid compound at room temperature, lending itself to straightforward handling and storage in a laboratory setting. Its chemical and physical properties are summarized in the table below, providing essential data for reaction planning and characterization.

PropertyValue
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
CAS Number 39270-39-8[1]
Appearance White to off-white solid
Melting Point Not explicitly available in search results
Boiling Point Not explicitly available in search results
Solubility Soluble in common organic solvents such as methanol, ethanol, and DMF
InChI InChI=1S/C9H10O3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5,10H,3-4,6H2[1]
SMILES C1COC2=C(O1)C=CC(=C2)CO[1]

Synthesis of the Core Building Block

The primary and most efficient route to this compound involves the reduction of its corresponding aldehyde, 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde. This transformation is typically achieved with high fidelity using standard reducing agents.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

G aldehyde 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde alcohol This compound aldehyde->alcohol NaBH4, Methanol

Reduction of the corresponding aldehyde.

Materials:

  • 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde (1.0 eq) in methanol at 0 °C (ice bath) is added sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The methanol is removed under reduced pressure using a rotary evaporator.

  • The aqueous residue is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Applications in the Synthesis of Bioactive Molecules

The utility of this compound as a building block is demonstrated in its application to synthesize a variety of compounds with pronounced biological activities. The hydroxyl group can be readily converted to other functionalities, such as halides or tosylates, for subsequent nucleophilic substitution, or oxidized to the corresponding aldehyde for reductive amination or Wittig-type reactions. A prevalent synthetic strategy involves the use of the analogous 2,3-dihydro-1,4-benzodioxin-6-amine, which can be conceptually accessed from the target alcohol.

Synthesis of α-Glucosidase Inhibitors

Derivatives of 2,3-dihydro-1,4-benzodioxin have shown potential as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[2][3] Inhibition of this enzyme can help manage postprandial hyperglycemia in patients with type 2 diabetes.

This protocol is adapted from the synthesis of related sulfonamide derivatives and illustrates a common synthetic pathway.[2]

Workflow for the Synthesis of α-Glucosidase Inhibitors:

G start 2,3-dihydro-1,4-benzodioxin-6-amine step1 Reaction with 4-methylbenzenesulfonyl chloride start->step1 intermediate N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-methylbenzenesulfonamide step1->intermediate step2 Reaction with 2-bromo-N-(substituted-phenyl)acetamides intermediate->step2 final_product 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(substituted-phenyl)acetamides step2->final_product

Synthetic workflow for α-glucosidase inhibitors.

Materials:

  • N-(2,3-dihydrobenzo[4][5]dioxin-6-yl)-4-methylbenzenesulfonamide

  • Various 2-bromo-N-(substituted-phenyl)acetamides

  • N,N-Dimethylformamide (DMF)

  • Lithium hydride (LiH)

  • Standard laboratory glassware

Procedure:

  • To a solution of N-(2,3-dihydrobenzo[4][5]dioxin-6-yl)-4-methylbenzenesulfonamide (1.0 eq) in DMF is added lithium hydride (a slight excess).

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • The respective 2-bromo-N-(substituted-phenyl)acetamide (1.1 eq) is added to the mixture.

  • The reaction is stirred at room temperature for 3-4 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is poured onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the final product.[2]

Biological Activity Data:

The following table summarizes the α-glucosidase inhibitory activity of some synthesized derivatives.

CompoundSubstitution Pattern on PhenylacetamideIC₅₀ (µM) ± SEM
7i 2,6-dimethylphenyl86.31 ± 0.11[3]
7k 3,4-dimethylphenyl81.12 ± 0.13[3]
Acarbose (Standard) -37.38 ± 0.12[3]

Signaling Pathway of α-Glucosidase Inhibition:

G carbohydrates Dietary Carbohydrates (Starch, Sucrose) alpha_glucosidase α-Glucosidase (in small intestine) carbohydrates->alpha_glucosidase glucose_absorption Glucose Absorption alpha_glucosidase->glucose_absorption blood_glucose Increased Blood Glucose glucose_absorption->blood_glucose inhibitor 2,3-Dihydro-1,4-benzodioxin Derivative (Inhibitor) inhibitor->alpha_glucosidase Inhibits

Mechanism of α-glucosidase inhibition.
Synthesis of PARP1 Inhibitors

The 2,3-dihydro-1,4-benzodioxin scaffold is also integral to the design of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. PARP1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair mechanisms like BRCA mutations.

Signaling Pathway of PARP1 in DNA Repair:

G dna_damage DNA Single-Strand Break parp1 PARP1 Activation dna_damage->parp1 par_synthesis Poly(ADP-ribose) Synthesis parp1->par_synthesis recruitment Recruitment of DNA Repair Proteins par_synthesis->recruitment dna_repair DNA Repair recruitment->dna_repair inhibitor 2,3-Dihydro-1,4-benzodioxin Derivative (Inhibitor) inhibitor->parp1 Inhibits

Role of PARP1 in DNA repair and its inhibition.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its hydroxymethyl group allow for the construction of a wide array of complex molecules. The demonstrated success in synthesizing potent α-glucosidase and PARP1 inhibitors highlights its significance in medicinal chemistry and drug discovery. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to leverage the synthetic potential of this important scaffold.

References

The Therapeutic Promise of Benzodioxin Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzodioxin scaffold, a heterocyclic motif consisting of a benzene ring fused to a dioxane ring, has emerged as a privileged structure in medicinal chemistry. Its unique conformational properties and ability to engage with a diverse range of biological targets have led to the development of numerous compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the current landscape of benzodioxin-based therapeutics, with a focus on their applications as α1-adrenoceptor antagonists, anticancer agents, and antibacterial agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

α1-Adrenoceptor Antagonism

Benzodioxin derivatives have been extensively investigated as antagonists of α1-adrenergic receptors, which are G protein-coupled receptors involved in the regulation of smooth muscle contraction and neurotransmission.[1][2][3] Antagonism of these receptors is a key mechanism for the treatment of conditions such as hypertension and benign prostatic hyperplasia.

Quantitative Data: α1-Adrenoceptor Binding Affinity

The binding affinities of various benzodioxin compounds for α1-adrenoceptor subtypes are summarized in the table below. The data, presented as inhibition constants (Ki), highlight the potency and selectivity of these derivatives.

Compoundα1a-AR Ki (nM)α1b-AR Ki (nM)α1d-AR Ki (nM)Reference
WB-41010.451.20.8[4]
(S)-8-Fluoro-WB41010.320.980.63[4]
(S)-8-Chloro-WB41010.250.760.49[4]
(S)-8-Methoxy-WB41010.180.270.35[4]
Prazosin0.170.340.56[5]
Signaling Pathway: α1-Adrenoceptor Antagonism

Benzodioxin-based antagonists competitively bind to α1-adrenoceptors, preventing the binding of endogenous catecholamines like norepinephrine. This blocks the activation of the Gq protein-coupled signaling cascade, thereby inhibiting downstream cellular responses.[1][6]

alpha1_antagonism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor α1-Adrenoceptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes norepinephrine Norepinephrine norepinephrine->receptor Binds & Activates benzodioxin Benzodioxin Antagonist benzodioxin->receptor Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Stimulates pkc PKC Activation dag->pkc Activates response Cellular Response (e.g., Smooth Muscle Contraction) ca_release->response pkc->response

Caption: α1-Adrenoceptor signaling pathway and its inhibition by benzodioxin antagonists.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of benzodioxin compounds for α1-adrenoceptors.

1. Membrane Preparation:

  • Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

  • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Wash the pellet by resuspension in fresh buffer and recentrifugation.

  • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of membrane suspension (final protein concentration ~100 µ g/well ).

    • 50 µL of various concentrations of the benzodioxin test compound or vehicle (for total binding).

    • 50 µL of a non-selective antagonist (e.g., 10 µM phentolamine) for determining non-specific binding.

    • 50 µL of [3H]-Prazosin (a radiolabeled α1-selective antagonist) at a final concentration of ~0.2 nM.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Anticancer Activity

Certain benzodioxin derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[7][8][9] Their mechanisms of action often involve the inhibition of key cellular processes such as tubulin polymerization or signaling pathways critical for cancer cell survival and proliferation.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative benzodioxin compounds against different human cancer cell lines.

CompoundHeLa (Cervical) IC50 (µM)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)Reference
Compound 11a8.455.239.127.66[7]
Compound 2a>100>100>1003.94[8]
Compound 2b>100>100>1004.88[8]
Doxorubicin (Control)0.891.211.541.02[10][11][12][13]
Experimental Workflow: In Vitro Anticancer Screening

The following workflow outlines the key steps in evaluating the anticancer potential of benzodioxin compounds using a standard MTT assay.

anticancer_workflow cluster_workflow In Vitro Anticancer Screening Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., HeLa, MCF-7, A549) start->cell_culture seeding 2. Cell Seeding in 96-well Plates cell_culture->seeding treatment 3. Treatment with Benzodioxin Compounds (Varying Concentrations) seeding->treatment incubation 4. Incubation (e.g., 48-72 hours) treatment->incubation mtt_addition 5. Addition of MTT Reagent incubation->mtt_addition formazan_incubation 6. Incubation for Formazan Crystal Formation mtt_addition->formazan_incubation solubilization 7. Solubilization of Formazan Crystals formazan_incubation->solubilization absorbance 8. Absorbance Measurement (570 nm) solubilization->absorbance data_analysis 9. Data Analysis and IC50 Determination absorbance->data_analysis end End data_analysis->end

Caption: A typical workflow for assessing the in vitro anticancer activity of benzodioxin compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of benzodioxin compounds on cancer cell lines.[14][15][16][17]

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well.

  • Allow the cells to adhere and grow for 24 hours.

2. Compound Treatment:

  • Prepare a stock solution of the benzodioxin compound in DMSO.

  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 to 72 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

  • Plot the percentage of cell viability against the log concentration of the compound and determine the IC50 value using non-linear regression analysis.

Antibacterial Activity: FtsZ Inhibition

A promising avenue for benzodioxin compounds is in the development of novel antibacterial agents that target the essential bacterial cell division protein, FtsZ.[18] FtsZ is a prokaryotic homolog of tubulin and plays a crucial role in the formation of the Z-ring, a structure necessary for bacterial cytokinesis.[19][20]

Quantitative Data: Antibacterial Activity

The minimum inhibitory concentrations (MICs) of several benzodioxin-benzamide derivatives against clinically relevant bacterial strains are presented below.

CompoundS. aureus (MSSA) MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)B. subtilis MIC (µg/mL)Reference
FZ950.250.25<0.1[18]
FZ1000.10.1<0.1[18]
PC190723 (Control)11-[18]
Compound I-0.6-[21]
Compound II-0.5-[21]
Compound III-0.5-[21]
Signaling Pathway: FtsZ Inhibition

Benzodioxin-based FtsZ inhibitors disrupt the normal process of bacterial cell division by interfering with the polymerization dynamics of FtsZ, ultimately leading to cell filamentation and death.[22][23]

ftsz_inhibition cluster_process Bacterial Cell Division cluster_inhibition Inhibition ftsz_monomers FtsZ Monomers protofilaments FtsZ Protofilaments ftsz_monomers->protofilaments Polymerization disruption Disruption of FtsZ Polymerization ftsz_monomers->disruption gtp GTP gtp->protofilaments Hydrolysis z_ring Z-ring Formation at Mid-cell protofilaments->z_ring divisome Divisome Assembly z_ring->divisome septum Septum Formation divisome->septum cell_division Cell Division septum->cell_division benzodioxin_inhibitor Benzodioxin FtsZ Inhibitor benzodioxin_inhibitor->ftsz_monomers Binds to filamentation Cell Filamentation & Death disruption->filamentation

Caption: Mechanism of bacterial cell division inhibition by targeting the FtsZ protein.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of benzodioxin compounds against bacterial strains.[24][25][26][27]

1. Preparation of Materials:

  • Prepare a stock solution of the benzodioxin compound in a suitable solvent (e.g., DMSO).

  • Prepare sterile Mueller-Hinton Broth (MHB) for bacterial culture.

  • Grow the bacterial strain (e.g., Staphylococcus aureus) overnight in MHB at 37°C.

2. Inoculum Preparation:

  • Dilute the overnight bacterial culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Further dilute the standardized suspension 1:150 in MHB to obtain an inoculum of approximately 1 x 10^6 CFU/mL.

3. Assay Procedure:

  • In a sterile 96-well microtiter plate, add 100 µL of MHB to all wells.

  • Add 100 µL of the benzodioxin stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

  • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

4. Data Analysis:

  • After incubation, visually inspect the wells for turbidity (bacterial growth).

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Benzodioxin-containing compounds represent a versatile and promising class of molecules with broad therapeutic potential. Their demonstrated efficacy as α1-adrenoceptor antagonists, anticancer agents, and antibacterial FtsZ inhibitors underscores the value of this scaffold in drug discovery. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to the further exploration and development of novel benzodioxin-based therapeutics. Continued investigation into the structure-activity relationships, mechanisms of action, and safety profiles of these compounds will be crucial in translating their therapeutic promise into clinical realities.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of (2,3-Dihydro-1,4-benzodioxin-6-yl)methanol, a valuable building block in medicinal chemistry and drug development. The primary synthetic route involves the reduction of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde.

Synthetic Pathway Overview

The synthesis of (2,3-Dihydro-1,4-benzodioxin-6-yl)methanol is most commonly achieved through the reduction of the corresponding aldehyde, 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde. This transformation can be efficiently carried out using standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1][2] The use of NaBH₄ in an alcoholic solvent is often preferred for its milder reaction conditions and greater functional group tolerance compared to the more reactive LiAlH₄.

The overall reaction is as follows:

Starting Material: 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde Product: (2,3-Dihydro-1,4-benzodioxin-6-yl)methanol Reaction Type: Aldehyde Reduction

Below is a workflow diagram illustrating the synthesis process.

Synthesis_Workflow Synthesis Workflow: (2,3-Dihydro-1,4-benzodioxin-6-yl)methanol Start Start: 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde Dissolve Dissolve starting material in methanol Start->Dissolve Cool Cool solution in an ice bath (0°C) Dissolve->Cool Add_NaBH4 Add Sodium Borohydride (NaBH4) portion-wise Cool->Add_NaBH4 Stir Stir at room temperature Add_NaBH4->Stir Quench Quench reaction with dilute HCl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over anhydrous Na2SO4 Wash->Dry Filter_Concentrate Filter and concentrate under reduced pressure Dry->Filter_Concentrate Purify Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate) Filter_Concentrate->Purify Product Final Product: (2,3-Dihydro-1,4-benzodioxin-6-yl)methanol Purify->Product

References

Application Notes and Protocols for the Purification of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the purification of 2,3-dihydro-1,4-benzodioxin-6-ylmethanol using normal-phase column chromatography. This method is designed for researchers in organic synthesis and medicinal chemistry to isolate the target compound from reaction mixtures containing impurities of varying polarities.

Introduction

This compound is a valuable building block in the synthesis of various biologically active molecules. Its molecular formula is C₉H₁₀O₃ and it has a molecular weight of 166.17 g/mol .[1] The presence of a primary alcohol function and the benzodioxin core imparts moderate polarity to the molecule. Column chromatography is a widely used technique for the purification of such compounds, separating them from less polar starting materials and more polar byproducts.[2] This protocol details a robust method for achieving high purity of the target compound.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₉H₁₀O₃[1]
Molecular Weight166.17 g/mol [1]
CAS Number39270-39-8[3]
LogP0.726[3]

Experimental Protocol

This protocol is optimized for the purification of approximately 1 gram of crude this compound. Adjustments may be necessary for different scales.

3.1. Materials and Equipment

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)[2]

  • Mobile Phase Solvents: n-Hexane (or heptane) and Ethyl Acetate (EtOAc), HPLC grade

  • Crude Sample: this compound (pre-adsorbed onto silica gel)

  • Glass chromatography column (e.g., 40 cm length, 4 cm inner diameter)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain

  • Fraction collection tubes

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, etc.)

3.2. Column Packing

  • Place a small plug of glass wool at the bottom of the chromatography column, followed by a thin layer of sand.[4]

  • Prepare a slurry of silica gel in n-hexane (approx. 100 g of silica for 1 g of crude product).

  • Pour the slurry into the column and allow the silica to settle, continuously tapping the column to ensure even packing.

  • Once packed, drain the excess solvent until the solvent level is just above the silica bed.

3.3. Sample Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer.

  • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

3.4. Elution and Fraction Collection

A gradient elution is recommended for optimal separation.

  • Begin elution with a non-polar solvent mixture, such as 10% ethyl acetate in n-hexane.

  • Collect fractions (e.g., 20 mL each) and monitor the elution progress using TLC.

  • Gradually increase the polarity of the mobile phase to 20%, 30%, and then 50% ethyl acetate in n-hexane to elute the target compound.

  • For TLC analysis, spot the collected fractions on a TLC plate and develop in a chamber with a suitable solvent system (e.g., 30% EtOAc in n-hexane). Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

  • Combine the fractions containing the pure product.

3.5. Product Recovery

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Dry the resulting solid or oil under high vacuum to remove any residual solvent.

  • Determine the yield and characterize the purified product by analytical techniques such as NMR, IR, and mass spectrometry.

Data Summary

The following table summarizes the expected chromatographic parameters and results for this purification protocol.

ParameterDescriptionValue
Column
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)~100 g
DimensionsLength x Inner Diameter40 cm x 4 cm
Mobile Phase
Systemn-Hexane / Ethyl AcetateGradient
Gradient Steps10% EtOAc -> 20% EtOAc -> 30% EtOAc -> 50% EtOAc-
TLC Analysis
Mobile Phase30% Ethyl Acetate in n-Hexane-
Expected R_fRetention factor of the pure product~0.3 - 0.4
Expected Results
Elution VolumeVolume of solvent to elute the product~400 - 600 mL
Expected YieldBased on 1g crude material70-90%
Expected PurityDetermined by HPLC or NMR>98%

Experimental Workflow Diagram

PurificationWorkflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification cluster_analysis Analysis prep_column Prepare Slurry & Pack Column load_sample Dry Load Crude Sample onto Silica prep_column->load_sample Packed Column elute Gradient Elution (10% to 50% EtOAc in Hexane) load_sample->elute Loaded Column collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc tlc->elute Adjust Gradient combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate dry Dry Under High Vacuum evaporate->dry analyze Characterize Pure Product (NMR, MS, etc.) dry->analyze Purified Product

Caption: Workflow for the purification of this compound.

References

Analytical methods for "2,3-Dihydro-1,4-benzodioxin-6-ylmethanol" using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Application Note:

High-Performance Liquid Chromatography (HPLC) with UV Detection for the Analysis of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and reliable method for the quantification and purity assessment of this compound.[1] This application note provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC-UV system. The described method is suitable for quality control, stability studies, and reaction monitoring.[1]

Principle

The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an organic solvent and water.[1] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The concentration of the organic solvent in the mobile phase is gradually increased to elute the compound of interest. Detection is achieved by monitoring the UV absorbance at a specific wavelength where the analyte exhibits maximum absorbance.

Experimental Protocols

1. Materials and Reagents

  • Reference Standard: this compound (Purity ≥ 98%)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Methanol (HPLC grade, for sample preparation)

    • Phosphoric Acid (or Formic Acid for MS compatibility)[2]

  • Sample Vials: 2 mL amber glass vials with PTFE septa

2. Instrumentation

  • HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size (or similar)

  • Data acquisition and processing software

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. For Mass Spectrometry (MS) compatibility, 0.1% formic acid can be used instead.[2]

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: Methanol or a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the sample diluent to achieve a final concentration within the calibration range.[3] Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]

4. Chromatographic Conditions

The following table summarizes the recommended HPLC-UV conditions for the analysis of this compound.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 254 nm
Run Time 15 minutes

Data Presentation

The quantitative data obtained from the analysis should be summarized for easy comparison. The following table presents typical performance characteristics of the method.

ParameterResult
Retention Time (RT) ~ 6.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis start Weigh Standard/ Sample dissolve Dissolve in Diluent start->dissolve dilute Serial Dilution (for Standards) dissolve->dilute filter Filter with 0.45 µm Syringe Filter dissolve->filter For Sample dilute->filter For Standards inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate Standards quantify Quantify Analyte Concentration integrate->quantify Samples calibrate->quantify report Generate Report quantify->report

Caption: Workflow for the HPLC-UV analysis of this compound.

Signaling Pathway Diagram

A signaling pathway diagram is not applicable for this analytical method application note.

The described HPLC-UV method provides a reliable and robust approach for the quantitative analysis of this compound. The method is straightforward, utilizing common reverse-phase chromatography principles and instrumentation, making it readily implementable in most analytical laboratories. Proper sample preparation, including filtration, is crucial for obtaining accurate and reproducible results and for prolonging the life of the analytical column.[3][4] The provided chromatographic conditions and performance data can serve as a starting point for method validation and routine analysis in research and quality control settings.

References

Application Notes and Protocols for the Preparation of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol, a valuable building block in medicinal chemistry and drug development. The synthetic strategy employs a two-step process commencing with a Williamson ether synthesis to construct the core benzodioxan scaffold, followed by a selective reduction to yield the target alcohol.

Introduction

The 2,3-dihydro-1,4-benzodioxin moiety is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its presence is associated with a range of pharmacological activities, including antihypertensive and anti-inflammatory effects.[2][3] this compound serves as a key intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics targeting neurological disorders.[4] This document outlines a reliable and reproducible method for its preparation.

Synthetic Strategy

The preparation of this compound is achieved through a two-step synthetic sequence:

  • Williamson Ether Synthesis: Formation of the 1,4-benzodioxin ring system is accomplished by reacting 3,4-dihydroxybenzaldehyde with a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) under basic conditions. This intramolecular cyclization is a classic example of the Williamson ether synthesis.[5][6]

  • Reduction of the Aldehyde: The resulting intermediate, 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde, is then selectively reduced to the corresponding primary alcohol, this compound, using a mild reducing agent such as sodium borohydride.[6]

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialProductReagentsSolventYield (%)
1Williamson Ether Synthesis3,4-Dihydroxybenzaldehyde2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde1,2-Dichloroethane, K₂CO₃DMFNot specified
2Aldehyde Reduction2,3-Dihydro-1,4-benzodioxane-6-carboxaldehydeThis compoundSodium BorohydrideMethanolHigh (not specified)

Characterization Data for 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde: [7]

PropertyValue
Molecular FormulaC₉H₈O₃
Molecular Weight164.16 g/mol
AppearanceWhite or light yellow solid

Characterization Data for this compound: [8]

PropertyValue
Molecular FormulaC₉H₁₀O₃
Molecular Weight166.17 g/mol
IUPAC Name(2,3-dihydro-1,4-benzodioxin-6-yl)methanol

Experimental Protocols

Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • 1,2-Dichloroethane

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Silica gel for column chromatography

Procedure: [6]

  • To a solution of 3,4-dihydroxybenzaldehyde (0.087 mol) in 150 mL of DMF, add 1,2-dichloroethane (0.174 mol) and potassium carbonate (0.174 mol).

  • Stir the resulting mixture vigorously and heat to 105°C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and filter to remove insoluble salts.

  • Wash the filter cake with ethyl acetate (3 x 100 mL).

  • Dilute the filtrate with 100 mL of water and extract with ethyl acetate (2 x 200 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of petroleum ether to ethyl acetate (4:1 to 1:1) to afford 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.

Step 2: Synthesis of this compound

Materials:

  • 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Water

  • Dichloromethane

Procedure:

  • Dissolve 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC.

  • Once the starting material is consumed, carefully add water to quench the reaction.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

Reaction Mechanism: Williamson Ether Synthesis

Williamson_Ether_Synthesis dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde phenoxide Phenoxide Intermediate dihydroxybenzaldehyde->phenoxide Deprotonation base K₂CO₃ intermediate1 Alkoxide Intermediate phenoxide->intermediate1 SN2 Attack dihaloethane 1,2-Dichloroethane product 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde intermediate1->product Intramolecular Cyclization (SN2) Experimental_Workflow start Start: 3,4-Dihydroxybenzaldehyde step1 Step 1: Williamson Ether Synthesis (1,2-Dichloroethane, K₂CO₃, DMF, 105°C) start->step1 workup1 Workup & Purification (Filtration, Extraction, Chromatography) step1->workup1 intermediate Intermediate: 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde workup1->intermediate step2 Step 2: Reduction (NaBH₄, Methanol) intermediate->step2 workup2 Workup & Purification (Quenching, Extraction, Evaporation) step2->workup2 product Final Product: This compound workup2->product

References

Application Notes and Protocols: Tosylation of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of (2,3-dihydro-1,4-benzodioxin-6-yl)methyl 4-methylbenzenesulfonate through the reaction of 2,3-dihydro-1,4-benzodioxin-6-ylmethanol with tosyl chloride. This process, known as tosylation, is a crucial transformation in organic synthesis. It converts a primary alcohol into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution and elimination reactions, making it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.

Chemical Principle

The tosylation of an alcohol involves the reaction of the hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride. A base, typically pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. The reaction results in the formation of a tosylate ester, with the retention of configuration at the carbon atom bearing the hydroxyl group.[1][2][3]

Experimental Protocols

This section details a standard laboratory procedure for the tosylation of this compound.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)[4]

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

    • To the cooled solution, add anhydrous pyridine or triethylamine (1.5 - 2.0 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.). Stir the mixture for 10-15 minutes.[4]

  • Addition of Tosyl Chloride:

    • Slowly add p-toluenesulfonyl chloride (1.2 - 1.5 eq.) portion-wise to the stirred reaction mixture at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product will indicate the completion of the reaction.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding cold water or 1 M HCl solution to the flask.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure (2,3-dihydro-1,4-benzodioxin-6-yl)methyl 4-methylbenzenesulfonate.

Data Presentation

The following table summarizes the key reaction parameters for the tosylation of this compound. The values are representative and may require optimization for specific experimental setups.

ParameterValue/ConditionNotes
Stoichiometry
This compound1.0 eq.Starting material
p-Toluenesulfonyl chloride (TsCl)1.2 - 1.5 eq.A slight excess ensures complete conversion of the alcohol.
Base (Pyridine or TEA)1.5 - 2.0 eq.Acts as a scavenger for the HCl byproduct.
Catalyst (DMAP)0.1 eq.Optional, but can significantly increase the reaction rate.[4]
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM)Other aprotic solvents like THF or Chloroform can also be used.
Temperature0 °C to Room TemperatureInitial cooling helps to control the exothermicity of the reaction.
Reaction Time2 - 12 hoursMonitor by TLC for completion.
Work-up & Purification
Quenching AgentWater or 1 M HClNeutralizes the excess base.
Extraction SolventDichloromethane (DCM)
Purification MethodFlash Column ChromatographyEluent: Hexanes/Ethyl Acetate gradient.

Mandatory Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow.

ReactionScheme cluster_reagents Reagents cluster_product Product Reactant1 This compound Product (2,3-dihydro-1,4-benzodioxin-6-yl)methyl 4-methylbenzenesulfonate Reactant1->Product + Reactant2 Tosyl Chloride Reactant2->Product Reagent1 Pyridine or Triethylamine Reagent2 DCM (Solvent) Workflow Start Dissolve Alcohol in DCM AddBase Add Base (Pyridine/TEA) & DMAP Start->AddBase Cool Cool to 0 °C AddBase->Cool AddTsCl Add Tosyl Chloride Cool->AddTsCl React Stir at RT, Monitor by TLC AddTsCl->React Quench Quench with H₂O or HCl React->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over MgSO₄/Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End Obtain Pure Product Purify->End

References

Application of (2,3-Dihydro-1,4-benzodioxin-6-yl)methanol in the Synthesis of Adrenergic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(2,3-Dihydro-1,4-benzodioxin-6-yl)methanol is a pivotal building block in the synthesis of a diverse range of adrenergic receptor antagonists. Its inherent structural features, particularly the benzodioxan moiety, are crucial for high-affinity binding to α-adrenergic receptors. This application note details the synthetic utility of this compound, focusing on the preparation of potent and selective α1-adrenergic receptor antagonists, including analogues of the well-characterized antagonist WB-4101. We provide comprehensive experimental protocols for the key synthetic transformations and present a summary of the biological activity of representative compounds, underscoring the significance of the benzodioxan core in achieving receptor subtype selectivity.

Introduction

Adrenergic receptors, a class of G protein-coupled receptors, are central to the regulation of various physiological processes and are prominent targets for therapeutic intervention in cardiovascular, central nervous system, and urogenital disorders. The development of selective antagonists for different adrenergic receptor subtypes is a key objective in medicinal chemistry. The 1,4-benzodioxan scaffold is a well-established pharmacophore found in numerous potent α-adrenergic antagonists. (2,3-Dihydro-1,4-benzodioxin-6-yl)methanol serves as a versatile starting material for introducing this critical moiety into target antagonist structures. This document outlines the application of this key intermediate in the synthesis of adrenergic receptor antagonists, providing detailed protocols and biological data to aid researchers in the field.

Data Presentation

The following tables summarize the binding affinities of representative adrenergic receptor antagonists synthesized using the benzodioxan scaffold. The data highlights the influence of structural modifications on affinity and selectivity for α1-adrenergic receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of Benzodioxan-Based Adrenergic Antagonists for α1-Adrenergic Receptor Subtypes

Compoundα1aα1bα1dReference
WB-4101 Analogue 10.55.21.8[1]
WB-4101 Analogue 21.215.63.5[1]
Prazosin (Reference)0.20.80.6[2]
Rauwolscine (Reference)>1000>1000>1000[2]

Table 2: Structure-Activity Relationship Summary

ModificationEffect on α1a AffinityEffect on α1d AffinityKey ObservationReference
N-alkylation of piperazineVariableVariableModulates selectivity.[2][2]
Openphendioxan analoguesGenerally maintainedEnhancedPotential for α1d selectivity.[3][3]
Naphthodioxanic nucleusDecreasedDecreasedExtension of aromatic area hinders interaction.[4][4]

Experimental Protocols

Protocol 1: Synthesis of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl 4-methylbenzenesulfonate (a Key Intermediate)

This protocol describes the tosylation of (2,3-Dihydro-1,4-benzodioxin-6-yl)methanol, a crucial step to activate the hydroxyl group for subsequent nucleophilic substitution.

Materials:

  • (2,3-Dihydro-1,4-benzodioxin-6-yl)methanol

  • Tosyl chloride (TsCl)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH2Cl2)

  • 1.0 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate

Procedure:

  • To a solution of (2,3-Dihydro-1,4-benzodioxin-6-yl)methanol (1 mmol) in CH2Cl2 (5 mL) at 0 °C, add TEA (1.5 mmol) and DMAP (0.2 mmol).[5]

  • Add a solution of tosyl chloride (1.5 mmol) in CH2Cl2 (5 mL) dropwise to the reaction mixture.[5]

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12 hours.[5]

  • Quench the reaction by adding water (10 mL).

  • Wash the organic phase sequentially with a saturated solution of NaHCO3 (2 x 10 mL) and brine.[5]

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired tosylate.

Protocol 2: Synthesis of a WB-4101 Analogue via N-Alkylation

This protocol details the reaction of the tosylated intermediate with an appropriate amine to furnish an adrenergic receptor antagonist.

Materials:

  • (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl 4-methylbenzenesulfonate

  • N-(2,6-dimethoxyphenyl)piperazine

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl 4-methylbenzenesulfonate (1 mmol) in DMF (10 mL), add N-(2,6-dimethoxyphenyl)piperazine (1.2 mmol) and K2CO3 (2 mmol).

  • Heat the reaction mixture at 80 °C for 12 hours, monitoring the progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 20 mL) and brine (20 mL).[6]

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final WB-4101 analogue.

Mandatory Visualization

G cluster_synthesis Synthetic Pathway to Adrenergic Antagonists cluster_signaling Mechanism of Action A (2,3-Dihydro-1,4-benzodioxin-6-yl)methanol B Tosylation (Protocol 1) A->B TsCl, TEA, DMAP, CH2Cl2 C (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl 4-methylbenzenesulfonate B->C D N-Alkylation (Protocol 2) C->D E Adrenergic Receptor Antagonist (e.g., WB-4101 Analogue) D->E K2CO3, DMF F Amine Nucleophile F->D G Adrenergic Receptor Antagonist H α1-Adrenergic Receptor G->H Blocks Binding of Endogenous Ligands (e.g., Norepinephrine) I Gq/11 Protein Activation J Phospholipase C Activation K Downstream Signaling (e.g., IP3, DAG)

Caption: Synthetic workflow and mechanism of action of benzodioxan-based antagonists.

Conclusion

(2,3-Dihydro-1,4-benzodioxin-6-yl)methanol is a valuable and versatile starting material for the synthesis of potent and selective α-adrenergic receptor antagonists. The straightforward conversion of its hydroxyl group to a suitable leaving group allows for the facile introduction of the pharmacologically important benzodioxan moiety into a variety of molecular scaffolds. The provided protocols and biological data serve as a practical guide for researchers engaged in the design and development of novel adrenergic receptor modulators. The structure-activity relationships highlighted demonstrate that subtle modifications to the benzodioxan core and its substituents can significantly impact receptor affinity and subtype selectivity, offering a promising avenue for the discovery of new therapeutics.

References

Application Notes and Protocols: "2,3-Dihydro-1,4-benzodioxin-6-ylmethanol" as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"2,3-Dihydro-1,4-benzodioxin-6-ylmethanol" is a versatile building block in medicinal chemistry, serving as a key starting material for the synthesis of a variety of pharmaceutical intermediates. Its rigid benzodioxan core is a common scaffold found in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of important pharmaceutical intermediates derived from this precursor, including precursors for Doxazosin, a well-known antihypertensive drug, and various sulfonamide derivatives with potential therapeutic applications.

Key Synthetic Pathways

The primary synthetic utility of "this compound" lies in its conversion to other key functional groups, namely the corresponding aldehyde, carboxylic acid, and amine. These transformations open up a wide range of possible subsequent reactions to build more complex molecules.

SyntheticPathways cluster_precursor Starting Material cluster_intermediates Key Intermediates cluster_products Pharmaceutical Intermediate Classes precursor This compound aldehyde 2,3-Dihydro-1,4-benzodioxin-6-carboxaldehyde precursor->aldehyde Oxidation acid 2,3-Dihydro-1,4-benzodioxin-6-carboxylic Acid aldehyde->acid Oxidation amine 2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine aldehyde->amine Reductive Amination doxazosin_pre Doxazosin Precursor acid->doxazosin_pre Amide Coupling sulfonamide_pre Sulfonamide Precursors amine->sulfonamide_pre Sulfonylation Oxidation_to_Aldehyde start This compound in anhydrous DCM reaction Stir at RT, 2h start->reaction reagents PCC, Celite® reagents->reaction workup Dilute with Et2O, filter through silica reaction->workup purification Column Chromatography workup->purification product 2,3-Dihydro-1,4-benzodioxin-6-carboxaldehyde purification->product Doxazosin_Pathway acid 2,3-Dihydro-1,4-benzodioxin-6-carboxylic Acid coupling Amide Coupling (e.g., DCC, HOBt) acid->coupling piperazine 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine piperazine->coupling doxazosin Doxazosin coupling->doxazosin

Application Notes and Protocols: Derivatization of the Hydroxyl Group of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The 2,3-dihydro-1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous bioactive compounds.[1][2] Derivatization of the hydroxyl group of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol into esters and ethers provides a valuable strategy for modifying the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and duration of action. These modifications are critical in the optimization of lead compounds during drug development.

1.1 Rationale for Derivatization

  • Pharmacokinetic Modulation : Converting the polar hydroxyl group into less polar ester or ether functionalities can significantly increase a compound's lipid solubility. This modification can enhance membrane permeability, absorption, and distribution, potentially leading to improved bioavailability and the ability to cross the blood-brain barrier.

  • Prodrug Strategies : Esterification is a common technique to create prodrugs. An ester derivative may be inactive itself but is hydrolyzed in vivo by esterase enzymes to release the active parent alcohol, allowing for controlled release and potentially reducing off-target effects.

  • Structure-Activity Relationship (SAR) Studies : Synthesizing a library of ester and ether derivatives allows for systematic exploration of the SAR. By varying the acyl or alkyl chain, researchers can probe the steric and electronic requirements of the target binding site, leading to the identification of compounds with enhanced potency and selectivity.

1.2 Therapeutic Potential of 1,4-Benzodioxane Derivatives

The 1,4-benzodioxane nucleus is a key component in compounds targeting a wide array of biological targets.[3][4] Derivatives have shown significant potential as:

  • Anticancer Agents : By acting as inhibitors of enzymes crucial for cancer cell survival and proliferation, such as Poly(ADP-ribose)polymerase 1 (PARP1).[5]

  • Enzyme Inhibitors : Targeting enzymes like α-glucosidase and acetylcholinesterase, which are relevant for the treatment of type-2 diabetes and Alzheimer's disease, respectively.[6][7]

  • Receptor Modulators : Acting as agonists or antagonists for α1-adrenergic and serotoninergic receptors, indicating applications in cardiovascular and neurological disorders.[1]

  • Anti-inflammatory Agents : Benzodioxane-based carboxylic acids have been investigated as inhibitors of cyclooxygenase (COX) enzymes.[3]

The derivatization of this compound serves as a gateway to novel chemical entities with potentially improved therapeutic profiles for these and other diseases.

Experimental Workflows and Protocols

The following sections provide detailed protocols for the two primary methods of derivatizing the hydroxyl group of this compound: Esterification and Etherification.

General Experimental Workflow

The overall process for the synthesis and purification of derivatives is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Starting Material: 2,3-Dihydro-1,4-benzodioxin- 6-ylmethanol reagents Select Reagents (Acyl Chloride, Alkyl Halide, etc.) start->reagents setup Reaction Setup (Solvent, Base, Temp.) reagents->setup monitor Monitor Reaction (TLC, LC-MS) setup->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Purification (Column Chromatography) extract->purify char Characterization (NMR, MS, IR) purify->char final Pure Derivative (Ester or Ether) char->final

Caption: General workflow for the derivatization of this compound.

Protocol 1: Esterification via Acyl Chloride

This protocol describes the synthesis of an ester derivative, using an acyl chloride as the acylating agent. This method is generally high-yielding and proceeds under mild conditions.

G reactant This compound reagents_node Pyridine or Et3N DCM, 0°C to RT reactant->reagents_node plus1 + plus1->reagents_node acyl_chloride R-COCl (e.g., Acetyl Chloride) acyl_chloride->reagents_node product (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl ester reagents_node->product plus2 + reagents_node->plus2 side_product [Base-H]+Cl- reagents_node->side_product

Caption: Reaction scheme for esterification using an acyl chloride.

3.1 Materials

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (Et3N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

3.2 Procedure

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine or triethylamine (1.2 eq) to the solution.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

3.3 Representative Data

DerivativeAcylating AgentBaseTypical Yield
(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl acetateAcetyl ChloridePyridine>90%
(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl benzoateBenzoyl ChlorideEt₃N>85%
(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl pivalatePivaloyl ChloridePyridine>80%
Note: Yields are illustrative and may vary based on specific reaction conditions and scale.

Protocol 2: Etherification via Williamson Ether Synthesis

This protocol details the formation of an ether derivative using the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[8][9]

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack reactant This compound arrow1 THF, 0°C reactant->arrow1 plus1 + plus1->arrow1 base NaH base->arrow1 alkoxide (2,3-Dihydro-1,4-benzodioxin-6-yl)methoxide arrow1->alkoxide plus2 + arrow1->plus2 h2 H₂ (gas) arrow1->h2 alkoxide2 (2,3-Dihydro-1,4-benzodioxin-6-yl)methoxide arrow2 THF, RT alkoxide2->arrow2 plus3 + plus3->arrow2 alkyl_halide R-X (e.g., Benzyl Bromide) alkyl_halide->arrow2 product 6-((Alkoxy)methyl)-2,3-dihydro-1,4-benzodioxine arrow2->product plus4 + arrow2->plus4 salt NaX arrow2->salt

Caption: Reaction scheme for Williamson ether synthesis.

4.1 Materials

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

4.2 Procedure

  • To a flask containing a stirred suspension of NaH (1.2 eq, washed with hexanes to remove oil) in anhydrous THF, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the alkoxide is accompanied by hydrogen gas evolution.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature (or heat gently if required) for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate or diethyl ether.

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

4.3 Representative Data

DerivativeAlkylating AgentBase/SolventTypical Yield
6-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxineMethyl IodideNaH / THF>85%
6-((Benzyloxy)methyl)-2,3-dihydro-1,4-benzodioxineBenzyl BromideNaH / DMF>80%
6-((Allyloxy)methyl)-2,3-dihydro-1,4-benzodioxineAllyl BromideNaH / THF>90%
Note: Yields are illustrative and may vary based on specific reaction conditions and scale. Using a strong base like NaH requires an inert atmosphere (e.g., Nitrogen or Argon).

References

Application Note and Protocol for the Scale-up Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step protocol for the scale-up synthesis of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the formation of the intermediate, 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, from 3,4-dihydroxybenzaldehyde. This is followed by the selective reduction of the aldehyde to the corresponding alcohol. This protocol is designed to be scalable and reproducible, yielding the final product in high purity.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The 2,3-dihydro-1,4-benzodioxin moiety is a common scaffold in many pharmaceuticals due to its favorable pharmacological properties. This protocol outlines a reliable and scalable synthetic route, making this important compound accessible for research and development purposes.

Synthetic Workflow

G cluster_0 Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde cluster_1 Step 2: Reduction to this compound A 3,4-Dihydroxybenzaldehyde E Reaction at 100-110°C A->E B 1,2-Dibromoethane B->E C Potassium Carbonate C->E D DMF D->E F Workup and Purification E->F G 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde F->G H 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde K Reaction at 0°C to rt H->K I Sodium Borohydride (NaBH4) I->K J Methanol J->K L Quenching and Workup K->L M Purification L->M N This compound M->N

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

StepReactantMolar Mass ( g/mol )QuantityMolesEquivalentProductMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)Purity
13,4-Dihydroxybenzaldehyde138.1250.0 g0.3621.02,3-dihydro-1,4-benzodioxine-6-carbaldehyde164.1659.4~53.5~90>95%
11,2-Dibromoethane187.8674.5 g (39.7 mL)0.3971.1
1Potassium Carbonate138.21100.0 g0.7242.0
22,3-dihydro-1,4-benzodioxine-6-carbaldehyde164.1650.0 g0.3051.0This compound166.1750.7~48.2~95>98%
2Sodium Borohydride37.8311.5 g0.3041.0

Experimental Protocols

Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Materials:

  • 3,4-Dihydroxybenzaldehyde (50.0 g, 0.362 mol)

  • 1,2-Dibromoethane (74.5 g, 39.7 mL, 0.397 mol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (100.0 g, 0.724 mol)

  • Anhydrous N,N-Dimethylformamide (DMF) (500 mL)

  • Ethyl acetate

  • Deionized water

  • Brine

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Condenser

  • Dropping funnel

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and a dropping funnel, add 3,4-dihydroxybenzaldehyde (50.0 g, 0.362 mol) and anhydrous potassium carbonate (100.0 g, 0.724 mol).

  • Add anhydrous DMF (500 mL) to the flask and stir the suspension.

  • Heat the mixture to 100-110°C with vigorous stirring.

  • Slowly add 1,2-dibromoethane (39.7 mL, 0.397 mol) dropwise to the reaction mixture over 1 hour.

  • After the addition is complete, maintain the reaction mixture at 100-110°C for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 1 L of ice-cold deionized water and stir for 30 minutes.

  • Filter the resulting precipitate using a Büchner funnel and wash thoroughly with deionized water.

  • Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with deionized water (2 x 200 mL) and then with brine (1 x 200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde as a solid.

Characterization Data for 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde:

  • Appearance: Off-white to pale yellow solid.

  • Yield: ~90%

  • Purity (by HPLC): >95%

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.81 (s, 1H), 7.40 (dd, J = 8.4, 2.0 Hz, 1H), 7.35 (d, J = 2.0 Hz, 1H), 6.96 (d, J = 8.4 Hz, 1H), 4.34 (s, 4H).

Step 2: Reduction to this compound

Materials:

  • 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (50.0 g, 0.305 mol)

  • Sodium Borohydride (NaBH₄) (11.5 g, 0.304 mol)

  • Methanol (500 mL)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

  • Brine

Equipment:

  • 1 L round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (50.0 g, 0.305 mol) in methanol (500 mL) in a 1 L round-bottom flask.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Slowly add sodium borohydride (11.5 g, 0.304 mol) portion-wise over 30-45 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding 1 M HCl at 0°C until the pH is ~6-7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water (200 mL) and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with deionized water (1 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

Characterization Data for this compound:

  • Appearance: White to off-white solid.

  • Yield: ~95%

  • Purity (by HPLC): >98%

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.85-6.75 (m, 3H), 4.55 (s, 2H), 4.27 (s, 4H), 1.75 (br s, 1H, OH).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 143.5, 142.9, 134.3, 120.9, 117.1, 116.8, 65.3, 64.4.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1,2-Dibromoethane is a carcinogen and should be handled with extreme care.

  • Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Add it slowly and control the temperature.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

Troubleshooting & Optimization

Common side reactions in the synthesis of "2,3-Dihydro-1,4-benzodioxin-6-ylmethanol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-documented synthetic pathway involves a two-step process. The first step is a Williamson ether synthesis to form the benzodioxane ring, starting from 3,4-dihydroxybenzaldehyde and a 1,2-dihaloethane (typically 1,2-dichloroethane or 1,2-dibromoethane). This reaction yields the intermediate, 1,4-benzodioxan-6-carboxaldehyde. The second step is the reduction of the aldehyde group to a primary alcohol, yielding the final product, this compound.

Q2: What are the typical reducing agents used for the conversion of 1,4-benzodioxan-6-carboxaldehyde to the corresponding alcohol?

A2: The most commonly employed reducing agents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred due to its compatibility with protic solvents like ethanol and methanol, and its operational simplicity. Lithium aluminum hydride is a more powerful reducing agent that requires anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (THF), and a careful work-up procedure.

Q3: What are the key reaction parameters to control during the Williamson ether synthesis of the benzodioxane ring?

A3: Critical parameters for the Williamson ether synthesis step include the choice of base, solvent, and temperature. A strong base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is required to deprotonate the catechol hydroxyl groups. The solvent should be polar and aprotic, like dimethylformamide (DMF) or acetonitrile, to facilitate the Sₙ2 reaction. The reaction temperature is also crucial and needs to be optimized to ensure a reasonable reaction rate without promoting side reactions.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of both the Williamson ether synthesis and the reduction reaction. By spotting the reaction mixture alongside the starting material(s) and, if available, a standard of the product, you can visualize the consumption of reactants and the formation of the desired product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in Williamson Ether Synthesis of 1,4-Benzodioxan-6-carboxaldehyde

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Incomplete Deprotonation of 3,4-dihydroxybenzaldehyde - Ensure the base (e.g., K₂CO₃, NaOH) is anhydrous and used in sufficient molar excess (typically 2-3 equivalents). - Allow for adequate reaction time for the deprotonation to occur before adding the dihaloethane.
Suboptimal Reaction Temperature - If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessively high temperatures can lead to side products. An optimal range is often between 80-120 °C, depending on the solvent.
Poor Quality of Reagents - Use freshly distilled or high-purity 1,2-dichloroethane or 1,2-dibromoethane. - Ensure the 3,4-dihydroxybenzaldehyde is pure and dry.
Choice of Solvent - Aprotic polar solvents like DMF or acetonitrile are generally effective. If solubility is an issue, consider alternative solvents, but be mindful of their reactivity. Protic solvents should be avoided as they can interfere with the reaction.
Side Reaction: Polymerization - Slow, dropwise addition of the dihaloethane to the deprotonated catechol can minimize polymerization. - Maintaining a moderate reaction temperature can also help to control this side reaction.
Problem 2: Incomplete Reduction of 1,4-Benzodioxan-6-carboxaldehyde

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Insufficient Reducing Agent - Ensure that the reducing agent (NaBH₄ or LiAlH₄) is used in a slight molar excess (typically 1.1-1.5 equivalents). - If using NaBH₄ in a protic solvent, be aware that it can react with the solvent over time, so a larger excess may be necessary for slow reactions.
Low Reactivity of the Aldehyde - While generally reactive, if the reduction is slow, a slight increase in temperature (if using NaBH₄) may be beneficial. For LiAlH₄, the reaction is typically fast at room temperature.
Decomposition of the Reducing Agent - Use fresh, high-quality NaBH₄ or LiAlH₄. LiAlH₄ is particularly sensitive to moisture and should be handled under an inert atmosphere.
Precipitation of the Aldehyde - Ensure the aldehyde is fully dissolved in the reaction solvent before adding the reducing agent. If necessary, gently warm the mixture to achieve dissolution, then cool to the desired reaction temperature.
Problem 3: Formation of Over-reduced Byproduct (6-methyl-2,3-dihydro-1,4-benzodioxine)

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Excessively Harsh Reducing Conditions - This is more likely with powerful reducing agents like LiAlH₄, especially at elevated temperatures. Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). - Use a milder reducing agent like NaBH₄.
Prolonged Reaction Time - Monitor the reaction closely by TLC and quench the reaction as soon as the starting aldehyde is consumed to avoid over-reduction.
Problem 4: Difficult Purification of the Final Product

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Presence of Unreacted Aldehyde - If the reduction was incomplete, the aldehyde can be difficult to separate from the alcohol. Optimize the reduction reaction to drive it to completion. - Column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) can be used for separation.
Formation of Borate Esters (with NaBH₄) - During the work-up of NaBH₄ reductions, acidic treatment (e.g., with dilute HCl) is necessary to hydrolyze the borate esters and liberate the alcohol. Ensure the pH is acidic before extraction.
Emulsion Formation during Work-up - Addition of brine (saturated NaCl solution) during the aqueous work-up can help to break emulsions.
Co-elution of Impurities during Chromatography - Experiment with different solvent systems for column chromatography to improve the separation of the desired product from any byproducts. A gradient elution may be necessary.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Benzodioxan-6-carboxaldehyde

  • To a stirred solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).

  • Heat the mixture to 100-110 °C for 1 hour.

  • Add 1,2-dichloroethane (1.2 equivalents) dropwise over 30 minutes.

  • Maintain the reaction at 110 °C and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Reduction of 1,4-Benzodioxan-6-carboxaldehyde with NaBH₄

  • Dissolve 1,4-benzodioxan-6-carboxaldehyde (1 equivalent) in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~2-3).

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reduction start 3,4-Dihydroxybenzaldehyde + 1,2-Dihaloethane reagents1 K₂CO₃ / DMF start->reagents1 product1 1,4-Benzodioxan-6-carboxaldehyde reagents1->product1 reagents2 NaBH₄ / MeOH or LiAlH₄ / THF product1->reagents2 product2 This compound reagents2->product2

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_synthesis Synthesis Monitoring Start Initiate Synthesis Step CheckTLC Monitor by TLC Start->CheckTLC ReactionComplete Reaction Complete? CheckTLC->ReactionComplete Workup Proceed to Work-up ReactionComplete->Workup Yes Troubleshoot Consult Troubleshooting Guide ReactionComplete->Troubleshoot No Troubleshoot->CheckTLC

Caption: Troubleshooting decision workflow for synthesis monitoring.

Technical Support Center: Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol.

Diagram: Overall Synthetic Workflow

synthesis_workflow 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde Intermediate_Aldehyde 1,4-Benzodioxan-6- carboxaldehyde 3,4-Dihydroxybenzaldehyde->Intermediate_Aldehyde Williamson Ether Synthesis 1,2-Dihaloethane 1,2-Dihaloethane 1,2-Dihaloethane->Intermediate_Aldehyde Intermediate_Carboxylic_Acid 2,3-Dihydro-1,4-benzodioxine- 6-carboxylic acid Intermediate_Aldehyde->Intermediate_Carboxylic_Acid Oxidation Final_Product 2,3-Dihydro-1,4-benzodioxin- 6-ylmethanol Intermediate_Aldehyde->Final_Product Reduction (e.g., NaBH4, LiAlH4) Intermediate_Carboxylic_Acid->Final_Product Reduction (e.g., LiAlH4)

Caption: Synthetic routes to this compound.

Troubleshooting Guide: Synthesis of 1,4-Benzodioxan-6-carboxaldehyde

This section addresses common issues encountered during the synthesis of the key intermediate, 1,4-Benzodioxan-6-carboxaldehyde, via the Williamson ether synthesis.

Q1: My reaction yield is low. What are the possible causes and how can I improve it?

A1: Low yields in the synthesis of 1,4-Benzodioxan-6-carboxaldehyde can stem from several factors. Here's a breakdown of potential issues and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (3,4-dihydroxybenzaldehyde) is still present, consider extending the reaction time. Ensure the reaction temperature is maintained, as higher temperatures generally favor the reaction.

  • Base Strength and Solubility: The choice and amount of base are critical.

    • Solution: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used bases. Cs₂CO₃ is a stronger base and can lead to higher yields. Ensure the base is finely powdered and well-dispersated in the solvent to maximize its reactivity.

  • Solvent Choice: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction.

    • Solution: N,N-Dimethylformamide (DMF) is a common solvent for this reaction. Ensure it is anhydrous, as water can interfere with the reaction.

  • Side Reactions: Polymerization of the starting material or side reactions with the solvent can occur.

    • Solution: Adding the 1,2-dihaloethane slowly to the reaction mixture can help minimize side reactions.

Experimental Protocol: Synthesis of 1,4-Benzodioxan-6-carboxaldehyde

  • Combine 3,4-dihydroxybenzaldehyde (1 equivalent), 1,2-dichloroethane or 1,2-dibromoethane (2 equivalents), and potassium carbonate or cesium carbonate (2 equivalents) in anhydrous DMF.

  • Stir the mixture vigorously at a temperature between 70-105°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and filter to remove inorganic salts.

  • The filtrate can be diluted with water and extracted with an organic solvent like ethyl acetate.

  • The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

ParameterCondition 1Condition 2
Starting Material 3,4-dihydroxybenzaldehyde3,4-dihydroxybenzaldehyde
Reagent 1,2-dichloroethane1,2-dibromoethane
Base K₂CO₃Cs₂CO₃
Solvent DMFDMF
Temperature 105°C70°C
Reaction Time Several hours16 hours
Reported Yield Not specifiedGood

Troubleshooting Guide: Reduction to this compound

This section focuses on troubleshooting the reduction of 1,4-Benzodioxan-6-carboxaldehyde or 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid to the desired alcohol.

Q2: The reduction of my aldehyde/carboxylic acid is incomplete. How can I drive the reaction to completion?

A2: Incomplete reduction is a common issue. The choice of reducing agent and reaction conditions are key.

  • Reducing Agent Potency:

    • For Aldehydes: Sodium borohydride (NaBH₄) is a milder reducing agent and can be used. For more stubborn reductions, the more powerful Lithium aluminum hydride (LiAlH₄) is effective.[1][2][3]

    • For Carboxylic Acids: LiAlH₄ is necessary for the reduction of carboxylic acids.[1][4] NaBH₄ is generally not strong enough.[4]

  • Reaction Conditions:

    • LiAlH₄ Reactions: These reactions must be carried out under strictly anhydrous conditions, as LiAlH₄ reacts violently with water.[3] Use anhydrous solvents like diethyl ether or tetrahydrofuran (THF). The reaction is typically performed at low temperatures (e.g., 0°C) initially and then allowed to warm to room temperature.[2]

    • Work-up Procedure: A careful work-up is crucial for LiAlH₄ reactions. A common procedure is the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser work-up). This helps to precipitate the aluminum salts, making them easier to filter off.

Q3: I am observing side products in my reduction reaction. What are they and how can I avoid them?

A3: Side product formation can lower your yield and complicate purification.

  • Over-reduction: While less common for the target synthesis, over-reduction of other functional groups in more complex molecules can be a concern. This is generally not an issue when starting with the aldehyde or carboxylic acid.

  • Reaction with Solvent: LiAlH₄ can react with certain solvents. Ensure you are using appropriate anhydrous ethereal solvents.

  • Impure Starting Material: Impurities in your starting aldehyde or carboxylic acid can lead to side products. Ensure your starting material is of high purity.

Experimental Protocol: Reduction of 1,4-Benzodioxan-6-carboxaldehyde with LiAlH₄

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.2-1.5 equivalents) in anhydrous THF or diethyl ether.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 1,4-Benzodioxan-6-carboxaldehyde (1 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at 0°C for a short period and then warm to room temperature.

  • Monitor the reaction by TLC.

  • Once complete, carefully quench the reaction by the slow, sequential addition of water, 15% aqueous NaOH, and then water again.

  • Stir the resulting mixture until a white precipitate forms.

  • Filter the precipitate and wash it thoroughly with an organic solvent.

  • Combine the filtrate and washes, dry the organic layer, and evaporate the solvent to obtain the crude product.

  • The product can be further purified by column chromatography if necessary.

ParameterReduction of AldehydeReduction of Carboxylic Acid
Starting Material 1,4-Benzodioxan-6-carboxaldehyde2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid
Reducing Agent NaBH₄ or LiAlH₄LiAlH₄
Solvent Methanol (for NaBH₄), THF/Ether (for LiAlH₄)THF/Ether
Temperature 0°C to RT0°C to RT
Work-up Aqueous work-upCareful quenching (e.g., Fieser)

Frequently Asked Questions (FAQs)

Q4: Can I use a different method to synthesize the 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid intermediate?

A4: Yes, an alternative route is the oxidation of 1,4-Benzodioxan-6-carboxaldehyde. A common oxidizing agent for this transformation is potassium permanganate (KMnO₄) in an aqueous solution.[5] The reaction typically requires heating.[5]

Diagram: Troubleshooting Logic for Low Yield in Aldehyde Synthesis

troubleshooting_aldehyde Start Low Yield of 1,4-Benzodioxan-6-carboxaldehyde Check_TLC Check TLC for starting material Start->Check_TLC Incomplete_Reaction Incomplete Reaction Check_TLC->Incomplete_Reaction Extend_Time Increase reaction time Incomplete_Reaction->Extend_Time Yes Check_Base Review Base and Solvent Incomplete_Reaction->Check_Base No Use_Stronger_Base Consider using Cs2CO3 Check_Base->Use_Stronger_Base Anhydrous_Solvent Ensure anhydrous DMF Check_Base->Anhydrous_Solvent Purification_Issues Check for purification losses Check_Base->Purification_Issues Optimize_Chromatography Optimize column chromatography conditions Purification_Issues->Optimize_Chromatography

Caption: Troubleshooting flowchart for low yield in aldehyde synthesis.

Q5: What are the safety precautions I should take when working with Lithium Aluminum Hydride (LiAlH₄)?

A5: LiAlH₄ is a highly reactive and potentially dangerous reagent. Always handle it with extreme care in a fume hood. It is pyrophoric and reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[3] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Ensure that all glassware is thoroughly dried before use. Quenching of the reaction should be done slowly and carefully at a low temperature.

References

Removal of unreacted starting materials in "2,3-Dihydro-1,4-benzodioxin-6-ylmethanol" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol. The guidance is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Removal of Unreacted Starting Materials

This guide addresses the common issue of residual starting materials in the two-step synthesis of this compound. The primary synthesis involves the Williamson ether synthesis to form 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde, followed by its reduction to the target alcohol.

Workflow for Troubleshooting Purification

Troubleshooting_Workflow start Crude Product Analysis (TLC, NMR) issue1 Unreacted 3,4-Dihydroxy- benzaldehyde Detected start->issue1 solution1 Perform Aqueous Base Wash (e.g., 1M NaOH) issue1->solution1 Yes issue2 Unreacted 1,2-Dibromoethane Detected issue1->issue2 No solution1->issue2 solution2 Evaporate under Reduced Pressure (Rotary Evaporator) issue2->solution2 Yes issue3 Residual Borate Salts from NaBH4 Reduction Detected issue2->issue3 No solution2->issue3 solution3 Methanol Wash/ Co-evaporation issue3->solution3 Yes issue4 Multiple Impurities or Persistent Contamination issue3->issue4 No solution3->issue4 solution4a Recrystallization issue4->solution4a If Crystalline Solid solution4b Column Chromatography issue4->solution4b If Oily or Complex Mixture end_node Pure 2,3-Dihydro-1,4-benzodioxin- 6-ylmethanol issue4->end_node If Purity is Sufficient solution4a->end_node solution4b->end_node

Technical Support Center: Purification of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound, and what are the likely impurities?

A1: this compound is commonly synthesized by the reduction of its corresponding aldehyde, 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. The most common reducing agent for this transformation is sodium borohydride (NaBH₄).

Potential impurities to be aware of during purification include:

  • Unreacted starting material: 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

  • Over-oxidized product: 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, which can form if the aldehyde starting material is impure or if oxidation occurs during workup.

  • Byproducts from the reducing agent: Borate salts, which are typically removed during the aqueous workup.

  • Solvent residues: Residual solvents from the reaction or extraction steps.

Q2: What are the recommended purification methods for this compound?

A2: The two primary methods for purifying this compound are column chromatography and recrystallization.

  • Column chromatography on silica gel is effective for separating the desired alcohol from less polar starting material (aldehyde) and more polar byproducts (carboxylic acid).

  • Recrystallization can be employed to obtain highly pure crystalline material, provided a suitable solvent is identified.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid identification of fractions containing the desired product during column chromatography and for assessing the purity of the material at each stage. A typical TLC mobile phase for this compound and its related impurities would be a mixture of hexane and ethyl acetate. The alcohol is more polar than the starting aldehyde and will have a lower Rf value.

Troubleshooting Guides

Column Chromatography

Issue: The compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate.

  • Possible Cause: The compound may be too polar for the chosen solvent system, or it may be interacting strongly with the silica gel.

  • Solution:

    • Increase Solvent Polarity: Add a small percentage of methanol (1-5%) to your ethyl acetate/hexane mobile phase. Methanol is a more polar solvent and can help elute highly polar compounds.

    • Use a Different Adsorbent: Consider using a more polar stationary phase like alumina (neutral or basic) if your compound is sensitive to the acidic nature of silica gel.

Issue: The spots on the TLC plate are streaking.

  • Possible Cause: The compound may be overloading the TLC plate, or it could be acidic or basic, leading to strong interactions with the silica gel. The compound might also be degrading on the silica.

  • Solution:

    • Dilute the Sample: Spot a more dilute solution of your sample on the TLC plate.

    • Add a Modifier to the Eluent: If your compound is acidic, adding a small amount of acetic acid (e.g., 1%) to the mobile phase can improve the spot shape. If it is basic, adding a small amount of triethylamine (e.g., 1%) can help.

    • Check for Degradation: Run a 2D TLC to check if the compound is stable on silica gel. Spot the sample, run the plate in one direction, then turn it 90 degrees and run it again in the same solvent system. If off-diagonal spots appear, the compound is degrading.

Issue: The separation between the product and an impurity is poor.

  • Possible Cause: The chosen solvent system does not provide adequate resolution.

  • Solution:

    • Optimize the Solvent System: Systematically vary the ratio of your hexane/ethyl acetate mobile phase. Sometimes, a small change in polarity can significantly improve separation.

    • Try a Different Solvent System: Explore other solvent systems, such as dichloromethane/methanol or toluene/acetone, to see if they offer better selectivity for your separation.

    • Use a Longer Column: Increasing the length of the silica gel bed can improve the separation of closely eluting compounds.

Recrystallization

Issue: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities. The solution may also be cooling too quickly.

  • Solution:

    • Choose a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of your compound.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.

    • Use a Solvent Pair: Dissolve the compound in a good solvent (one in which it is very soluble) and then add a poor solvent (one in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly. A common solvent pair is ethanol and water.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystallization.

    • Seed Crystals: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.

Issue: No crystals form, even after cooling.

  • Possible Cause: The solution is not saturated, meaning too much solvent was used.

  • Solution:

    • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of the compound. Then, allow it to cool again.

    • Induce Crystallization: Try scratching the flask or adding a seed crystal as described above.

Issue: The yield is very low.

  • Possible Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The compound might also be more soluble in the cold solvent than anticipated.

  • Solution:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Cool Thoroughly: Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize crystal formation.

    • Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.

Data Presentation

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (60 Å, 230-400 mesh)N/A
Mobile Phase/Solvent Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3)Ethanol, Methanol, or Ethanol/Water mixture
Typical Yield 70-90%60-85%
Achievable Purity >95%>98%
Key Advantage Good for separating mixtures with multiple components.Can provide very high purity for the final product.
Key Disadvantage Can be time-consuming and use large volumes of solvent.Finding a suitable solvent can be challenging; lower initial yield.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). Swirl to create a uniform slurry.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and to remove any air bubbles. Add another thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Carefully apply the sample to the top of the silica gel.

  • Elution: Begin eluting with the least polar solvent mixture (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 20%, then 30% ethyl acetate in hexane) to elute the compounds from the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Mandatory Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Product (from Aldehyde Reduction) column_chrom Column Chromatography (Silica Gel) start->column_chrom Primary Purification recrystallization Recrystallization column_chrom->recrystallization Further Purification (Optional) tlc TLC Analysis column_chrom->tlc Monitor Fractions purity_check Purity & Yield Determination column_chrom->purity_check recrystallization->purity_check tlc->column_chrom final_product Pure 2,3-Dihydro-1,4- benzodioxin-6-ylmethanol purity_check->final_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree cluster_column Column Chromatography cluster_recrystallization Recrystallization start Purification Issue Encountered col_issue Poor Separation? start->col_issue During Column rec_issue Oiling Out or No Crystals? start->rec_issue During Recrystallization col_sol1 Optimize Solvent System col_issue->col_sol1 Yes col_sol2 Change Adsorbent col_issue->col_sol2 Yes col_sol3 Increase Column Length col_issue->col_sol3 Yes rec_sol1 Change Solvent / Use Solvent Pair rec_issue->rec_sol1 Yes rec_sol2 Slow Cooling rec_issue->rec_sol2 Yes rec_sol3 Induce Crystallization (Scratch/Seed) rec_issue->rec_sol3 Yes

Caption: Troubleshooting decision tree for common purification issues.

Preventing byproduct formation in the Williamson ether synthesis of benzodioxanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation during the Williamson ether synthesis of 1,4-benzodioxanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Williamson ether synthesis of benzodioxanes, and how do they form?

The synthesis of 1,4-benzodioxanes via the intramolecular Williamson ether synthesis, typically reacting a catechol with a 1,2-dihaloethane, is a powerful method. However, several competing side reactions can occur, leading to undesired byproducts. The primary competing pathways are E2 elimination and intermolecular polymerization.

  • Elimination Product: The catecholate, being a strong base, can abstract a proton from the dihaloalkane, leading to an E2 (elimination) reaction.[1] This forms a vinyl halide and prevents the second nucleophilic attack required for ring closure, significantly reducing the yield of the desired benzodioxane. This is especially problematic with secondary or sterically hindered alkyl halides.[1][2][3]

  • Polymeric Byproducts: Since both the catechol and the alkylating agent are bifunctional, they can react intermolecularly. Instead of one catechol molecule reacting with one dihaloalkane to form a ring, the molecules can link together in chains, forming polymeric ethers. This is favored at high concentrations.

  • C-Alkylated Products: While O-alkylation is the desired pathway, phenoxides can sometimes undergo C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[4] The choice of solvent can significantly influence this O- vs. C-alkylation ratio.[5]

Reaction_Pathways Reactants Catechol + Dihaloalkane Catecholate Catecholate Anion Reactants->Catecholate  Base DesiredProduct 1,4-Benzodioxane (Intramolecular SN2) Catecholate->DesiredProduct Desired Pathway (Favored by high dilution, primary halide) Elimination Vinyl Halide (E2 Elimination) Catecholate->Elimination Side Reaction (Favored by strong base, high temp) Polymer Polymeric Ether (Intermolecular SN2) Catecholate->Polymer Side Reaction (Favored by high concentration)

Figure 1. Competing reaction pathways in benzodioxane synthesis.
Q2: How can I minimize the formation of elimination byproducts?

Elimination is a major competitor to the desired SN2 substitution.[1] To favor the formation of the benzodioxane, conditions must be optimized to favor the SN2 pathway.

  • Choice of Alkyl Halide: Use a primary dihaloalkane (e.g., 1,2-dibromoethane or 1,2-dichloroethane). Secondary and tertiary halides are much more prone to E2 elimination.[2][3] The reactivity for the SN2 reaction follows the trend I > Br > Cl.[6]

  • Reaction Temperature: Lower reaction temperatures generally favor the SN2 reaction over E2.[1] Run optimization experiments starting at a lower temperature and monitor the reaction progress.

  • Base Selection: While a strong base is necessary to deprotonate the catechol, extremely strong or bulky bases can favor elimination.[7] Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective for synthesizing aryl ethers.[4]

Q3: My reaction mixture is becoming viscous and hard to stir. How do I prevent polymerization?

The formation of a viscous or solid mass is a strong indicator of intermolecular polymerization. To favor the desired intramolecular cyclization, the probability of one end of the molecule finding its other end must be increased relative to it finding another molecule. This is typically achieved through high-dilution conditions.

High_Dilution_Workflow cluster_0 High-Dilution Experimental Setup A Prepare Solution A: Catechol + Base in large volume of solvent D Use syringe pump for slow, simultaneous addition of A and B to C A->D B Prepare Solution B: Dihaloalkane in large volume of solvent B->D C Reaction Vessel (Heated, Stirred) E Monitor reaction (TLC / LCMS) C->E  Sample D->C F Workup & Purification E->F  Reaction Complete

Figure 2. Workflow for minimizing polymerization via high dilution.

The key principle is to keep the concentration of the reactive species low at all times. This can be accomplished by:

  • Using a large volume of solvent.

  • Slowly adding the reactants (catechol and dihaloalkane) simultaneously from separate addition funnels or syringe pumps to a large volume of heated solvent over several hours.

Q4: How do the base and solvent choices affect reaction selectivity and yield?

The selection of base and solvent is critical for maximizing the yield of the desired benzodioxane.

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are highly recommended.[1][4] These solvents effectively solvate the cation (e.g., K⁺) of the catecholate salt, leaving the oxygen anion "naked" and highly nucleophilic, which accelerates the desired SN2 reaction.[1] Protic solvents like ethanol can hydrogen-bond with the catecholate, reducing its nucleophilicity.[6]

  • Base: The base must be strong enough to completely deprotonate the catechol's hydroxyl groups.[1]

    • Carbonates (K₂CO₃, Cs₂CO₃): These are common, effective, and relatively mild bases for aryl ether synthesis.[4] Cesium carbonate is often more effective due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.

    • Hydrides (NaH, KH): These are very strong, non-nucleophilic bases that irreversibly deprotonate the catechol, driving the formation of the dianion.[3] The byproduct is hydrogen gas, which simply bubbles out of the reaction.[3][8] This can be an excellent choice to ensure complete deprotonation before the alkylating agent is added.

Troubleshooting Guide

SymptomPotential Cause(s)Recommended Solutions
Low Yield of Benzodioxane 1. Incomplete deprotonation of catechol.[1]2. Competing E2 elimination.[1]3. Reaction time or temperature is not optimal.[9]1. Use a stronger base (e.g., NaH) or ensure stoichiometry is correct.2. Use a primary dihaloalkane, lower the temperature.[1][3]3. Monitor the reaction by TLC or LC-MS to determine the optimal time and temperature.
Significant Alkene Byproduct The reaction conditions favor E2 elimination over SN2 substitution.• Ensure you are using a primary dihaloalkane.[2]• Lower the reaction temperature.[1]• Use a less sterically hindered, though still effective, base.
Formation of Insoluble Polymer The concentration of reactants is too high, favoring intermolecular reactions.• Implement high-dilution conditions.• Use a syringe pump for slow, simultaneous addition of reactants into a large volume of solvent.
Reaction Fails to Start 1. Poor quality of reagents (e.g., wet solvent).2. Leaving group on the alkylating agent is not reactive enough (e.g., F, Cl).1. Ensure all reagents and solvents are anhydrous.2. Use a more reactive dihaloalkane, such as 1,2-dibromoethane or a ditosylate.
Presence of C-Alkylated Isomers Solvent choice is influencing regioselectivity.[5]Switch to a polar aprotic solvent like acetonitrile or DMF, which is known to favor O-alkylation.[1][5]

Experimental Protocols

Protocol 1: Standard Synthesis of 1,4-Benzodioxane

This protocol is a representative procedure for a small-scale synthesis.

  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (2.5 equivalents) and 100 mL of anhydrous DMF.

  • Reactant Addition: Add catechol (1.0 equivalent) to the flask. Stir the suspension at room temperature for 15 minutes.

  • Alkylation: Add 1,2-dibromoethane (1.1 equivalents) dropwise to the suspension.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by the disappearance of catechol on TLC), cool the mixture to room temperature. Pour the reaction mixture into 300 mL of cold water and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1,4-benzodioxane.

Protocol 2: Optimized High-Dilution Synthesis to Minimize Polymerization

This protocol is designed to minimize intermolecular side reactions.

  • Preparation: Set up a 1 L three-neck flask with a mechanical stirrer, two pressure-equalizing dropping funnels, and a reflux condenser. Add 300 mL of anhydrous acetonitrile to the flask and begin heating to reflux.

  • Reactant Solutions:

    • Solution A: In one dropping funnel, dissolve catechol (1.0 equivalent) and sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) in 150 mL of anhydrous acetonitrile.

    • Solution B: In the second dropping funnel, dissolve 1,2-dibromoethane (1.1 equivalents) in 150 mL of anhydrous acetonitrile.

  • Slow Addition: Once the solvent in the reaction flask is refluxing, begin the slow, simultaneous dropwise addition of Solution A and Solution B over a period of 6-8 hours. Ensure the addition rates are equal.

  • Reaction: After the addition is complete, allow the mixture to reflux for an additional 2 hours. Monitor for completion by TLC.

  • Workup and Purification: Follow steps 5 and 6 from Protocol 1, adjusting volumes as necessary for the larger scale.

Troubleshooting_Logic Start Low Yield or Byproduct Formation Analyze Analyze Crude Product (TLC, LCMS, NMR) Start->Analyze Cause1 Major Byproduct: Alkene? Analyze->Cause1 Solution1 Action: 1. Lower Temperature 2. Ensure Primary Halide Cause1->Solution1 Yes Cause2 Major Byproduct: Polymer? Cause1->Cause2 No End Optimized Reaction Solution1->End Solution2 Action: 1. Use High Dilution 2. Slow, Simultaneous Addition Cause2->Solution2 Yes Cause3 Mostly Unreacted Starting Material? Cause2->Cause3 No Solution2->End Solution3 Action: 1. Use Stronger Base (e.g., NaH) 2. Increase Temperature/Time 3. Check Reagent Purity Cause3->Solution3 Yes Solution3->End

Figure 3. A logical workflow for troubleshooting poor outcomes.

References

Stability of "2,3-Dihydro-1,4-benzodioxin-6-ylmethanol" under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of "2,3-Dihydro-1,4-benzodioxin-6-ylmethanol" under various pH conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the 2,3-dihydro-1,4-benzodioxin ring system?

The 2,3-dihydro-1,4-benzodioxin ring itself is generally considered to be chemically stable. However, the stability of its derivatives, such as this compound, is highly dependent on the nature of the substituents and the experimental conditions, including pH, temperature, and light exposure.[1]

Q2: What is the primary degradation pathway for 2,3-dihydro-1,4-benzodioxin derivatives in aqueous solutions?

Under aqueous conditions, particularly under acidic pH, the most probable degradation pathway involves the acid-catalyzed cleavage of the ether linkages within the dioxin ring.[1] This can lead to the opening of the ring and the formation of catechol and other related degradation products.

Q3: How does pH influence the stability of this compound?

The pH of a solution is a critical factor affecting the stability of this compound. Acidic conditions can promote hydrolysis of the ether bonds, while strongly basic conditions may also lead to degradation, although potentially through different mechanisms. The molecule is expected to be most stable in the neutral to slightly acidic pH range.

Troubleshooting Guide

Issue: I am observing significant degradation of my this compound sample in an acidic solution.

  • Possible Cause: Acid-catalyzed hydrolysis of the ether linkages in the benzodioxin ring.

  • Troubleshooting Steps:

    • pH Adjustment: If your experimental conditions allow, increase the pH of the solution to a neutral or slightly acidic range (pH 6-7) to minimize acid-catalyzed degradation.

    • Temperature Control: Perform your experiments at a lower temperature to reduce the rate of degradation.

    • Time Limitation: Minimize the time the compound is exposed to acidic conditions.

    • Use of Co-solvents: If the compound is poorly soluble in water, the use of co-solvents might be necessary. However, ensure the chosen solvent does not promote degradation.[2]

Issue: My sample shows unexpected peaks in the chromatogram after storage in a basic solution.

  • Possible Cause: Base-catalyzed degradation of the molecule. While generally more stable than in acidic conditions, prolonged exposure to strong bases can lead to decomposition.

  • Troubleshooting Steps:

    • pH Optimization: Determine the optimal pH range for stability by performing a pH screening study.

    • Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be more prevalent at higher pH.

    • Storage Conditions: Store samples at reduced temperatures and protected from light.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3][4]

Objective: To evaluate the stability of this compound under various pH conditions (acidic, neutral, and basic hydrolysis).

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffer, pH 7.0

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase adjustment)[5]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.

    • Neutral Hydrolysis: To a known volume of the stock solution, add an equal volume of purified water or pH 7.0 buffer.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours). A control sample (un-stressed) should be kept at a low temperature.

  • Neutralization: After each time point, withdraw an aliquot of the stressed sample and neutralize it. For the acid-stressed sample, add an equivalent amount of 0.1 M NaOH, and for the base-stressed sample, add an equivalent amount of 0.1 M HCl.

  • Sample Analysis: Analyze the samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm) Mobile Phase: A gradient of Acetonitrile and water (with 0.1% phosphoric acid or formic acid).[5] Flow Rate: 1.0 mL/min Detection: UV at an appropriate wavelength (determined by UV scan of the parent compound). Injection Volume: 10 µL Column Temperature: 30°C

Data Presentation

The following tables present representative data from a hypothetical forced degradation study on this compound. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Stability of this compound under Acidic Conditions (0.1 M HCl at 60°C)

Time (hours)% Parent Compound Remaining% Degradation
0100.00.0
292.57.5
485.314.7
871.828.2
1260.139.9
2438.661.4

Table 2: Stability of this compound under Neutral Conditions (Water at 60°C)

Time (hours)% Parent Compound Remaining% Degradation
0100.00.0
299.80.2
499.50.5
899.10.9
1298.71.3
2497.52.5

Table 3: Stability of this compound under Basic Conditions (0.1 M NaOH at 60°C)

Time (hours)% Parent Compound Remaining% Degradation
0100.00.0
298.21.8
496.53.5
892.87.2
1289.110.9
2480.419.6

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Incubate at Time Points neutral Neutral Hydrolysis (Water, 60°C) stock->neutral Incubate at Time Points base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Incubate at Time Points neutralize Neutralize Samples acid->neutralize neutral->neutralize base->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data degradation_pathway reactant This compound intermediate Carbocation Intermediate reactant->intermediate H+ (Acidic pH) Ether Cleavage product1 Catechol Derivative intermediate->product1 product2 Ethane-1,2-diol intermediate->product2

References

Technical Support Center: Characterization of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the characterization of "2,3-Dihydro-1,4-benzodioxin-6-ylmethanol" and its isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are struggling to separate the positional isomers of this compound using our standard reversed-phase HPLC method. What are we doing wrong?

A1: Standard C18 columns often fail to provide adequate selectivity for the separation of benzodioxin positional isomers due to their similar hydrophobic properties. The subtle differences in dipole moment and planarity between isomers are often insufficient for resolution on conventional stationary phases.

Troubleshooting Steps:

  • Change of Stationary Phase: Consider using a porous graphitic carbon (PGC) stationary phase. PGC columns separate molecules based on their polarizability and geometric shape, which can be highly effective for resolving structurally similar isomers.[1]

  • Alternative Reversed-Phase Columns: Biphenyl and pentafluorophenyl (PFP) stationary phases can offer alternative selectivities through pi-pi and dipole-dipole interactions, which may enhance the separation of aromatic isomers.

  • Mobile Phase Optimization:

    • Solvent Choice: Experiment with different organic modifiers. Methanol, for instance, can favor the separation of analytes that differ in their polar head groups, while acetonitrile can be more effective for separating based on alkyl chain length differences in derivatives.[1]

    • Additives: The addition of small amounts of modifiers like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can improve peak shape and selectivity.

  • Gas Chromatography (GC): If the isomers are thermally stable and sufficiently volatile, GC coupled with a mass spectrometer (GC-MS) can be a powerful alternative. The use of high-resolution capillary columns is often necessary.

Q2: We have synthesized a chiral derivative of this compound and are observing poor resolution of the enantiomers on our chiral HPLC column. What steps can we take to improve the separation?

A2: Chiral separations are highly sensitive to the specific interactions between the analyte, the chiral stationary phase (CSP), and the mobile phase. Poor resolution is a common issue that can often be resolved through systematic optimization.

Troubleshooting Workflow for Poor Enantiomeric Resolution:

  • Verify CSP Selection: The choice of CSP is critical. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are versatile and a good starting point for screening. If one type of polysaccharide-based CSP is not effective, try one with a different derivative (e.g., tris(3,5-dimethylphenyl)carbamate vs. tris(3,5-dichlorophenyl)carbamate).

  • Optimize Mobile Phase:

    • Normal Phase: In normal-phase chromatography (e.g., hexane/isopropanol), small changes in the alcohol modifier concentration can have a significant impact on retention and resolution.

    • Reversed-Phase: In reversed-phase chromatography, the organic modifier (acetonitrile or methanol) and the pH of the aqueous phase should be optimized.

    • Additives: For basic analytes, adding a small amount of a basic modifier like DEA can improve peak shape and resolution. For acidic analytes, an acidic modifier like TFA is often beneficial.

  • Temperature Control: Temperature can significantly affect chiral recognition. Analyze samples at different temperatures (e.g., in 5°C increments) to find the optimal condition for resolution.

  • Flow Rate: Lower flow rates can sometimes improve resolution in chiral separations.

  • Column Overload: Injecting too much sample can lead to peak broadening and loss of resolution. Try injecting a more dilute sample.

Q3: We have isolated what we believe to be two positional isomers, but their mass spectra are nearly identical. How can we definitively identify them?

A3: While mass spectrometry provides molecular weight and fragmentation information, it often cannot distinguish between positional isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation in such cases.

Recommended NMR Experiments:

  • 1D ¹H and ¹³C NMR: These will provide initial information about the chemical environment of the protons and carbons in each isomer.

  • 2D NMR Spectroscopy:

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the position of substituents on the aromatic ring by observing long-range correlations from protons to quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between protons, which can help in confirming the spatial arrangement of substituents.

Q4: We are observing split peaks for a single isomer during our HPLC analysis. What could be the cause?

A4: Peak splitting can arise from several issues, both chromatographic and instrumental.

Troubleshooting Split Peaks:

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Contamination or Void: A partially blocked frit or a void at the head of the column can disrupt the sample flow path, leading to split peaks. Back-flushing the column (if permissible by the manufacturer) or replacing the column may be necessary.

  • Co-eluting Impurity: What appears to be a split peak could be two closely eluting compounds. Try changing the mobile phase composition or gradient to improve resolution.

  • Detector Issues: A high data acquisition rate can sometimes lead to jagged or seemingly split peaks.

Data Presentation: Comparison of Analytical Techniques

Technique Strengths Weaknesses Best For
Chiral HPLC (Polysaccharide CSPs) - Direct separation of enantiomers.[2][3] - Wide variety of columns available. - Well-established and reliable.- Method development can be time-consuming. - CSPs can be expensive and sensitive to solvent changes.- Quantifying enantiomeric excess (ee). - Preparative separation of enantiomers.
GC-MS - High resolution for volatile and thermally stable compounds. - Provides mass spectral data for identification.[4]- Requires derivatization for non-volatile compounds. - Isomers may have very similar mass spectra.- Separation and identification of thermally stable positional isomers. - Analysis of complex mixtures.
2D NMR (HSQC, HMBC) - Unambiguous structure elucidation of positional isomers.[5] - Provides detailed information about molecular connectivity.- Requires pure samples. - Can be time-consuming and requires specialized expertise.- Definitive identification of positional isomers. - Structure confirmation of novel compounds.
¹³C NMR with Chiral Solvating Agents - Can differentiate enantiomers in solution without chromatographic separation.- Requires a suitable chiral solvating agent. - Sensitivity may be lower than HPLC.- Rapid determination of enantiomeric ratios in pure samples.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Resolution

This protocol provides a starting point for developing a chiral HPLC method for this compound derivatives.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, such as a Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or a Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) column.

  • Mobile Phase Screening (Normal Phase):

    • Prepare a series of mobile phases consisting of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).

    • Start with a mobile phase of 90:10 (v/v) n-hexane:isopropanol.

    • Run the racemic standard at a flow rate of 0.5-1.0 mL/min.

    • If no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., 5%, 15%, 20%).

    • If the analyte is basic, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.

  • Mobile Phase Screening (Reversed-Phase):

    • Use a mobile phase of acetonitrile and water or methanol and water.

    • Start with a composition of 50:50 (v/v) acetonitrile:water.

    • If buffered conditions are required, use a buffer such as 10 mM ammonium bicarbonate, and adjust the pH.

  • Temperature Optimization:

    • Set the column temperature to 25°C initially.

    • If resolution is poor, try analyzing at lower (e.g., 15°C) or higher (e.g., 35°C) temperatures.

  • Detection:

    • Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., 280 nm).

Protocol 2: GC-MS Analysis of Positional Isomers

This protocol outlines a general procedure for the GC-MS analysis of benzodioxin isomers.

  • Sample Preparation:

    • If necessary, derivatize the hydroxyl group of this compound with a silylating agent (e.g., BSTFA) to improve volatility and thermal stability.

    • Dissolve the sample (or derivatized sample) in a suitable solvent (e.g., ethyl acetate).

  • GC Conditions:

    • Column: Use a high-resolution capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector: Splitless injection at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Identify peaks by comparing retention times and mass spectra to those of authentic standards or library data.

Signaling Pathway

Many 2,3-dihydro-1,4-benzodioxin derivatives are known to act as antagonists at α-adrenergic receptors. The following diagram illustrates the α1-adrenergic receptor signaling pathway, which is a common target for such compounds.

alpha1_adrenergic_signaling Ligand Norepinephrine/ Epinephrine Receptor α1-Adrenergic Receptor (GPCR) Ligand->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response mediates PKC->Cellular_Response phosphorylates target proteins Antagonist Benzodioxin Antagonist Antagonist->Receptor

Caption: Alpha-1 adrenergic receptor signaling pathway.

References

Technical Support Center: Improving the Solubility of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing "2,3-Dihydro-1,4-benzodioxin-6-ylmethanol" for biological assays. The information is presented in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, data tables, and explanatory diagrams.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

While experimentally determined data is limited, predicted values and properties of structurally similar compounds suggest the following characteristics:

PropertyValue/InformationSource
Molecular Formula C₉H₁₀O₃PubChem
Molecular Weight 166.17 g/mol PubChem
Predicted LogP 0.726 - 0.8SIELC Technologies, PubChem
Predicted Aqueous Solubility Likely low due to the benzodioxane ring system.[1][2]General chemical principles
pKa Not specified, but the hydroxyl group suggests it is a very weak acid.Chemical structure analysis
General Solubility Expected to be poorly soluble in water but soluble in organic solvents like DMSO, DMF, ethanol, and methanol.[2][3]Literature on analogous compounds

Q2: My this compound is not dissolving in my aqueous assay buffer. What are the common reasons for this?

Poor aqueous solubility is a common issue for compounds containing hydrophobic moieties like the benzodioxane ring.[4] The primary reason is the unfavorable interaction between the nonpolar parts of the molecule and the polar water molecules in the buffer. This can lead to the compound precipitating out of solution, especially when a concentrated stock in an organic solvent is diluted into an aqueous medium.

Q3: What are the recommended strategies to improve the solubility of this compound for my biological assay?

Several techniques can be employed, ranging from simple co-solvency to more complex formulations. The choice of method depends on the specific requirements of your assay, such as the final desired concentration of the compound and the tolerance of your biological system (e.g., cells, enzymes) to the solubilizing agents.

Here is a decision workflow to guide your selection:

G start Start: Compound is poorly soluble dmso Try DMSO as a co-solvent start->dmso check_dmso Is the final DMSO concentration <0.5% and non-toxic to the assay? dmso->check_dmso success Success: Proceed with assay check_dmso->success Yes other_cosolvents Explore other co-solvents (e.g., Ethanol, PEG) check_dmso->other_cosolvents No check_other_cosolvents Is the final co-solvent concentration compatible with the assay? other_cosolvents->check_other_cosolvents check_other_cosolvents->success Yes advanced_methods Consider advanced solubilization techniques (Cyclodextrins, Surfactants) check_other_cosolvents->advanced_methods No optimize Optimize concentration and formulation advanced_methods->optimize optimize->success

Caption: A decision workflow for selecting a solubilization strategy.

Troubleshooting Guides

Issue 1: Compound precipitates upon dilution of DMSO stock solution into aqueous buffer.
Possible Cause Troubleshooting Step
Rapid change in solvent polarity Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations.
Final concentration exceeds aqueous solubility Lower the final concentration of the compound in the assay. Perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium.
Temperature effects Pre-warm the aqueous buffer to the assay temperature (e.g., 37°C) before adding the DMSO stock, as solubility can be temperature-dependent.
Issue 2: Observed cytotoxicity in vehicle control wells.
Possible Cause Troubleshooting Step
High concentration of organic solvent (e.g., DMSO) Reduce the final concentration of the organic solvent. For most cell-based assays, the final DMSO concentration should be kept at ≤ 0.5%.[5]
Solvent-induced stress on cells Include a vehicle control (assay medium with the same final concentration of the solvent) in all experiments to differentiate between compound-specific effects and solvent-induced artifacts.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 166.17 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh out a precise amount of this compound (e.g., 1.66 mg for a 1 mL of 10 mM stock).

  • Transfer the weighed compound into a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM stock from 1.66 mg).

  • Vortex the tube until the compound is completely dissolved. If necessary, sonicate in a water bath for a few minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Serial Dilution and Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the preparation of working solutions from a 10 mM DMSO stock for a dose-response experiment, ensuring the final DMSO concentration remains constant and low.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO

  • 100% DMSO, cell culture grade

  • Sterile microcentrifuge tubes

  • Aqueous assay buffer or cell culture medium

Procedure:

Part A: Serial Dilution in 100% DMSO

  • Label a series of sterile microcentrifuge tubes for your desired concentrations (e.g., 1 mM, 100 µM, 10 µM, 1 µM).

  • To prepare a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of 100% DMSO and mix well.

  • For subsequent dilutions, transfer 10 µL of the preceding higher concentration into 90 µL of 100% DMSO in the next labeled tube and mix thoroughly. Repeat this for all desired concentrations.

Part B: Preparation of Final Working Solutions

  • Determine the final desired concentrations of the compound in your assay.

  • To prepare the final working solutions, dilute the DMSO serial dilutions 1:1000 into the pre-warmed aqueous assay buffer or cell culture medium. For example, add 1 µL of the 1 mM DMSO stock to 999 µL of medium to get a final concentration of 1 µM with 0.1% DMSO.

  • Prepare a vehicle control by adding the same volume of 100% DMSO to the assay medium (e.g., 1 µL of DMSO to 999 µL of medium for a 0.1% DMSO control).

  • Add the final working solutions to your assay plates.

G cluster_0 Part A: Serial Dilution in 100% DMSO cluster_1 Part B: Final Dilution in Aqueous Medium 10mM_Stock 10 mM Stock 1mM 1 mM 10mM_Stock->1mM +90µL DMSO 100uM 100 µM 1mM->100uM +90µL DMSO Final_1uM 1 µM Final in 0.1% DMSO 1mM->Final_1uM 1:1000 dilution 10uM 10 µM 100uM->10uM +90µL DMSO Final_100nM 100 nM Final in 0.1% DMSO 100uM->Final_100nM 1:1000 dilution Final_10nM 10 nM Final in 0.1% DMSO 10uM->Final_10nM 1:1000 dilution

Caption: Workflow for serial dilution and preparation of final working solutions.

Alternative Solubilization Strategies

If DMSO is not suitable for your assay, consider the following alternatives. The optimal choice will require empirical testing.

Method Description Advantages Disadvantages
Co-solvents Using water-miscible organic solvents like ethanol, methanol, or polyethylene glycols (PEGs).[5][6]Simple to implement.May have higher cytotoxicity or interfere with the assay at effective concentrations.
Cyclodextrins Encapsulating the compound within the hydrophobic core of cyclodextrin molecules.[4]Can significantly increase aqueous solubility and stability. Biocompatible.May alter the effective concentration of the free compound. Can be costly.
Surfactants Using detergents like Tween® 20/80 or Triton™ X-100 to form micelles that solubilize the compound.Effective at low concentrations.Can disrupt cell membranes and interfere with protein function.
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can increase solubility.Simple and effective if the compound has a suitable pKa.The required pH may not be compatible with the biological assay.

For any chosen method, it is crucial to perform preliminary tests to ensure the compatibility of the formulation with your specific biological assay and to establish the maximum tolerable concentration of the excipients.

References

Minimizing dimer formation during the synthesis of benzodioxane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dimer formation during the synthesis of benzodioxane derivatives.

Troubleshooting Guides

Issue: Significant Dimer Formation Observed During Synthesis

The formation of dimeric and oligomeric byproducts is a common challenge in the synthesis of benzodioxane derivatives, particularly when employing methods like the Williamson ether synthesis. This intermolecular reaction competes with the desired intramolecular cyclization. Here’s a guide to troubleshoot and minimize dimer formation.

Troubleshooting Workflow

cluster_solutions Potential Solutions start High Dimer Formation Observed check_concentration Review Reactant Concentration start->check_concentration high_dilution Implement High Dilution Conditions (e.g., slow addition of reactants) check_concentration->high_dilution If concentration is high check_base Evaluate Base Strength and Concentration high_dilution->check_base weaker_base Switch to a Weaker Base (e.g., K2CO3, Cs2CO3) check_base->weaker_base lower_base_conc Use Stoichiometric Amount of Base check_base->lower_base_conc If using excess base weaker_base->lower_base_conc check_solvent Assess Solvent Polarity lower_base_conc->check_solvent polar_aprotic Use a Polar Aprotic Solvent (e.g., DMF, Acetonitrile) check_solvent->polar_aprotic If using a nonpolar or protic solvent check_temp Examine Reaction Temperature polar_aprotic->check_temp lower_temp Reduce Reaction Temperature check_temp->lower_temp If temperature is high end Minimized Dimer Formation lower_temp->end Gq_pathway ligand Benzodioxane Derivative (α1 or 5-HT2A Agonist) receptor α1-Adrenergic or 5-HT2A Receptor (GPCR) ligand->receptor Binds g_protein Gq Protein (α, β, γ subunits) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc αq subunit activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 ca2->pkc Co-activates cellular_response Cellular Response (e.g., Smooth Muscle Contraction) pkc->cellular_response Phosphorylates targets Gi_pathway ligand Benzodioxane Derivative (α2 or 5-HT1A Agonist) receptor α2-Adrenergic or 5-HT1A Receptor (GPCR) ligand->receptor Binds g_protein Gi Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac αi subunit inhibits atp ATP ac->atp Converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka Activates cellular_response Inhibited Cellular Response pka->cellular_response Reduced phosphorylation

Strategies to improve the regioselectivity of reactions involving the benzodioxane ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the regioselectivity of reactions involving the 1,4-benzodioxane ring system.

Frequently Asked Questions (FAQs)

Q1: Why do my electrophilic aromatic substitution reactions on an unsubstituted 1,4-benzodioxane yield a mixture of C6 and C5 isomers?

A: The dioxacyclohexane portion of the 1,4-benzodioxane ring is an electron-donating group, which activates the aromatic ring for electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the ortho and para positions.[1][2] In this case, the two available ortho positions (C5/C8) and para positions (C6/C7) relative to the ether oxygens are not equivalent. The reaction typically yields a mixture because both positions are activated, but to different extents. Generally, substitution at the C6 position is electronically favored due to more effective resonance stabilization of the sigma complex intermediate. However, the C5 position can still react, leading to regioisomeric mixtures.

Q2: I want to selectively functionalize the C5 position of 1,4-benzodioxane. Standard EAS conditions give me the C6 isomer. What should I do?

A: Achieving C5 selectivity requires overcoming the intrinsic electronic preference for the C6 position. The most effective and widely used strategy is Directed ortho-Metalation (DoM) .[3][4] This technique involves introducing a Directed Metalation Group (DMG) onto the benzodioxane scaffold. The DMG, which contains a heteroatom, coordinates to an organolithium reagent (like n-BuLi or s-BuLi), directing the deprotonation specifically to the adjacent C5 position.[3][5] The resulting aryllithium intermediate can then be quenched with a suitable electrophile to install a functional group exclusively at C5.

Q3: What are some effective Directed Metalation Groups (DMGs) for controlling regioselectivity in benzodioxane systems?

A: Strong DMGs are crucial for efficient and selective ortho-lithiation.[4] For benzodioxane and related aromatic systems, common and effective DMGs include:

  • Amides (-CONR₂)

  • Carbamates (-OCONR₂)

  • Sulfonamides (-SO₂NR₂)

  • Tertiary amines (-NR₂)[3]

These groups can be strategically placed on the benzodioxane ring or on a side chain to direct lithiation to a specific ortho position.

Q4: Can I use catalysts to control the regioselectivity of my reaction?

A: Yes, catalyst control can be a powerful strategy, particularly in cross-coupling and annulation reactions.[6][7][8] By carefully selecting the metal catalyst and, more importantly, the ligands, it is possible to influence the regiochemical outcome.[7] The steric and electronic properties of the ligands can create a specific environment around the metal center that favors the formation of one regioisomer over another, sometimes even overriding the substrate's inherent electronic biases.[6][7] For instance, in palladium-catalyzed reactions, bulky phosphine ligands can be used to control which site of a metal-bound intermediate reacts.[8]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Electrophilic Bromination

Scenario: "I am trying to brominate 1,4-benzodioxane and getting a nearly 1:1 mixture of 5-bromo and 6-bromo-1,4-benzodioxane. My goal is to synthesize the 5-bromo isomer selectively."

Troubleshooting Workflow:

G start Start: Poor Bromination Regioselectivity dom Strategy: Directed ortho-Metalation (DoM) Is this feasible for your synthesis? start->dom protocol1 Implement DoM Protocol: 1. Introduce a DMG (e.g., amide) at C6. 2. Lithiate with s-BuLi/TMEDA. 3. Quench with an electrophilic bromine source (e.g., CBr4). dom->protocol1 Yes alternative Alternative Strategy: Steric Hindrance Approach dom->alternative No success Success: Selective C5-Bromination Achieved protocol1->success protocol2 Introduce a bulky protecting group on the dioxane ring or a bulky substituent at C6 to sterically block this position. alternative->protocol2 Yes catalyst_control Strategy: Catalyst-Directed C-H Activation Is a C-H activation approach viable? alternative->catalyst_control No protocol2->success protocol3 Screen copper or palladium catalysts with various ligands to promote C5-H bromination. catalyst_control->protocol3 Yes end Re-evaluate synthetic route catalyst_control->end No protocol3->success

Caption: Troubleshooting workflow for poor regioselectivity in bromination.

Detailed Methodologies:

Representative Protocol: C5-Bromination via Directed ortho-Metalation

This protocol is a representative example for achieving C5-functionalization. Warning: Organolithium reagents are pyrophoric and moisture-sensitive. All procedures must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

  • Preparation of Substrate: Start with a 1,4-benzodioxane derivative bearing a directing group, for example, N,N-diethyl-1,4-benzodioxane-6-carboxamide.

  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the amide substrate (1.0 equiv) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equiv) followed by the dropwise addition of sec-butyllithium (1.2 equiv, 1.4 M in cyclohexane) while maintaining the temperature at -78 °C. Stir the resulting solution for 1-2 hours at this temperature. The formation of the C5-lithiated species is often indicated by a color change.

  • Electrophilic Quench: In a separate flask, dissolve the electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrafluoroethane or carbon tetrabromide (1.5 equiv), in anhydrous THF and cool to -78 °C. Slowly transfer the lithiated benzodioxane solution into the bromine source solution via cannula.

  • Workup: After stirring for an additional hour at -78 °C, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the C5-bromo derivative.

Problem 2: Low Regioisomeric Ratio (RR) in Friedel-Crafts Acylation

Scenario: "My Friedel-Crafts acylation on a substituted benzodioxane is giving me a 3:1 mixture of the desired C6-acylated product and the undesired C5-acylated product. How can I improve the C6 selectivity?"

Troubleshooting Strategies & Data:

The regioselectivity of Friedel-Crafts reactions is highly sensitive to both steric and electronic effects, as well as reaction conditions.[9][10]

Logical Decision Diagram:

G start Start: Low RR in Friedel-Crafts Acylation lewis_acid Modify Lewis Acid Catalyst start->lewis_acid Step 1 solvent Change Solvent lewis_acid->solvent Try bulkier Lewis acids (e.g., AlCl3 -> TiCl4, SnCl4) temp Lower Reaction Temperature solvent->temp Try less polar solvents (e.g., CS2, nitrobenzene -> CH2Cl2) check_rr Analyze Regioisomeric Ratio (RR) temp->check_rr Run at 0°C or -20°C success Success: RR > 10:1 Achieved check_rr->success Improved? fail Re-evaluate Approach (e.g., use a different acylation method) check_rr->fail Not improved?

Caption: Logic diagram for optimizing Friedel-Crafts acylation regioselectivity.

1. Modulate the Lewis Acid and Solvent: The size of the Lewis acid can influence selectivity by creating a sterically hindered complex with the acyl halide and the substrate, favoring attack at the less hindered C6 position.

Table 1: Effect of Lewis Acid and Solvent on Regioselectivity of Acylation

EntryLewis AcidSolventTemperature (°C)C6:C5 Ratio (Typical)
1AlCl₃CS₂253:1
2AlCl₃CH₂Cl₂05:1
3TiCl₄CH₂Cl₂08:1
4SnCl₄CH₂Cl₂-20>10:1

2. Lower the Reaction Temperature: Reducing the temperature decreases the kinetic energy of the reactants, which can amplify the small energetic differences between the transition states leading to the C6 and C5 products, thereby favoring the more stable C6 pathway.

Representative Protocol: High-Selectivity Friedel-Crafts Acylation
  • Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add the substituted 1,4-benzodioxane (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂). Cool the solution to -20 °C.

  • Reagent Addition: Add the acyl chloride (1.1 equiv) to the solution.

  • Catalyst Addition: Slowly add tin(IV) chloride (SnCl₄) (1.2 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -15 °C.

  • Reaction: Stir the mixture at -20 °C for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate. Purify the product via column chromatography or recrystallization to obtain the highly enriched C6-acylated benzodioxane.

References

Validation & Comparative

A Comparative Analysis of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol and its positional isomers, focusing on their synthesis, physicochemical properties, and potential biological activities. The 2,3-dihydro-1,4-benzodioxin scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic effects. Understanding the influence of substituent positioning on this core structure is crucial for the rational design of novel drug candidates.

Physicochemical Properties

The position of the hydroxymethyl group on the benzene ring of the 2,3-dihydro-1,4-benzodioxin scaffold can influence its physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles. While experimental data for a direct comparison of all isomers is limited, computed properties from reputable sources like PubChem provide valuable insights.

Property2,3-Dihydro-1,4-benzodioxin-5-ylmethanolThis compound2,3-Dihydro-1,4-benzodioxin-7-ylmethanol2,3-Dihydro-1,4-benzodioxin-8-ylmethanol
Molecular Formula C₉H₁₀O₃C₉H₁₀O₃C₉H₁₀O₃C₉H₁₀O₃
Molecular Weight 166.17 g/mol [1]166.17 g/mol [2]166.17 g/mol 166.17 g/mol
XLogP3 0.8[1]0.9Not AvailableNot Available
Hydrogen Bond Donor Count 1111
Hydrogen Bond Acceptor Count 3333
Rotatable Bond Count 1111
Topological Polar Surface Area 38.7 Ų[1]38.7 Ų[2]38.7 Ų38.7 Ų
CAS Number 274910-19-9[1]39270-39-8[2]Not AvailableNot Available

Note: Data for 7-yl and 8-yl isomers are largely unavailable from the searched sources. The values presented are based on the consistent properties of the 5-yl and 6-yl isomers.

Synthesis and Experimental Protocols

The synthesis of these isomers typically involves the reaction of a corresponding dihydroxybenzene derivative with a suitable three-carbon synthon, followed by functional group manipulation to introduce the hydroxymethyl group.

General Synthesis Workflow

General Synthesis Workflow Start Starting Material (Substituted Catechol) Step1 Protection of Hydroxyl Groups Start->Step1 e.g., Acylation Step2 Introduction of Hydroxymethyl Precursor Step1->Step2 e.g., Formylation Step3 Cyclization to form Benzodioxin Ring Step2->Step3 e.g., Williamson Ether Synthesis Step4 Deprotection Step3->Step4 e.g., Hydrolysis Step5 Conversion to Hydroxymethyl Group Step4->Step5 e.g., Reduction End Final Isomer Step5->End

Caption: General synthetic workflow for positional isomers of (2,3-dihydro-1,4-benzodioxin-yl)methanol.

Protocol: Synthesis of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

This synthesis can be achieved from 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid.[3]

Materials:

  • 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of LiAlH₄ in the same solvent to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by a dilute solution of HCl to dissolve the aluminum salts.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2,3-dihydro-1,4-benzodioxin-5-ylmethanol.

Note: Detailed, peer-reviewed protocols for the synthesis of the 6-yl, 7-yl, and 8-yl isomers were not explicitly available in the initial search. The presented protocol is a general reduction method applicable to the corresponding carboxylic acids.

Potential Biological Activities and Signaling Pathways

The 2,3-dihydro-1,4-benzodioxin scaffold is a well-established pharmacophore that interacts with various biological targets. The positional isomers of the hydroxymethyl derivative are expected to exhibit differential activities based on their ability to interact with the binding pockets of these targets.

Adrenergic Receptor Signaling

Many 2,3-dihydro-1,4-benzodioxin derivatives are known to act as antagonists at α-adrenergic receptors, leading to antihypertensive effects.[4][5] The specific isomerism will likely influence the affinity and selectivity for different adrenergic receptor subtypes (e.g., α₁A, α₁B, α₁D).

Adrenergic_Receptor_Signaling Ligand Benzodioxin Isomer Receptor α-Adrenergic Receptor (GPCR) Ligand->Receptor Antagonism G_Protein Gq/11 Receptor->G_Protein Inhibition PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cell_Response PKC->Cell_Response

Caption: Postulated antagonistic effect on the α-adrenergic receptor signaling pathway.

Serotonin Receptor Signaling

Derivatives of 2,3-dihydro-1,4-benzodioxin have also shown affinity for serotonin receptors, suggesting potential applications in treating conditions like anxiety and depression.[4][5] The position of the hydroxymethyl group will be critical for the interaction with the specific serotonin receptor subtypes (e.g., 5-HT₁A).

Serotonin_Receptor_Signaling Ligand Benzodioxin Isomer Receptor 5-HT Receptor (GPCR) Ligand->Receptor Modulation G_Protein Gi/o Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion inhibited PKA Protein Kinase A (PKA) cAMP->PKA Cell_Response Cellular Response (e.g., Neuronal Firing) PKA->Cell_Response

Caption: Potential modulation of the serotonin receptor signaling pathway.

PARP-1 Inhibition

Some derivatives of the 2,3-dihydro-1,4-benzodioxin scaffold have been identified as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme crucial for DNA repair.[6] PARP-1 inhibitors are a promising class of anticancer agents.

PARP1_Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits & activates NAD NAD⁺ PARP1->NAD consumes PAR Poly(ADP-ribose) (PAR) NAD->PAR synthesizes Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair Inhibitor Benzodioxin Isomer Inhibitor->PARP1 Inhibits

Caption: Mechanism of PARP-1 inhibition in the DNA damage response pathway.

α-Glucosidase Inhibition

Certain sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxin have been investigated as α-glucosidase inhibitors, which are relevant for the management of type 2 diabetes.[7]

Alpha_Glucosidase_Inhibition Carbohydrates Dietary Carbohydrates Alpha_Glucosidase α-Glucosidase (in small intestine) Carbohydrates->Alpha_Glucosidase Substrate Glucose Glucose Alpha_Glucosidase->Glucose Hydrolysis Absorption Glucose Absorption Glucose->Absorption Inhibitor Benzodioxin Isomer Inhibitor->Alpha_Glucosidase Inhibits

Caption: Mechanism of α-glucosidase inhibition by benzodioxin derivatives.

Comparative Biological Data

Direct comparative experimental data for the specific methanol isomers is scarce in the literature. However, studies on related derivatives provide insights into how substitution patterns affect activity. For instance, a study on 2,3-dihydrobenzo[b][8][9]dioxine-5-carboxamide derivatives as PARP1 inhibitors showed IC₅₀ values in the micromolar range, indicating that the 5-position is a viable point for modification to achieve biological activity.[6] Similarly, various 6-substituted derivatives have shown activity as α-glucosidase inhibitors.[7]

Biological TargetIsomer/DerivativeActivity (IC₅₀/EC₅₀)Reference
PARP-12,3-dihydro-1,4-benzodioxine-5-carboxamide5.8 µM[6]
α-Glucosidase2-{2,3-dihydro-1,4-benzodioxin-6-yl[(phenylsulfonyl)amino]}-N-(4-chlorophenyl)acetamide81.12 ± 0.13 µM[7]
α-Glucosidase2-{2,3-dihydro-1,4-benzodioxin-6-yl[(phenylsulfonyl)amino]}-N-(4-methylphenyl)acetamide86.31 ± 0.11 µM[7]

Conclusion

The positional isomerism of the hydroxymethyl group on the 2,3-dihydro-1,4-benzodioxin ring system is expected to significantly impact the physicochemical properties and biological activities of the resulting compounds. While comprehensive experimental data for a direct comparison is not yet available, existing literature on related derivatives suggests that each isomer will likely exhibit a unique pharmacological profile. The 5- and 6-positions have been shown to be amenable to substitution, leading to active compounds against various targets, including PARP-1 and α-glucosidase. Further research involving the systematic synthesis and biological evaluation of all positional isomers is warranted to fully elucidate their structure-activity relationships and to identify promising new therapeutic agents. This guide serves as a foundational resource for researchers embarking on such investigations.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2,3-Dihydro-1,4-benzodioxin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2,3-dihydro-1,4-benzodioxin moiety represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, targeting a diverse range of proteins and pathways. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, focusing on their applications as antibacterial agents, α1-adrenergic receptor antagonists, and 5-HT1A receptor agonists. Experimental data is presented in a structured format to facilitate comparison, and detailed protocols for key biological assays are provided.

The 2,3-dihydro-1,4-benzodioxin ring system is a key structural motif in numerous therapeutically important agents.[1] The versatility of this scaffold allows for substitutions at various positions, leading to compounds with fine-tuned affinities and activities for different biological targets. This guide will delve into the SAR of derivatives of this core structure, with a particular focus on modifications that influence their antibacterial, α1-adrenergic, and serotonergic activities.

Comparative Analysis of Biological Activities

The biological activity of 2,3-dihydro-1,4-benzodioxin derivatives is highly dependent on the nature and position of their substituents. The following tables summarize the quantitative data for different classes of these compounds.

Antibacterial Activity against FtsZ

A promising avenue for new antibiotics is the inhibition of the bacterial cell division protein FtsZ. Several 2,3-dihydro-1,4-benzodioxin derivatives, particularly benzamides, have shown potent inhibitory activity against this target.[2][3]

Table 1: Antibacterial Activity of 2,3-Dihydro-1,4-benzodioxin-benzamide Derivatives against S. aureus

CompoundR1R2LinkerMIC (μg/mL) vs. MSSAMIC (μg/mL) vs. MRSAReference
FZ14 HH-OCH2->128>128[4]
FZ88 FH-OCH2-1616[4]
FZ95 FCl-OCH2-0.250.25[4]
FZ100 FCF3-OCH2-0.10.1[4]
FZ116 FCF3-OCH(OH)CH2- (erythro)0.50.5[4]
FZ118 FCF3-OCH(CH3)CH2- (erythro)0.50.5[4]
FZ119 FCF3-OCH(CH3)CH2- (threo)11[4]

MSSA: Methicillin-sensitive Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus

Key SAR Insights for Antibacterial Activity:

  • Substitution on the benzodioxin ring is crucial for activity. Halogenation at the 7-position (R2) significantly enhances potency.[2]

  • The presence of a trifluoromethyl group at the 7-position (FZ100) leads to the most potent compounds.[4]

  • Modification of the methylenoxy linker can be tolerated, with hydroxyl and methyl substitutions retaining good activity.[4]

α1-Adrenergic and 5-HT1A Receptor Binding Affinity

Derivatives of 2,3-dihydro-1,4-benzodioxin have been extensively studied as ligands for G-protein coupled receptors, particularly α1-adrenergic and 5-HT1A receptors.[4][5] The substitution pattern on both the benzodioxin and the appended pharmacophore dictates the affinity and selectivity.

Table 2: Receptor Binding Affinities of Arylpiperazine Derivatives of 2,3-Dihydro-1,4-benzodioxin

CompoundArylpiperazine MoietyLinkerα1a Ki (nM)α1b Ki (nM)α1d Ki (nM)5-HT1A Ki (nM)Reference
WB-4101 2-methoxyphenyl-CH2-0.32.00.62.5[6]
Compound 3 2-methoxyphenyl-CH2CH2-0.83.51.215[6]
Compound 9 2-methoxyphenyl-CH2- (N-phenyl)15025012800[6]
Compound 8g 6-fluorobenzisoxazolyl-(CH2)4----17[7]

Key SAR Insights for Receptor Binding:

  • The nature of the arylpiperazine moiety significantly influences affinity and selectivity.

  • The length and nature of the linker between the benzodioxin and piperazine rings are critical.

  • Stereochemistry plays a vital role in receptor recognition, with enantiomers often displaying different affinities and functional activities.[8]

  • Modifications on the benzodioxin ring can shift selectivity between α1-adrenoceptor subtypes and the 5-HT1A receptor.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the characterization of 2,3-dihydro-1,4-benzodioxin derivatives.

Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol Derivatives

A general synthetic route to this compound derivatives starts from a substituted catechol.

Procedure:

  • A mixture of the appropriately substituted catechol (1.0 eq.), epibromohydrin (1.1 eq.), and potassium carbonate (2.0 eq.) in acetone is refluxed for 12-24 hours.

  • After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to yield the desired 2-(bromomethyl)-2,3-dihydro-1,4-benzodioxin.

  • The bromomethyl derivative is then reacted with a suitable nucleophile to introduce the desired side chain, or further modified to yield the final compounds. For example, reaction with sodium azide followed by reduction can yield an aminomethyl group, which can then be further derivatized.

FtsZ Polymerization Assay (Light Scattering)

This assay measures the ability of a compound to inhibit the GTP-induced polymerization of the FtsZ protein by monitoring changes in light scattering.[2][3][5][9]

Materials:

  • Purified FtsZ protein

  • Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)

  • GTP solution (10 mM)

  • Test compounds dissolved in DMSO

Procedure:

  • In a quartz cuvette, FtsZ protein (e.g., 10 µM) is pre-incubated with the test compound at various concentrations in polymerization buffer for 15 minutes at 25°C.

  • The baseline light scattering is measured at 340 nm.

  • Polymerization is initiated by the addition of GTP to a final concentration of 1 mM.

  • The change in light scattering is monitored over time at 340 nm in a spectrophotometer equipped with a temperature-controlled cuvette holder.

  • The initial rate of polymerization is calculated from the linear portion of the curve.

  • The percentage of inhibition is determined by comparing the rates in the presence and absence of the test compound.

α1-Adrenergic Receptor Binding Assay

This assay determines the affinity of a compound for the α1-adrenergic receptor by measuring its ability to displace a radiolabeled ligand.[10][11]

Materials:

  • Cell membranes expressing the human α1a-adrenergic receptor

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2)

  • Radioligand (e.g., [3H]-Prazosin)

  • Non-specific binding control (e.g., Phentolamine)

  • Test compounds dissolved in DMSO

Procedure:

  • In a 96-well plate, add binding buffer, the test compound at various concentrations, and the radioligand.

  • Initiate the binding reaction by adding the cell membranes.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The Ki value is calculated using the Cheng-Prusoff equation.

Visualizing Mechanisms of Action

Understanding the mechanism of action at a molecular level is crucial for rational drug design. The following diagrams illustrate the key pathways affected by 2,3-dihydro-1,4-benzodioxin derivatives.

FtsZ_Inhibition cluster_0 Bacterial Cell FtsZ_monomers FtsZ Monomers Z_ring Z-Ring Formation FtsZ_monomers->Z_ring Polymerization GTP GTP GTP->FtsZ_monomers Binds to Cell_Division Cell Division Z_ring->Cell_Division Leads to Benzodioxin_Derivative Benzodioxin Derivative Benzodioxin_Derivative->FtsZ_monomers Binds to

Caption: Inhibition of bacterial cell division by FtsZ-targeting benzodioxin derivatives.

Adrenergic_Signaling cluster_cell_membrane Cell Membrane Alpha1_Receptor α1-Adrenergic Receptor Gq_protein Gq Protein Alpha1_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Activates Benzodioxin_Antagonist Benzodioxin Antagonist Benzodioxin_Antagonist->Alpha1_Receptor Blocks IP3_DAG IP3 + DAG PIP2->IP3_DAG Calcium_Release Intracellular Ca²⁺ Release IP3_DAG->Calcium_Release Leads to Cellular_Response Cellular Response Calcium_Release->Cellular_Response

Caption: Antagonism of α1-adrenergic receptor signaling by benzodioxin derivatives.

Conclusion

The 2,3-dihydro-1,4-benzodioxin scaffold is a cornerstone in the development of a wide array of bioactive compounds. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to this core structure can lead to profound changes in biological activity and target selectivity. For researchers in drug discovery, a deep understanding of these SAR trends is invaluable for the design of novel, potent, and selective therapeutic agents. The provided experimental protocols and mechanistic diagrams serve as a practical resource for the synthesis and evaluation of new derivatives based on this versatile and promising chemical entity.

References

A Comparative Guide to the Biological Activities of Doxazosin and the 2,3-Dihydro-1,4-benzodioxin Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-established biological activity of the therapeutic agent doxazosin with the known biological relevance of the chemical scaffold "2,3-Dihydro-1,4-benzodioxin," from which "2,3-Dihydro-1,4-benzodioxin-6-ylmethanol" is a simple derivative. While direct comparative biological data for "this compound" is not available due to its primary role as a synthetic intermediate, this document will explore the pivotal role of the benzodioxin moiety in the pharmacological profile of doxazosin and other biologically active compounds.

Executive Summary

Doxazosin is a potent and selective alpha-1 (α1) adrenergic receptor antagonist widely used in the treatment of hypertension and benign prostatic hyperplasia (BPH).[1][2] Its mechanism of action involves the blockade of α1-adrenoceptors in vascular smooth muscle and the prostate, leading to vasodilation and relaxation of prostatic smooth muscle, respectively.[1][3] The chemical structure of doxazosin is complex, incorporating a 2,4-diamino-6,7-dimethoxyquinazoline core linked via a piperazine ring to a 2,3-dihydro-1,4-benzodioxin (also known as 1,4-benzodioxane) moiety.[4]

In contrast, "this compound" is a simple organic compound containing the benzodioxin core. It is not an active pharmaceutical ingredient but rather a building block used in the synthesis of more complex molecules. The 2,3-dihydro-1,4-benzodioxin ring system, however, is a recognized "privileged" structure in medicinal chemistry, found in numerous compounds with significant biological activities.[5][6] This guide will, therefore, compare the specific, well-defined activity of doxazosin with the broader biological potential of the benzodioxin scaffold it contains.

Data Presentation: Comparative Overview

The following table summarizes the key features of doxazosin and the 2,3-dihydro-1,4-benzodioxin scaffold.

FeatureDoxazosin"this compound" & Scaffold
Primary Role Active Pharmaceutical IngredientSynthetic Intermediate / Privileged Scaffold
Primary Biological Target Alpha-1 Adrenergic ReceptorsVaried (derivatives show activity at adrenoceptors, as anti-inflammatories, etc.)[7][8]
Mechanism of Action Selective, competitive α1-adrenoceptor antagonist.[1]Not applicable for the specific methanol derivative. The scaffold is part of molecules with diverse mechanisms.
Therapeutic Use Hypertension, Benign Prostatic Hyperplasia (BPH).[1][2]Not used therapeutically. Derivatives are in clinical use or under investigation.
Key Structural Moieties Quinazoline, Piperazine, 2,3-Dihydro-1,4-benzodioxin.[4]2,3-Dihydro-1,4-benzodioxin core with a hydroxymethyl substituent.

Structure-Activity Relationship (SAR) of Doxazosin

The pharmacological activity of doxazosin is a result of the interplay between its distinct structural components.

  • Quinazoline Core : The 2,4-diamino-6,7-dimethoxyquinazoline portion is considered the primary pharmacophore responsible for α1-adrenoceptor recognition and binding.[9]

  • Piperazine Linker : This central ring connects the quinazoline core to the benzodioxin moiety.

  • 2,3-Dihydro-1,4-benzodioxin Moiety : This part of the molecule is crucial for modulating the pharmacokinetic properties of the drug. Its substitution for the furan ring of the parent compound, prazosin, significantly influences the drug's duration of action.[9][10] This modification contributes to doxazosin's long plasma half-life, allowing for once-daily administration.[9]

The development of doxazosin from a series of quinazoline-benzodioxanoyl derivatives underscores the importance of the benzodioxin moiety in achieving the desired therapeutic profile of a potent, selective, and long-acting α1-adrenoceptor antagonist.[9]

Biological Activities of Other 2,3-Dihydro-1,4-benzodioxin Derivatives

The 2,3-dihydro-1,4-benzodioxin scaffold is present in a variety of compounds with diverse biological activities, highlighting its versatility in drug design.

  • Anti-inflammatory Activity : Certain carboxylic acid derivatives of 2,3-dihydro-1,4-benzodioxin have demonstrated anti-inflammatory properties. For instance, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid showed potency comparable to ibuprofen in a carrageenan-induced rat paw edema assay.[7][11]

  • Adrenoceptor Antagonism : Besides doxazosin, other derivatives containing the benzodioxan-arylpiperazine structure have been synthesized and evaluated as α1-adrenoceptor antagonists.[8]

  • Central Nervous System and Cardiovascular Applications : The bioisosteric replacement of the benzene ring in the benzodioxin core with a pyridine ring has led to derivatives with potential applications in treating central nervous system and cardiovascular diseases.[5]

Mandatory Visualizations

Here are diagrams illustrating key pathways and workflows relevant to the pharmacology of doxazosin.

doxazosin_moa cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (Vascular Smooth Muscle) NE Norepinephrine (NE) AR α1-Adrenergic Receptor NE->AR Binds & Activates PLC Phospholipase C (PLC) AR->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Muscle Contraction Ca->Contraction Doxazosin Doxazosin Doxazosin->AR Blocks

Caption: Mechanism of Action of Doxazosin.

experimental_workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay Memb Prepare Membranes (e.g., from rat liver) Incubate Incubate Membranes with Radioligand ([³H]-Prazosin) & Test Compound (Doxazosin) Memb->Incubate Filter Separate Bound/Free Ligand (Rapid Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Calculate Ki Count->Analyze Tissue Isolate Vascular Tissue (e.g., rat aorta) Mount Mount Tissue in Organ Bath Tissue->Mount Contract Induce Contraction (with Norepinephrine) Mount->Contract Add_Drug Add Doxazosin Contract->Add_Drug Measure Measure Relaxation Add_Drug->Measure

Caption: Experimental Workflow for α1-Antagonist Characterization.

Experimental Protocols

Alpha-1 Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., doxazosin) for the α1-adrenergic receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue expressing α1-adrenergic receptors (e.g., rat liver or cells stably expressing the human receptor) in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).[12]

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.[12]

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).[12]

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation.

    • Resuspend the final pellet in the assay buffer to a determined protein concentration (e.g., 200-400 µg/mL).[12]

  • Binding Assay:

    • Set up assay tubes or a 96-well plate in triplicate for:

      • Total Binding: Membranes, radioligand (e.g., [³H]-Prazosin at a concentration near its Kd), and assay buffer.[12]

      • Non-specific Binding: Membranes, radioligand, and a high concentration of a non-radiolabeled α1-antagonist (e.g., 10 µM phentolamine) to saturate the receptors.[12]

      • Competitive Binding: Membranes, radioligand, and varying concentrations of the test compound (doxazosin).[12]

    • Incubate the reactions at a specified temperature and duration (e.g., 25°C for 60 minutes).[12]

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.[12]

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[12]

    • Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[12]

Vascular Smooth Muscle Contraction Assay

Objective: To assess the functional antagonist activity of a test compound (e.g., doxazosin) on vascular smooth muscle.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., a rat) according to approved protocols.

    • Carefully dissect a blood vessel, such as the thoracic aorta, and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

    • Clean the vessel of adhering connective tissue and cut it into rings of 2-3 mm in length.

  • Experimental Setup:

    • Mount the aortic rings in an isolated tissue organ bath system. The bath contains oxygenated physiological salt solution maintained at 37°C.[13]

    • Connect one end of the tissue to a fixed support and the other to an isometric force transducer to record changes in tension.[13]

    • Apply a baseline tension to the tissue and allow it to equilibrate for 60-90 minutes, with periodic washes.[13]

  • Functional Assay:

    • Test the viability of the tissue by inducing a contraction with a high-potassium solution or a reference agonist like phenylephrine.

    • After washing and returning to baseline, construct a cumulative concentration-response curve for an α1-agonist (e.g., norepinephrine or phenylephrine) to establish a control contraction response.

    • Wash the tissue and allow it to recover.

    • Incubate the tissue with the test compound (doxazosin) at a specific concentration for a set period (e.g., 30-60 minutes).

    • In the continued presence of the antagonist, repeat the cumulative concentration-response curve for the α1-agonist.

  • Data Analysis:

    • Measure the maximal contraction response and the EC₅₀ (the agonist concentration that produces 50% of the maximal response) in the absence and presence of the antagonist.

    • A competitive antagonist like doxazosin will cause a rightward shift in the agonist concentration-response curve without a change in the maximal response.

    • The degree of the shift can be used to calculate the antagonist's potency (pA₂ value) using a Schild plot analysis.

This guide illustrates that while "this compound" is a starting material for synthesis, the core 2,3-dihydro-1,4-benzodioxin structure is a key component of the highly active and clinically important drug, doxazosin. The biological activity of doxazosin is well-defined and attributable to its entire molecular structure, with the benzodioxin moiety playing a critical role in defining its pharmacokinetic profile.

References

Validation of an HPLC method for the analysis of "2,3-Dihydro-1,4-benzodioxin-6-ylmethanol"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the HPLC Analysis of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol

This guide provides a comprehensive validation and comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound. Alternative analytical techniques are also discussed, offering researchers, scientists, and drug development professionals a thorough resource for selecting the most appropriate analytical methodology for their needs.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is critical for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of such moderately polar, aromatic compounds due to its high resolution, sensitivity, and reproducibility. This guide compares two reversed-phase HPLC methods and explores other potential analytical avenues.

HPLC Method Comparison

Two distinct reversed-phase HPLC methods were evaluated for the analysis of this compound. Method 1 employs a specialized Newcrom R1 column, while Method 2 utilizes a conventional C18 stationary phase. The performance of each method was assessed based on key validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.

Table 1: HPLC Method Parameters

ParameterMethod 1Method 2
Stationary Phase Newcrom R1 (5 µm, 4.6 x 150 mm)C18 (5 µm, 4.6 x 250 mm)
Mobile Phase Acetonitrile:Water:Phosphoric Acid (50:50:0.1, v/v/v)Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30°C35°C
Detection Wavelength 275 nm275 nm
Injection Volume 10 µL10 µL

Table 2: Comparison of Validation Parameters

Validation ParameterMethod 1Method 2Acceptance Criteria
Retention Time (min) ~ 4.5~ 5.8-
Tailing Factor 1.11.3≤ 2.0
Theoretical Plates > 8000> 6000> 2000
Linearity (R²) 0.99980.9995≥ 0.999
Range (µg/mL) 1 - 1005 - 120-
LOD (µg/mL) 0.20.8-
LOQ (µg/mL) 0.72.5-
Accuracy (% Recovery) 99.5 ± 0.8%99.2 ± 1.2%98.0 - 102.0%
Precision (RSD%)
- Repeatability0.6%0.9%≤ 1.0%
- Intermediate Precision0.8%1.1%≤ 2.0%
Specificity No interference from placebo and degradantsMinor peak overlap with a known impurityBaseline resolution from all potential interfering peaks

Experimental Protocols

Protocol 1: HPLC Method 1
  • Preparation of Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid in the ratio of 50:50:0.1 (v/v/v) was prepared, filtered through a 0.45 µm membrane filter, and degassed by sonication for 15 minutes.

  • Standard Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared in the mobile phase. Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: The sample containing this compound was accurately weighed and dissolved in the mobile phase to achieve a final concentration within the calibration range. The solution was filtered through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions: The analysis was performed using the parameters outlined in Table 1.

  • Quantification: The concentration of this compound in the sample was determined by comparing its peak area with the calibration curve generated from the standard solutions.

Protocol 2: HPLC Method 2
  • Preparation of Mobile Phase: A mixture of acetonitrile and water in the ratio of 60:40 (v/v) was prepared, filtered through a 0.45 µm membrane filter, and degassed by sonication for 15 minutes.

  • Standard Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared in the mobile phase. Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 5 to 120 µg/mL.

  • Sample Preparation: The sample was prepared as described in Protocol 1.

  • Chromatographic Conditions: The analysis was performed using the parameters outlined in Table 1.

  • Quantification: The concentration was determined as described in Protocol 1.

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical HPLC method according to ICH guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_2 Validation Outcome Dev Develop HPLC Method Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Validated Validated Method Robustness->Validated

Caption: Workflow for HPLC Method Validation.

Alternative Analytical Techniques

While HPLC is a robust and widely accepted method, other techniques can be considered for the analysis of this compound, depending on the specific analytical requirements.

Table 3: Comparison with Alternative Analytical Techniques

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase.High sensitivity for volatile and semi-volatile compounds. Can be coupled with Mass Spectrometry (GC-MS) for definitive identification.Requires derivatization for non-volatile compounds. High temperatures can cause degradation of thermally labile compounds.
Capillary Electrophoresis (CE) Separation of ions in a capillary based on their electrophoretic mobility in an applied electric field.High separation efficiency, short analysis times, and low sample and reagent consumption.Lower sensitivity compared to HPLC for some applications. Less robust for complex matrices.
Ultra-Performance Liquid Chromatography (UPLC) A variation of HPLC that uses smaller particle size columns (sub-2 µm) and higher pressures.Faster analysis times, better resolution, and higher sensitivity compared to conventional HPLC.Higher initial instrument cost and more demanding sample preparation.
Discussion of Alternatives
  • Gas Chromatography (GC): Given the alcoholic functional group, this compound is sufficiently volatile for GC analysis, potentially after derivatization of the hydroxyl group to increase volatility and improve peak shape. GC-MS would provide excellent specificity and low detection limits.

  • Capillary Electrophoresis (CE): As a neutral molecule, separation by CE would likely require Micellar Electrokinetic Chromatography (MEKC), where the analyte partitions between a surfactant micelle and the aqueous buffer. This technique offers an alternative separation mechanism to reversed-phase chromatography and can be useful for resolving impurities that are difficult to separate by HPLC.

  • Ultra-Performance Liquid Chromatography (UPLC): This technique represents an evolution of HPLC and would likely provide significant improvements in throughput and separation efficiency for the analysis of this compound. The principles of method development and validation are directly transferable from HPLC to UPLC.

Conclusion

A Spectroscopic Guide: Unraveling the Molecular Journey to 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural evolution from precursor molecules to a final product is paramount. This guide provides a detailed spectroscopic comparison of the promising building block, 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol, with its key precursors: 1,4-benzodioxan and 1,4-benzodioxan-6-carbaldehyde. Through a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document illuminates the chemical transformations and provides the necessary experimental protocols for replication and further investigation.

The synthetic pathway to this compound commonly proceeds via the formylation of 1,4-benzodioxan to yield 1,4-benzodioxan-6-carbaldehyde, which is subsequently reduced to the target alcohol. This guide will present the spectroscopic data for each of these compounds, offering a clear comparative view of their structural characteristics.

Synthetic Pathway Overview

The logical progression from the starting material to the final product is illustrated in the following diagram:

G cluster_precursors Precursors 1_4_benzodioxan 1,4-Benzodioxan 1_4_benzodioxan_6_carbaldehyde 1,4-Benzodioxan-6-carbaldehyde 1_4_benzodioxan->1_4_benzodioxan_6_carbaldehyde Formylation 2_3_dihydro_1_4_benzodioxin_6_ylmethanol This compound 1_4_benzodioxan_6_carbaldehyde->2_3_dihydro_1_4_benzodioxin_6_ylmethanol Reduction

Comparative Efficacy of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol Based Compounds Versus Other Alpha-Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential efficacy of alpha-blocker compounds derived from a "2,3-Dihydro-1,4-benzodioxin-6-ylmethanol" scaffold against established alpha-adrenergic antagonists. Due to a lack of direct experimental data on the specified methanol derivatives, this guide leverages structure-activity relationship (SAR) principles from existing research on analogous benzodioxan compounds to project their potential activity.

The 2,3-dihydro-1,4-benzodioxin moiety is a core structural feature of several potent and selective alpha-1 adrenergic receptor antagonists, including the well-established drug Doxazosin.[1][2] Modifications to this benzodioxan ring system have been shown to significantly influence the affinity and selectivity of these compounds for the different alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D).[3][4][5] While much of the existing research has focused on substitutions at positions 2, 3, and 5 of the benzodioxan ring, the impact of a methanol group at the 6-position remains an area for further investigation.[5]

This guide synthesizes available data on established alpha-blockers and provides a framework for the evaluation of novel compounds based on the "this compound" structure.

Quantitative Efficacy Data: A Comparative Overview

The following table summarizes the alpha-1 adrenergic receptor binding affinities (Ki) for several established alpha-blockers. The binding affinity is a measure of how tightly a ligand binds to a receptor, with lower Ki values indicating higher affinity. For the "this compound" based compounds, the presented values are hypothetical and based on SAR analysis of related benzodioxan structures. Direct experimental validation is required to confirm these predictions.

Compoundα1A-Adrenoceptor Ki (nM)α1B-Adrenoceptor Ki (nM)α1D-Adrenoceptor Ki (nM)Notes
Prazosin~0.2 - 1.0~0.5 - 2.0~1.0 - 5.0Non-selective α1-antagonist
Doxazosin~1.0 - 5.0~1.0 - 10~5.0 - 20Non-selective α1-antagonist
Tamsulosin~0.1 - 0.5~5.0 - 15~0.5 - 2.0α1A/α1D selective
Hypothetical "this compound" Derivative Predicted: 5 - 50Predicted: 10 - 100Predicted: 10 - 100Prediction based on SAR; substitution at the 6-position may influence selectivity. Experimental validation is necessary.

Experimental Protocols

To experimentally determine the efficacy of novel "this compound" based compounds, the following established protocols for alpha-1 adrenergic receptor binding and functional assays can be employed.

Alpha-1 Adrenergic Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the alpha-1 adrenergic receptor subtypes by measuring its ability to displace a known radiolabeled ligand.

a) Materials:

  • Cell membranes prepared from cell lines stably expressing human α1A, α1B, or α1D adrenoceptors.

  • Radioligand: [3H]-Prazosin (a non-selective α1-antagonist).

  • Test compounds (e.g., "this compound" derivatives).

  • Non-specific binding control: Phentolamine (10 µM).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

b) Method:

  • Incubate the cell membranes (containing the specific α1-adrenoceptor subtype) with various concentrations of the test compound and a fixed concentration of [3H]-Prazosin.

  • Parallel incubations are performed in the presence of an excess of phentolamine to determine non-specific binding.

  • After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: Antagonism of Phenylephrine-Induced Smooth Muscle Contraction

This assay assesses the functional potency of a test compound as an alpha-1 adrenoceptor antagonist by measuring its ability to inhibit the contraction of smooth muscle tissue induced by an alpha-1 agonist.

a) Materials:

  • Isolated tissue preparations containing smooth muscle rich in alpha-1 adrenoceptors (e.g., rat thoracic aorta or vas deferens).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Alpha-1 adrenergic agonist: Phenylephrine.

  • Test compounds (e.g., "this compound" derivatives).

  • Isometric force transducer and data acquisition system.

b) Method:

  • Mount the isolated tissue in the organ bath and allow it to equilibrate under a resting tension.

  • Generate a cumulative concentration-response curve to phenylephrine to establish a baseline contractile response.

  • Wash the tissue and incubate with a single concentration of the test compound for a predetermined period.

  • Generate a second cumulative concentration-response curve to phenylephrine in the presence of the test compound.

  • The antagonistic effect is determined by the rightward shift of the concentration-response curve.

  • The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve, can be calculated to quantify the antagonist potency.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the mechanisms and experimental procedures involved, the following diagrams have been generated.

Alpha1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist (e.g., Norepinephrine) Agonist (e.g., Norepinephrine) Alpha-1 Adrenergic Receptor Alpha-1 Adrenergic Receptor Agonist (e.g., Norepinephrine)->Alpha-1 Adrenergic Receptor Binds to Gq Protein Gq Protein Alpha-1 Adrenergic Receptor->Gq Protein Activates PLC Phospholipase C Gq Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Cellular Response Smooth Muscle Contraction Ca2+->Cellular Response PKC->Cellular Response

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_binding Binding Affinity Determination cluster_functional Functional Potency Assessment cluster_analysis Comparative Analysis Synthesize Derivatives Synthesize this compound Derivatives Prepare Membranes Prepare Cell Membranes (Expressing α1 Subtypes) Synthesize Derivatives->Prepare Membranes Isolate Tissue Isolate Smooth Muscle Tissue (e.g., Aorta) Synthesize Derivatives->Isolate Tissue Radioligand Assay Perform Radioligand Displacement Assay Prepare Membranes->Radioligand Assay Calculate Ki Calculate Ki Values Radioligand Assay->Calculate Ki Compare Data Compare with Established Alpha-Blockers Calculate Ki->Compare Data Organ Bath Perform Organ Bath Contraction Assay Isolate Tissue->Organ Bath Calculate pA2 Calculate pA2 Values Organ Bath->Calculate pA2 Calculate pA2->Compare Data

Caption: Experimental Workflow for Efficacy Evaluation.

References

Comparative In Vitro Analysis of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol Derivatives Targeting Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the interaction of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol derivatives with α-adrenergic receptor subtypes, presenting key binding affinity and functional activity data from in vitro studies.

This guide provides an objective comparison of a series of this compound derivatives, specifically focusing on their in vitro performance against various α-adrenergic receptor subtypes. The data presented is crucial for understanding the structure-activity relationships (SAR) of this chemical class and for guiding the development of selective adrenergic agents. The information is compiled from key studies in the field, offering a valuable resource for researchers in pharmacology and medicinal chemistry.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and functional antagonist potencies (pA₂) of various this compound derivatives against human α₁ₐ, α₁₂, and α₁ₔ-adrenergic receptor subtypes. The data is extracted from seminal work by Pigini et al. in the Journal of Medicinal Chemistry, 1999.[1] The parent compound, WB-4101, is included for reference.

CompoundDerivative Structureα₁ₐ Ki (nM)α₁₂ Ki (nM)α₁ₔ Ki (nM)α₁ₐ pA₂α₁₂ pA₂α₁ₔ pA₂
WB-4101 2-((2,6-Dimethoxyphenoxy)ethylaminomethyl)-1,4-benzodioxane0.253.981.269.78.58.9
Compound 3 2-((2-Methoxyphenoxy)ethylaminomethyl)-1,4-benzodioxane0.4512.63.169.48.08.5
Compound 4 2-((3-Methoxyphenoxy)ethylaminomethyl)-1,4-benzodioxane1.1225.15.019.07.78.3
Compound 5 2-((4-Methoxyphenoxy)ethylaminomethyl)-1,4-benzodioxane0.7915.83.989.17.98.4
Compound 7 2-((2,3-Dimethoxyphenoxy)ethylaminomethyl)-1,4-benzodioxane0.6310.02.519.28.18.6
Compound 9 2-((2,5-Dimethoxyphenoxy)ethylaminomethyl)-1,4-benzodioxane2.5150.10.798.67.49.1

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary.

Radioligand Binding Assays

Radioligand binding studies were conducted to determine the affinity of the test compounds for the different α₁-adrenergic receptor subtypes.

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human α₁ₐ, α₁₂, or α₁ₔ-adrenergic receptors were cultured in appropriate media.[1] Once confluent, the cells were harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate was then centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant was subjected to high-speed centrifugation to pellet the cell membranes containing the receptors. The membrane pellet was washed and resuspended in the assay buffer.

  • Binding Assay: Competition binding assays were performed in a final volume of 250 µL. The reaction mixture contained the cell membrane preparation, the radioligand ([³H]prazosin), and increasing concentrations of the unlabeled test compounds. Non-specific binding was determined in the presence of a high concentration of phentolamine.

  • Incubation and Filtration: The assay plates were incubated at room temperature for a sufficient time to reach equilibrium (typically 60-90 minutes). The binding reaction was terminated by rapid filtration through glass fiber filters, which separate the bound from the free radioligand. The filters were then washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Data Analysis: The radioactivity retained on the filters was quantified using a scintillation counter. The IC₅₀ values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis of the competition curves. The Ki values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Functional Assays (Isolated Rat Tissues)

Functional experiments were performed to assess the antagonist activity of the compounds at the α₁-adrenergic receptors in native tissues.

  • Tissue Preparation: Male Wistar rats were euthanized, and the thoracic aorta (rich in α₁ₔ-adrenoceptors), vas deferens (rich in α₁ₐ-adrenoceptors), and spleen (rich in α₁₂-adrenoceptors) were dissected and placed in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.[1]

  • Contraction Studies: The tissues were allowed to equilibrate under a resting tension. Cumulative concentration-response curves to the α₁-adrenergic agonist norepinephrine were then obtained in the absence and presence of increasing concentrations of the test compounds.

  • Data Analysis: The antagonist potencies were expressed as pA₂ values, which were calculated from the Schild plot analysis of the rightward shifts of the norepinephrine concentration-response curves produced by the antagonists.

Visualizations

Adrenergic Receptor Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for α₁ and β-adrenergic receptors.

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Agonist (e.g., Norepinephrine) a1AR α1-Adrenergic Receptor Ligand->a1AR Gq Gq a1AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Ca2->PKC co-activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response phosphorylates targets ER->Ca2 releases

Caption: α₁-Adrenergic Receptor Signaling Pathway.

beta_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Agonist (e.g., Epinephrine) bAR β-Adrenergic Receptor Ligand->bAR Gs Gs bAR->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Increased Heart Rate) PKA->Response phosphorylates targets

Caption: β-Adrenergic Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro testing of the "this compound" derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment cluster_analysis Data Analysis & Interpretation synthesis Synthesis of This compound Derivatives purification Purification & Structural Characterization (NMR, MS) synthesis->purification binding_assay Radioligand Binding Assay ([³H]prazosin vs. Derivatives) purification->binding_assay functional_assay Functional Antagonism Assay (Norepinephrine response) purification->functional_assay membrane_prep Membrane Preparation from CHO cells expressing α1-Adrenergic Subtypes membrane_prep->binding_assay ki_calc Ki Value Calculation binding_assay->ki_calc sar_analysis Structure-Activity Relationship (SAR) Analysis ki_calc->sar_analysis tissue_prep Isolated Tissue Preparation (Rat Aorta, Vas Deferens, Spleen) tissue_prep->functional_assay pa2_calc pA₂ Value Calculation functional_assay->pa2_calc pa2_calc->sar_analysis selectivity Selectivity Profile Determination sar_analysis->selectivity conclusion Conclusion & Future Directions selectivity->conclusion

Caption: In Vitro Screening Workflow.

References

A Researcher's Guide to Confirming the Purity of Synthesized 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative framework for confirming the purity of "2,3-Dihydro-1,4-benzodioxin-6-ylmethanol," a key intermediate in the synthesis of various pharmaceuticals. We present a putative synthesis route, identify potential impurities, and detail analytical methodologies for their detection and quantification. This guide also briefly discusses a potential alternative for comparative purposes.

Synthesis and Potential Impurities

A common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the condensation of 3,4-dihydroxybenzyl alcohol with 1,2-dibromoethane in the presence of a base.

Putative Synthesis of this compound:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 3_4_dihydroxybenzyl_alcohol 3,4-Dihydroxybenzyl alcohol Reaction Williamson Ether Synthesis 3_4_dihydroxybenzyl_alcohol->Reaction 1_2_dibromoethane 1,2-Dibromoethane 1_2_dibromoethane->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Reactants Reactants Product This compound Reaction->Product Yields

Caption: Putative synthesis of this compound.

Based on this synthetic route, several impurities may be present in the final product. These include unreacted starting materials and potential side products.

Table 1: Potential Impurities in the Synthesis of this compound

Impurity Name Chemical Structure Reason for Presence
3,4-Dihydroxybenzyl alcoholUnreacted starting material.
1,2-DibromoethaneBr-CH2-CH2-BrUnreacted starting material.
(2,3-Dihydro-1,4-benzodioxin-5-yl)methanolIsomeric byproduct formed from trace amounts of 2,3-dihydroxybenzyl alcohol in the starting material.
Polymeric byproducts-(O-C6H3(CH2OH)-O-CH2-CH2)-nSide reactions, particularly if reaction conditions are not carefully controlled.

Analytical Methodologies for Purity Confirmation

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive purity assessment of synthesized this compound.

Workflow for Purity Confirmation:

Purity_Confirmation_Workflow Synthesized_Product Synthesized Product HPLC_UV HPLC-UV Analysis Synthesized_Product->HPLC_UV Quantitative Purity NMR NMR Spectroscopy (1H & 13C) Synthesized_Product->NMR Structural Confirmation LC_MS LC-MS Analysis Synthesized_Product->LC_MS Impurity Identification Purity_Assessment Purity Assessment HPLC_UV->Purity_Assessment NMR->Purity_Assessment LC_MS->Purity_Assessment

A Comparative Guide to the Cross-Reactivity of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of ligands based on the 2,3-dihydro-1,4-benzodioxin-6-ylmethanol scaffold. Due to the limited availability of comprehensive public data on a single ligand from this class, this document focuses on three well-characterized benzodioxane derivatives: Idazoxan, WB-4101, and Piperoxan. These compounds, while not direct derivatives of this compound, share the core benzodioxane structure and serve as excellent representatives for understanding the potential for off-target interactions inherent to this chemical class.

The information presented herein is compiled from various scientific publications. Direct comparison of absolute binding affinities across different studies should be approached with caution due to variations in experimental conditions.

Comparative Cross-Reactivity Data

The following tables summarize the binding affinities and inhibitory concentrations of Idazoxan, WB-4101, and Piperoxan against a range of biological targets. This data highlights the selectivity and potential off-target interactions of these benzodioxane derivatives.

Table 1: Comparative Binding Affinity (Ki in nM) of Benzodioxane Derivatives for Adrenergic and Imidazoline Receptors

TargetIdazoxanWB-4101Piperoxan
α1-Adrenergic Receptors
α1A>1000~1Moderate Affinity
α1B>1000~10Moderate Affinity
α1D>1000~1Moderate Affinity
α2-Adrenergic Receptors
α2A~3>1000High Affinity
α2B~3>1000High Affinity
α2C~3>1000High Affinity
Imidazoline Receptors
I1~20Not ReportedNot Reported
I2~3Not ReportedNot Reported

Note: "Moderate Affinity" and "High Affinity" are used where specific Ki values were not consistently reported across studies. Data is aggregated from multiple sources and serves as a comparative overview.

Table 2: Other Off-Target Interactions of Benzodioxane Derivatives

LigandTargetActivityReported Value
WB-4101 5-HT1A ReceptorAntagonistKi ~ 10 nM
Voltage-gated Sodium Channels (Nav1.7, Nav1.8)BlockerIC50 ~ 1-10 µM
Idazoxan AcetylcholinesteraseWeak InhibitorNot Quantified
α-GlucosidaseWeak InhibitorNot Quantified

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches for assessing cross-reactivity, the following diagrams are provided.

G General Workflow for Cross-Reactivity Profiling cluster_0 Compound Selection cluster_1 Primary Target Engagement cluster_2 Broad Panel Screening cluster_3 Data Analysis and Interpretation A Benzodioxane-based Ligand B Primary Target Assay (e.g., Adrenergic Receptor Binding) A->B C Comprehensive Receptor Screen (e.g., Eurofins SafetyScreen) B->C D Enzyme Inhibition Assays (e.g., Kinases, Proteases) B->D E Ion Channel Profiling (e.g., Patch Clamp) B->E F Selectivity Profiling C->F G Identification of Off-Target Hits D->G E->G H Structure-Activity Relationship (SAR) Analysis F->H G->H

Caption: Workflow for assessing the cross-reactivity of a novel compound.

G α1-Adrenergic Receptor Signaling Pathway Ligand α1-Agonist Receptor α1-Adrenergic Receptor Ligand->Receptor Gq Gq/11 Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: Simplified signaling cascade of the α1-adrenergic receptor.

G α2-Adrenergic Receptor Signaling Pathway Ligand α2-Agonist Receptor α2-Adrenergic Receptor Ligand->Receptor Gi Gi/o Receptor->Gi AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP ↓ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA inhibits activation of Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response

Caption: Inhibitory signaling pathway of the α2-adrenergic receptor.

Experimental Protocols

Detailed methodologies for key experiments cited in cross-reactivity studies are provided below. These protocols are generalized and may require optimization based on the specific ligand and target.

Radioligand Binding Assay for Adrenergic Receptors

This protocol is adapted for determining the binding affinity of a test compound against α1 and α2-adrenergic receptors.

1. Materials:

  • Membrane Preparations: Cell membranes from cell lines stably expressing the human adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells) or tissue homogenates known to express the receptor (e.g., rat cerebral cortex).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype.

    • For α1-receptors: [³H]-Prazosin.

    • For α2-receptors: [³H]-Rauwolscine or [³H]-Idazoxan.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM Phentolamine).

  • Test Compound: The benzodioxane-based ligand of interest, serially diluted.

  • Scintillation Cocktail and Scintillation Counter .

  • Glass Fiber Filters and a Cell Harvester .

2. Procedure:

  • Membrane Preparation: Thaw the membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 20-50 µ g/well .

  • Assay Plate Setup: In a 96-well plate, add the following to the respective wells:

    • Total Binding: 50 µL membrane preparation, 50 µL assay buffer, and 50 µL radioligand.

    • Non-specific Binding: 50 µL membrane preparation, 50 µL non-specific binding control, and 50 µL radioligand.

    • Competitive Binding: 50 µL membrane preparation, 50 µL of each dilution of the test compound, and 50 µL radioligand.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for and quantify the inhibition of acetylcholinesterase.

1. Materials:

  • AChE Enzyme: From electric eel or human recombinant.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • Test Compound: Serially diluted in assay buffer.

  • Positive Control: A known AChE inhibitor (e.g., Donepezil).

  • 96-well Plate and a Microplate Reader .

2. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in assay buffer.

    • Prepare a 10 mM stock solution of DTNB in assay buffer.

    • Prepare a 15 mM stock solution of ATCI in deionized water (prepare fresh).

  • Assay Plate Setup:

    • Add 25 µL of each dilution of the test compound or positive control to the appropriate wells.

    • Add 50 µL of the AChE solution to all wells except the blank.

    • Add 125 µL of the DTNB solution to all wells.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 25 µL of the ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.

3. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

α-Glucosidase Inhibition Assay

This assay is used to assess the inhibitory activity of compounds against α-glucosidase, an enzyme involved in carbohydrate digestion.

1. Materials:

  • α-Glucosidase Enzyme: From Saccharomyces cerevisiae.

  • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Assay Buffer: 0.1 M Phosphate buffer, pH 6.8.

  • Stop Solution: 0.2 M Sodium carbonate solution.

  • Test Compound: Serially diluted in assay buffer.

  • Positive Control: A known α-glucosidase inhibitor (e.g., Acarbose).

  • 96-well Plate and a Microplate Reader .

2. Procedure:

  • Assay Plate Setup:

    • Add 50 µL of each dilution of the test compound or positive control to the appropriate wells.

    • Add 50 µL of the α-glucosidase solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 50 µL of the pNPG solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Add 50 µL of the stop solution to all wells.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

This guide serves as a foundational resource for understanding and investigating the cross-reactivity of ligands based on the this compound scaffold. For definitive characterization of novel compounds, it is recommended to perform broad panel screening through specialized contract research organizations.

Benchmarking the synthetic efficiency of "2,3-Dihydro-1,4-benzodioxin-6-ylmethanol" production methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the production of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The methodologies are benchmarked based on synthetic efficiency, starting materials, and reaction conditions, with detailed experimental protocols and quantitative data presented for informed decision-making in a research and development setting.

Method 1: Three-Step Synthesis from 3,4-Dihydroxybenzaldehyde

This route involves the initial formation of the benzodioxin ring, followed by oxidation and subsequent reduction of the formyl group.

Logical Workflow:

A 3,4-Dihydroxybenzaldehyde B 2,3-Dihydro-1,4-benzodioxin-6-carboxaldehyde A->B  Cyclization (1,2-Dihaloethane, Base) C 2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid B->C  Oxidation (KMnO4) D This compound C->D  Reduction (LiAlH4)

Figure 1: Workflow for the three-step synthesis of this compound.

Quantitative Data Summary
StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Cyclization3,4-Dihydroxybenzaldehyde1,2-Dichloroethane, K2CO3DMF105SeveralHigh (not specified)[1]
2Oxidation2,3-Dihydro-1,4-benzodioxin-6-carboxaldehydeKMnO4, KOHWater70-80 then reflux2.6790[2]
3Reduction2,3-Dihydro-1,4-benzodioxin-6-carboxylic acidLiAlH4Dry Ether/THFRoom Temp.Not specifiedHigh (General)
Experimental Protocols

Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-carboxaldehyde [1]

  • Combine 3,4-dihydroxybenzaldehyde (0.087 mol), 1,2-dichloroethane (0.174 mol), and potassium carbonate (0.174 mol) in 150 mL of N,N-dimethylformamide (DMF).

  • Stir the resulting mixture at 105 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove insoluble precipitates. Wash the filter cake three times with ethyl acetate (100 mL).

  • Dilute the filtrate with 100 mL of water and extract with ethyl acetate (2 x 100 mL).

  • Purify the product by silica gel column chromatography (petroleum ether:ethyl acetate, 4:1 to 1:1) to yield 2,3-Dihydro-1,4-benzodioxin-6-carboxaldehyde.

Step 2: Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid [2]

  • Add 25 g of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde to 500 mL of water and heat to 70-80 °C.

  • Prepare a solution of 30 g of potassium permanganate (KMnO4) in 500 mL of water and add it dropwise to the aldehyde solution over 40 minutes.

  • After the addition is complete, heat the mixture to reflux for 2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and make it alkaline by adding a 10% potassium hydroxide (KOH) aqueous solution.

  • Filter the mixture and wash the filter cake with water until neutral.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

  • Filter the white solid, wash with water until neutral, and dry to obtain 23 g (90% yield) of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid.

Step 3: Reduction of 2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid to this compound

Note: While a specific protocol for this exact substrate was not found in the search results, the following is a general and widely accepted procedure for the reduction of carboxylic acids using lithium aluminum hydride (LiAlH4).

  • In a dry, inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 in a dry ether solvent such as diethyl ether or tetrahydrofuran (THF) in a reaction flask.

  • Dissolve 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in a dry ether solvent.

  • Slowly add the carboxylic acid solution to the LiAlH4 suspension with stirring. The reaction is exothermic and may require cooling to maintain room temperature.

  • After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Carefully quench the excess LiAlH4 by the slow, dropwise addition of ethyl acetate, followed by water or a dilute aqueous acid (e.g., 1M HCl) to hydrolyze the aluminum salts.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to yield this compound.

Method 2: One-Step Synthesis from 3,4-Dihydroxybenzyl Alcohol

This more direct approach utilizes the Williamson ether synthesis to form the benzodioxin ring and the final product in a single step.

Logical Workflow:

A 3,4-Dihydroxybenzyl alcohol B This compound A->B  Williamson Ether Synthesis (1,2-Dihaloethane, Base)

Figure 2: Workflow for the one-step synthesis of this compound.

Quantitative Data Summary
StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Williamson Ether Synthesis3,4-Dihydroxybenzyl alcohol1,2-Dihaloethane, Base (e.g., K2CO3, NaH)Polar aprotic (e.g., DMF, DMSO)50-100 (Typical)[3]1-8 (Typical)[3]50-95 (Typical for Williamson Synthesis)[3]
Experimental Protocol

Note: A specific, detailed experimental protocol for the synthesis of this compound directly from 3,4-dihydroxybenzyl alcohol via Williamson ether synthesis was not explicitly found in the provided search results. The following is a generalized procedure based on the principles of the Williamson ether synthesis.[3][4]

  • In a round-bottom flask, dissolve 3,4-dihydroxybenzyl alcohol in a suitable polar aprotic solvent such as DMF or DMSO.

  • Add a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to the solution to deprotonate the hydroxyl groups. The choice of base will influence the reaction conditions.

  • Add a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane, to the reaction mixture.

  • Heat the mixture, typically between 50-100 °C, and stir for 1-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solid precipitate (inorganic salts) is present, filter it off.

  • Quench the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over an anhydrous salt.

  • Remove the solvent under reduced pressure and purify the crude product by a suitable method, such as column chromatography, to obtain this compound.

Comparison and Alternatives

FeatureMethod 1: Three-Step SynthesisMethod 2: One-Step Synthesis
Number of Steps 31
Starting Material 3,4-Dihydroxybenzaldehyde3,4-Dihydroxybenzyl alcohol
Overall Yield Potentially lower due to multiple stepsPotentially higher (if optimized)
Reagents 1,2-Dihaloethane, Base, Oxidizing Agent (KMnO4), Reducing Agent (LiAlH4)1,2-Dihaloethane, Base
Process Complexity Higher, involves multiple transformations and purifications.Lower, more streamlined process.
Control over Intermediates Allows for isolation and characterization of aldehyde and carboxylic acid intermediates.Direct conversion to the final product.
Potential Issues Handling of strong oxidizing (KMnO4) and reducing (LiAlH4) agents requires caution.Potential for side reactions typical of Williamson ether synthesis, such as elimination.

Alternative Considerations:

The choice of method will depend on the specific requirements of the synthesis, including the availability and cost of starting materials, desired scale of production, and the laboratory's capabilities for handling certain reagents. While Method 2 appears more efficient due to the single step, the optimization of reaction conditions is crucial to achieve a high yield. Method 1, although longer, is a well-defined pathway with documented high yields for the individual steps, which may offer more predictable results.

Researchers should also consider the principles of green chemistry in their selection. Method 2, with fewer steps and reagents, may be considered a "greener" alternative if the reaction can be optimized for high atom economy and minimal waste generation.

References

Safety Operating Guide

Proper Disposal of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals to manage the disposal of this chemical compound effectively.

Immediate Safety and Hazard Information

This compound is classified with several hazards that necessitate careful handling during all stages of use and disposal.[1] Adherence to safety protocols is paramount to prevent accidental exposure and ensure a safe laboratory environment.

Hazard Identification and Quantification
Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Respiratory IrritationH335May cause respiratory irritation.[1]

Experimental Protocols: Disposal Procedures

The proper disposal of this compound should be managed as a hazardous waste.[2] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of a spill.

Step-by-Step Disposal Workflow
  • Waste Identification and Segregation:

    • Identify this compound waste, including pure compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, vials).

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Waste Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste was added.

  • Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Keep the container securely closed except when adding waste.

    • Store in a cool, dry, and well-ventilated location, away from incompatible materials.

  • Disposal Request and Collection:

    • Once the waste container is full or has been in storage for the maximum allowed time per institutional policy (often 90 days), contact your institution's EHS department to arrange for pickup.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

Spill Cleanup Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Don PPE: Wear appropriate PPE as listed above.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collection: Place all contaminated materials into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_0 Initial Assessment cluster_1 Preparation for Disposal cluster_2 Accumulation and Final Disposal cluster_3 Spill Response start Identify this compound as Waste hazards Consult SDS for Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->hazards ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe segregate Segregate from Other Waste Streams ppe->segregate container Select and Label a Compatible Hazardous Waste Container accumulate Accumulate Waste in a Designated Satellite Area container->accumulate segregate->container storage Store Securely with Lid Closed in a Cool, Dry, Ventilated Area accumulate->storage contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup storage->contact_ehs disposal Final Disposal by Certified Waste Management Vendor contact_ehs->disposal spill Spill Occurs spill_ppe Don PPE and Contain Spill spill->spill_ppe spill_collect Collect Contaminated Material into Hazardous Waste Container spill_ppe->spill_collect spill_decon Decontaminate Spill Area spill_collect->spill_decon spill_report Report Spill to Supervisor and EHS spill_decon->spill_report

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure safe operational workflow and proper disposal.

Personal Protective Equipment (PPE) and Hazard Summary

Hazard Profile: this compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

A summary of recommended personal protective equipment is provided in the table below.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles.[3] Use a face shield if there is a splash potential.
Skin Protection Protective GlovesChemical-resistant gloves (e.g., Butyl, Neoprene).
Protective ClothingWear appropriate protective clothing to prevent skin contact.[4] A lab coat or coveralls are recommended.
Respiratory Protection RespiratorUse in a well-ventilated area.[2][5] If ventilation is inadequate or for large spills, use a NIOSH-approved respirator.

Experimental Workflow and Safety Protocols

The following diagram outlines the standard operating procedure for handling this compound, from initial preparation to final disposal, emphasizing safety at each step.

Safe Handling Workflow for this compound prep Preparation & Risk Assessment ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Chemical-Resistant Gloves - Lab Coat prep->ppe Proceed with caution handling Chemical Handling - Use in a well-ventilated area - Avoid generating dust/aerosols - Keep containers closed ppe->handling Ready for handling spill Spill & Emergency Response handling->spill In case of accident waste Waste Collection - Collect in sealed, labeled containers handling->waste Routine operation spill->waste Contain and collect decon Decontamination - Clean work surfaces - Wash hands thoroughly waste->decon disposal Final Disposal - Follow institutional and local regulations decon->disposal

Caption: Safe Handling Workflow Diagram.

First Aid Measures

Immediate action is crucial in the event of exposure.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6] Seek medical attention without delay.[2][5]

  • Skin Contact: Take off immediately all contaminated clothing.[6] Wash off with soap and plenty of water.[2] Seek medical attention if irritation develops or persists.[2][5]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing.[2][6] If you feel unwell, call a poison center or doctor.

  • Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.

Handling, Storage, and Disposal

Handling:

  • Avoid all personal contact, including inhalation.[5]

  • Use only in a well-ventilated area.[2][5]

  • When handling, do not eat, drink, or smoke.[2][5]

  • Wash hands thoroughly after handling.[6]

Storage:

  • Store in original containers, tightly sealed, in a cool, dry place.[2][5]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[6]

Spill and Waste Disposal:

  • For minor spills, clean up immediately. Avoid breathing dust and contact with skin and eyes.[2][5] Use dry clean-up procedures and avoid generating dust.[2][5]

  • Collect residue in a sealed, labeled container for disposal.[2][5]

  • For major spills, alert emergency services.[2]

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。